molecular formula C5H6F2O2 B028011 3,3-Difluorocyclobutanecarboxylic acid CAS No. 107496-54-8

3,3-Difluorocyclobutanecarboxylic acid

Cat. No.: B028011
CAS No.: 107496-54-8
M. Wt: 136.1 g/mol
InChI Key: PLRCVBKYFLWAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorocyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C5H6F2O2 and its molecular weight is 136.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-difluorocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRCVBKYFLWAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549140
Record name 3,3-Difluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107496-54-8
Record name 3,3-Difluorocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid, with the CAS number 107496-54-8 , is a fluorinated organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.[1][2][3][4][5] The presence of the gem-difluoro group on the cyclobutane ring imparts unique stereoelectronic properties that can enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications.

Physicochemical and Spectroscopic Data

The integration of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity. The properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 107496-54-8[1][3][4][6]
Molecular Formula C₅H₆F₂O₂[1][4][6]
Molecular Weight 136.10 g/mol [1][4][6][7]
Appearance White to light yellow powder or crystal[1]
Melting Point 51 - 55 °C[1]
Boiling Point 205 °C[1]
Purity ≥ 98% (GC)[1]
Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, methanol, and dichloromethane.[2]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (500 MHz, CDCl₃)δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H)[6]
¹³C NMR (125 MHz, CDCl₃)δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1(t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz)[6]
¹⁹F NMR (376 MHz, CDCl₃)δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz)[6]
GCMS (EI) m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺[6]

The infrared (IR) spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, a C=O stretching peak between 1730 and 1700 cm⁻¹ for saturated acids, a C-O stretching peak between 1320 and 1210 cm⁻¹, and a broad O-H wagging peak around 960 to 900 cm⁻¹.[8]

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. Below are detailed protocols for its preparation.

1. Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate [6]

This method involves the base-catalyzed hydrolysis of the corresponding ethyl ester.

  • Materials:

    • Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol)

    • Sodium hydroxide (NaOH) (10.7 g, 0.268 mol)

    • Methanol (MeOH) (100 mL)

    • Water (H₂O) (100 mL)

    • Concentrated hydrochloric acid (aq HCl)

    • Dichloromethane (CH₂Cl₂) (3 x 350 mL)

  • Procedure:

    • Dissolve sodium hydroxide in a 1:1 mixture of methanol and water (100 mL each).

    • Add ethyl 3,3-difluorocyclobutanecarboxylate to the NaOH solution at room temperature.

    • Stir the resulting mixture at room temperature for 15 hours.

    • Reduce the volume of the mixture to half by evaporation in vacuo.

    • Acidify the remaining solution to pH 1 with concentrated aqueous HCl.

    • Extract the aqueous layer with dichloromethane (3 x 350 mL).

    • Combine the organic extracts and evaporate in vacuo to yield the product.

  • Yield: 32.4 g (98%); white solid.[6]

2. Synthesis from 1,1-Difluoroethylene [2]

A common method starts from commercially available materials and proceeds through a cyclobutanone intermediate.

  • General Workflow:

    • React 1,1-difluoroethylene with diethyl malonate in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction forms a 3,3-difluorocyclobutanone precursor.

    • The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

3. Synthesis from Cyclobutanone [2]

An alternative approach involves the direct difluorination of a cyclobutanone derivative.

  • General Workflow:

    • Generate difluorocarbene in situ from a precursor like chlorodifluoromethane using a strong base (e.g., potassium tert-butoxide).

    • React the difluorocarbene with cyclobutanone to form this compound, often in high yields.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_1 Protocol 1: Ester Hydrolysis cluster_2 Protocol 2: From 1,1-Difluoroethylene cluster_3 Protocol 3: From Cyclobutanone Ester Ethyl 3,3-Difluorocyclobutanecarboxylate Acid This compound Ester->Acid Stir 15h, rt Reagents1 NaOH, MeOH/H₂O Reagents1->Acid DFE 1,1-Difluoroethylene Intermediate 3,3-Difluorocyclobutanone Intermediate DFE->Intermediate Malonate Diethyl Malonate Malonate->Intermediate Acid2 This compound Intermediate->Acid2 Base1 Strong Base Base1->Intermediate Reducer Reducing Agent Reducer->Acid2 Cyclobutanone Cyclobutanone Acid3 This compound Cyclobutanone->Acid3 Carbene Difluorocarbene (in situ) Carbene->Acid3 Base2 Strong Base Base2->Carbene Precursor Chlorodifluoromethane Precursor->Carbene

Caption: Synthetic pathways to this compound.

Applications in Drug Development and Research

The unique structural and electronic properties of this compound make it a valuable building block for several applications:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing fluorinated drug analogs.[1] The gem-difluoro group can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, leading to drugs with increased efficacy and reduced side effects.[1][2] It has been utilized in the synthesis of compounds like naproxen analogs and trifluoromethylated heterocycles with potential as antiviral and anticancer agents.[2]

  • Agrochemicals: The compound is used in the synthesis of more effective and potentially environmentally safer herbicides and pesticides.[1]

  • Materials Science: It is employed in the formulation of advanced materials, including polymers and coatings, where its specific chemical properties contribute to improved performance.[1]

  • Asymmetric Catalysis: It has been explored as a ligand in asymmetric catalysis, acting as a chiral auxiliary to control the stereochemistry of reactions, which is crucial in the pharmaceutical industry.[2]

Safety and Handling

This compound is classified as harmful and an irritant.[9]

  • Hazards: Harmful if swallowed or in contact with skin.[7][9] Causes skin irritation and serious eye irritation/damage.[7][9] May cause respiratory irritation.[9] It may also be corrosive to metals.[7]

  • Precautions:

    • Handle in a well-ventilated area or under a chemical fume hood.[10][11]

    • Avoid all personal contact, including inhalation of dust or vapors.[10]

    • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[10][12]

    • Keep containers securely sealed when not in use.[10]

    • Wash hands thoroughly after handling.[10]

  • First Aid:

    • If inhaled: Remove to fresh air. Call a poison center or doctor immediately.[11]

    • If on skin: Take off contaminated clothing and rinse skin with plenty of water.[11][12]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[11]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[10][11][12]

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid is a fluorinated organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and materials science.[1] Its rigid cyclobutane scaffold, substituted with two geminal fluorine atoms, imparts unique conformational constraints and electronic properties. These characteristics make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in designing synthetic routes, predicting solubility, and understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference(s)
IUPAC Name 3,3-difluorocyclobutane-1-carboxylic acid[2][3]
CAS Number 107496-54-8[1][4]
Molecular Formula C₅H₆F₂O₂[1]
Molecular Weight 136.10 g/mol [1][2][4]
Appearance White to light yellow powder or crystal[1]
Melting Point 51 - 55 °C[1]
Boiling Point 205 °C[1]
Density 1.37 g/cm³ (Predicted)
pKa 3.63 ± 0.40 (Predicted)
logP (XLogP3-AA) 0.9[2]
Flash Point 78 °C
Solubility Sparingly soluble in water; Soluble in common organic solvents like ethanol, methanol, and dichloromethane.[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard and reliable techniques in organic chemistry.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 1-2 cm.[6]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

    • The assembly is placed in a heating medium (e.g., a heated metal block in a Mel-Temp apparatus or an oil bath in a Thiele tube).

    • The sample is heated rapidly to determine an approximate melting point.

    • A second, more careful determination is performed with a fresh sample, heating slowly at a rate of about 2°C per minute as the approximate melting point is approached.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5]

  • Apparatus: Thiele tube or aluminum block, small fusion tube, capillary tube (sealed at one end), thermometer.

  • Procedure:

    • A few drops of the liquid sample are placed into a fusion tube.

    • A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[5]

    • The fusion tube is attached to a thermometer and heated gently in a Thiele tube or aluminum block.[5][8]

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

    • The heat source is removed, and the liquid is allowed to cool.

    • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[9]

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure:

    • A precise amount of this compound is dissolved in a known volume of deionized, carbonate-free water.

    • A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

    • After each addition of the base, the solution is stirred, and the pH is recorded using a calibrated pH meter.

    • The pH is plotted against the volume of base added, generating a titration curve.

    • The pKa is determined from the inflection point of the sigmoid-shaped curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

Solubility Determination (Isothermal Shake-Flask Method)

This is a reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent.[11]

  • Apparatus: Vials with screw caps, constant temperature shaker bath, analytical balance, filtration device (e.g., syringe with a filter), and an appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis).

  • Procedure:

    • Preparation: An excess amount of solid this compound is added to a vial containing a known volume or mass of the desired solvent (e.g., water, ethanol). The presence of undissolved solid is essential.[11]

    • Equilibration: The vial is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[11]

    • Sampling: The agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any solid particles.[12]

    • Quantification: The concentration of the dissolved solute in the filtered sample is determined using a pre-calibrated analytical method (e.g., HPLC, UV-Vis, or by evaporating the solvent and weighing the residue). The solubility is then expressed in units such as g/100 mL or mol/L.

Synthesis and Workflow Visualization

This compound is commonly synthesized from its corresponding ethyl ester via hydrolysis.

Synthesis Protocol: Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate[14]
  • Reactants: Ethyl 3,3-difluorocyclobutanecarboxylate, Sodium Hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric Acid (HCl), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Sodium hydroxide is dissolved in a 1:1 mixture of methanol and water.

    • Ethyl 3,3-difluorocyclobutanecarboxylate is added to the basic solution at room temperature.

    • The resulting mixture is stirred for approximately 15 hours at room temperature.

    • The volume of the mixture is reduced by half via evaporation under vacuum.

    • The solution is acidified to a pH of 1 using concentrated hydrochloric acid.

    • The product is extracted from the aqueous solution using dichloromethane (3x).

    • The combined organic extracts are evaporated under vacuum to yield the final product, this compound, as a white solid.[13]

The following diagram illustrates the workflow for this synthetic protocol.

G A Dissolve NaOH in MeOH/H2O B Add Ethyl 3,3-Difluoro- cyclobutanecarboxylate A->B Prepare Solution C Stir at Room Temp for 15 hours B->C Start Reaction D Reduce Volume (Evaporation) C->D Workup Step 1 E Acidify to pH 1 with HCl D->E Workup Step 2 F Extract with Dichloromethane (3x) E->F Workup Step 3 G Evaporate Solvent (in vacuo) F->G Isolation H 3,3-Difluorocyclobutanecarboxylic Acid (Product) G->H Final Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry and materials science.[1] The incorporation of the gem-difluoro cyclobutane motif into molecules can enhance their metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][3] Its unique structural and electronic properties make it an attractive component for designing novel bioactive molecules and advanced materials.[1] This guide provides a detailed overview of the primary synthetic routes and characterization methods for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 107496-54-8[1][4][5]
Molecular Formula C₅H₆F₂O₂[1][4]
Molecular Weight 136.1 g/mol [1][4][5]
Appearance White to light yellow powder or crystal[1][4]
Melting Point 49-55 °C[1][4]
Boiling Point 205 °C[1]
Solubility Sparingly soluble in water; Soluble in ethanol, methanol, dichloromethane[3]

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. The following sections detail the most common and effective routes.

Route 1: Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate

This is a straightforward and high-yielding method that involves the saponification of the corresponding ethyl ester.[4]

  • Dissolve sodium hydroxide (NaOH, 10.7 g, 0.268 mol) in a 1:1 mixture of methanol (100 mL) and water (100 mL).[4]

  • Add ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol) to the solution at room temperature.[4]

  • Stir the resulting mixture at room temperature for 15 hours.[4]

  • Reduce the volume of the mixture by half using a rotary evaporator.[4]

  • Acidify the remaining solution to pH 1 using concentrated hydrochloric acid (HCl).[4]

  • Extract the aqueous layer with dichloromethane (3 x 350 mL).[4]

  • Combine the organic extracts and evaporate the solvent in vacuo to yield the product as a white solid.[4]

    • Yield: 32.4 g (98%)[4]

cluster_reagents Reagents & Conditions cluster_workflow Workflow R1 1. NaOH, MeOH/H₂O R2 2. HCl (aq) R3 RT, 15h Start Ethyl 3,3-Difluorocyclo- butanecarboxylate Step1 Saponification Start->Step1 Step2 Acidification & Workup Step1->Step2 End 3,3-Difluorocyclo- butanecarboxylic Acid Step2->End

Caption: Workflow for Synthesis Route 1.

Route 2: Industrial Preparation via [2+2] Cycloaddition

An industrial-scale synthesis has been developed using readily available starting materials, involving a cycloaddition followed by hydrolysis and hydrogenation.[6]

  • Addition: React methyl acrylate with 1,1-dichloro-2,2-difluoroethylene at 150 °C for 15-20 hours in a solvent-free environment to form 2,2-dichloro-3,3-difluoro-cyclobutanecarboxylic acid methyl ester.[6]

  • Hydrolysis: Treat the resulting ester with aqueous sodium hydroxide or potassium hydroxide at 15-20 °C for 1-3 hours to yield 2-chloro-3,3-difluoro-1-cyclobutenecarboxylic acid.[6]

  • Hydrogenation: Add the product from the previous step (56.9 g, 0.34 mol), triethylamine (68 g, 0.68 mol), and 10% wet palladium on carbon (5.7 g) to methanol (570 mL).[6]

  • Pressurize the reactor with hydrogen gas to 45-50 psi and maintain the temperature at 45-50 °C for 18-20 hours.[6]

  • After the reaction is complete, filter the catalyst and add the filtrate to a 5% sodium bicarbonate solution.[6]

  • Concentrate the solution, acidify with concentrated HCl to pH 1-2, and extract with dichloromethane.[6]

  • Concentrate the combined organic layers to obtain the final product.[6]

    • Yield: 42 g (90-95% for hydrogenation step)[6]

Start Methyl Acrylate + 1,1-dichloro-2,2-difluoroethylene Step1 [2+2] Cycloaddition (150°C) Start->Step1 Intermediate1 Dichloro-difluoro cyclobutane intermediate Step1->Intermediate1 Step2 Hydrolysis (NaOH or KOH) Intermediate1->Step2 Intermediate2 Chloro-difluoro cyclobutene intermediate Step2->Intermediate2 Step3 Hydrogenation (H₂, Pd/C, Et₃N) Intermediate2->Step3 End 3,3-Difluorocyclo- butanecarboxylic Acid Step3->End

Caption: Workflow for the Industrial Synthesis Route.

Other Synthetic Approaches
  • From 1,1-Difluoroethylene: A common method involves the reaction of 1,1-difluoroethylene with diethyl malonate in the presence of a strong base (e.g., NaH), followed by reduction of the resulting 3,3-difluorocyclobutanone with a reducing agent like sodium borohydride.[3]

  • From Cyclobutanone: Another approach uses the reaction of cyclobutanone with difluorocarbene, which can be generated in situ from reagents such as chlorodifluoromethane and potassium tert-butoxide, to produce the target acid in high yields.[3]

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary analytical techniques employed are detailed below.

Spectroscopic Data
TechniqueSolvent/MethodObserved Signals (δ in ppm, J in Hz)Reference
¹H NMR 500 MHz, CDCl₃12.11 (br s, 1H, -COOH), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H)[4]
¹³C NMR 125 MHz, CDCl₃179.6 (C=O), 118.0 (dd, J=284, 271, -CF₂-), 38.1 (t, J=24.8), 26.0 (dd, J=14.0, 5.7)[4]
¹⁹F NMR 376 MHz, CDCl₃-84.5 (d, J=194), -97.8 (d, J=194)[4]
GC-MS EIm/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺[4]
Elemental Analysis -Calculated: C, 44.13%; H, 4.44%. Found: C, 43.86%; H, 4.42%[4]
Experimental Protocols for Characterization

A general protocol for preparing a sample for NMR analysis is as follows:

  • Weigh approximately 5-10 mg of the synthesized this compound.[7]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7]

  • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).[7]

  • Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous before analysis.

Direct analysis of carboxylic acids by GC-MS can be challenging. Derivatization is often employed to improve volatility and chromatographic performance.[8] A general workflow might involve esterification or silylation prior to injection.[8]

Characterization Workflow Diagram

cluster_workflow Characterization Workflow Sample Synthesized Product Purity Purity Assessment (GC, HPLC) Sample->Purity Structure Structural Elucidation Sample->Structure Confirmation Structure Confirmed Purity->Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry (GC-MS) Structure->MS EA Elemental Analysis Structure->EA NMR->Confirmation MS->Confirmation EA->Confirmation

Caption: General workflow for product characterization.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in drug discovery and development. The synthetic routes described, particularly the hydrolysis of its ethyl ester, provide efficient and high-yielding pathways to this compound. Comprehensive spectroscopic and analytical characterization is crucial for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent research and development activities.

References

Commercial Availability and Synthetic Pathways of 3,3-Difluorocyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid, a fluorinated carbocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, strained cyclobutane ring, combined with the presence of gem-difluoro substitution, imparts unique conformational constraints and electronic properties to molecules. These characteristics can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth overview of the commercial availability, key suppliers, and synthetic methodologies for this important research chemical.

Commercial Availability and Suppliers

This compound (CAS No. 107496-54-8) is readily available from a variety of commercial suppliers, primarily in research and development quantities (milligrams to grams). While larger, bulk quantities are often available, they typically require a direct inquiry or quote from the manufacturer or supplier. The purity of the commercially available product is generally high, typically ≥97%.

Below is a summary of representative suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct Number (Example)PurityAvailable Quantities (Example)Price (USD, Example)
Sigma-Aldrich750519AldrichCPR1 g$304.00
Thermo ScientificAC46635025097%250 mgVaries
Chem-Impex45517≥ 98% (GC)250 mg, 1 g$95.44 (250mg), $256.98 (1g)[1]
Oakwood Chemical09351895+%250 mg, 1 g$33.00 (250mg), $66.00 (1g)
Lab Pro Inc.D5225-200MGMin. 98.0% (GC,T)200 mgVaries[2]
Key OrganicsGS-3951>97%InquireInquire
BLD PharmBD108097≥98.0%InquireInquire
Henan Aochuang Chemical-98%InquireInquire[3]
Echemi-VariesInquireInquire

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The most common strategies involve the construction of the difluorocyclobutane ring followed by functional group manipulation to install the carboxylic acid. Below are detailed protocols for two prominent methods.

Method 1: Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate

This is a straightforward and high-yielding method that starts from the corresponding ethyl ester, which is also commercially available. The protocol involves a simple saponification reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Saponification: To the stirring solution, add sodium hydroxide (1.1 eq) and continue to stir at room temperature for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Extract the acidic aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to afford the final product as a white to off-white solid. A reported yield for this reaction is approximately 98%.[4]

Method 2: [2+2] Cycloaddition of 1,1-Difluoroethylene with a Ketene Acetal followed by Hydrolysis

This method builds the cyclobutane ring via a cycloaddition reaction. While more convergent, it often requires handling of gaseous reagents and specialized equipment.

Conceptual Experimental Workflow:

  • [2+2] Cycloaddition: React 1,1-difluoroethylene with a suitable ketene acetal (e.g., 1,1-diethoxyethene) under appropriate conditions (e.g., thermal or photochemical) to form a 2,2-diethoxy-3,3-difluorocyclobutane intermediate.

  • Hydrolysis of the Acetal: The resulting cyclobutane intermediate is then subjected to acidic hydrolysis to convert the ketal to a ketone, yielding 3,3-difluorocyclobutanone.

  • Oxidation of the Ketone: The 3,3-difluorocyclobutanone is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, or a milder two-step process involving reduction to the alcohol followed by oxidation).

Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H314: Causes severe skin burns and eye damage.[5]

  • H318: Causes serious eye damage.[5]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for acquiring and utilizing this compound in a research setting, as well as a simplified representation of its synthesis.

Workflow for Sourcing and Application A Identify Research Need for This compound B Search Commercial Supplier Databases (e.g., Sigma-Aldrich, Fisher Scientific) A->B C Compare Purity, Quantity, and Price B->C D Request Quotation for Bulk Quantities C->D E Place Order C->E D->E F Receive and Log Compound (Verify with COA) E->F G Review Safety Data Sheet (SDS) F->G H Perform Quality Control (Optional) F->H I Proceed with Experimentation (e.g., Amide Coupling, Synthesis) G->I H->I

Caption: Logical workflow for sourcing and utilizing this compound.

Synthetic Pathway: Hydrolysis of Ethyl Ester cluster_0 Starting Material cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product A Ethyl 3,3-Difluorocyclobutanecarboxylate B NaOH, MeOH/H2O Room Temperature, 15h A->B C Acidification (HCl) B->C D Extraction (DCM or EtOAc) C->D E Drying and Concentration D->E F Purification (Recrystallization) E->F G This compound F->G

Caption: Simplified workflow for the synthesis via hydrolysis.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanecarboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanecarboxylic acid, a fluorinated carbocyclic compound, has emerged as a significant building block in medicinal chemistry and materials science. Its rigid, strained four-membered ring, coupled with the unique electronic properties imparted by the gem-difluoro group, offers a valuable scaffold for the design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and a discussion of its applications in drug development.

Introduction and Historical Context

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The cyclobutane motif, a four-membered carbocycle, provides a conformationally restricted and three-dimensional scaffold. The combination of these features in 3,3-difluorocyclobutane derivatives has made them attractive building blocks in drug discovery.

While the precise first synthesis of this compound is not definitively documented in a singular "discovery" paper, early explorations into fluorinated cyclobutanes date back to the mid-20th century. One of the earliest and most cited routes to a derivative, 3,3-difluorocyclobutylamine, which utilizes the carboxylic acid as a key intermediate, was reported in the 1980s. This work laid the foundation for the broader application of 3,3-difluorocyclobutane scaffolds in medicinal chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 107496-54-8[1][2]
Molecular Formula C₅H₆F₂O₂[1][3]
Molecular Weight 136.10 g/mol [1][2]
Appearance White to light yellow powder/crystal[4]
Melting Point 51 - 55 °C[4]
Boiling Point 205 °C[4]
pKa (Predicted) 3.63 ± 0.40[5]
XLogP3-AA 0.9[1]

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR (500 MHz, CDCl₃) δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H)[3]
¹³C NMR (125 MHz, CDCl₃) δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz)[3]
¹⁹F NMR (376 MHz, CDCl₃) δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz)[3]
GC-MS (EI) m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺[3]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and available starting materials. Two key approaches are highlighted below.

Industrial Preparation via [2+2] Cycloaddition

An industrially scalable synthesis starts from the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene and methyl acrylate.[6] This is followed by hydrolysis and a hydrogenation/dechlorination step to yield the final product.

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydrogenation & Dechlorination A 1,1-Dichloro-2,2-difluoroethylene C Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate A->C Heat (150 °C) B Methyl Acrylate B->C Heat (150 °C) D 2,2-Dichloro-3,3-difluorocyclobutane-1-carboxylic acid C->D NaOH or KOH (aq) E This compound D->E H₂, Pd/C Triethylamine

A three-step industrial synthesis of this compound.

Experimental Protocol: Industrial Preparation [6]

  • Step 1: Synthesis of Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate. In a suitable reactor, 1,1-dichloro-2,2-difluoroethylene and methyl acrylate are heated to 150 °C in a solvent-free reaction. The resulting product is purified by azeotropic distillation with water.

  • Step 2: Synthesis of 2,2-Dichloro-3,3-difluorocyclobutane-1-carboxylic acid. The methyl ester from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide or potassium hydroxide at 15-20 °C for 1-3 hours.

  • Step 3: Synthesis of this compound. The resulting dichloro-acid (0.34 mol) is dissolved in methanol (570 mL) and triethylamine (0.68 mol) is added, followed by 10% wet palladium on carbon (5.7 g). The mixture is hydrogenated at 45-50 psi and 45-50 °C for 18-20 hours to yield the final product.

Laboratory Scale Synthesis via Saponification

A common laboratory-scale synthesis involves the saponification of the corresponding ethyl ester.[3]

G A Ethyl 3,3-difluorocyclobutane-1-carboxylate B This compound A->B NaOH Methanol/Water Room Temperature, 15 h

Saponification of the ethyl ester to the carboxylic acid.

Experimental Protocol: Saponification of Ethyl 3,3-difluorocyclobutane-1-carboxylate [3]

  • Sodium hydroxide (10.7 g, 0.268 mol) is dissolved in a 1:1 mixture of methanol (100 mL) and water (100 mL).

  • Ethyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) is added to the solution at room temperature.

  • The resulting mixture is stirred at room temperature for 15 hours.

  • The reaction mixture is then concentrated in vacuo to half of its original volume.

  • The solution is acidified to pH 1 with concentrated aqueous HCl.

  • The product is extracted with dichloromethane (3 x 350 mL).

  • The combined organic extracts are evaporated in vacuo to yield this compound as a white solid (32.4 g, 98% yield).

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also enhancing metabolic stability by blocking potential sites of oxidation. The rigid cyclobutane ring system helps to lock in specific conformations, which can be advantageous for optimizing ligand-receptor interactions.

G cluster_0 Key Properties A This compound B Metabolic Stability A->B C Conformational Rigidity A->C D Bioisosteric Replacement A->D E Drug Candidates B->E C->E D->E

Key properties of the 3,3-difluorocyclobutane scaffold contributing to its use in drug development.

This scaffold has been incorporated into a variety of therapeutic candidates, including inhibitors of enzymes and modulators of receptors. Its use allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

This compound is a valuable and increasingly utilized building block in modern organic synthesis, particularly within the pharmaceutical industry. Its straightforward synthesis and the desirable properties it imparts to molecules make it an attractive scaffold for the development of new chemical entities. This guide has provided a comprehensive overview of its history, synthesis, and properties, offering a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, offering a unique combination of a strained cyclobutane ring and the electronic effects of geminal fluorine substitution. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape and electronic properties of this molecule. By leveraging density functional theory (DFT) and other computational techniques, a deeper understanding of its structural preferences and potential interactions in biological systems can be achieved. This document outlines the typical computational workflows, presents illustrative data in a structured format, and provides detailed protocols for performing such theoretical studies.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The cyclobutane scaffold, a conformationally constrained four-membered ring, serves as a versatile template in drug design.[3] The combination of these features in this compound makes it a molecule of significant interest in the development of novel therapeutics.[2]

Computational chemistry provides a powerful toolkit for investigating the conformational preferences and electronic characteristics of such molecules at a level of detail that is often inaccessible through experimental methods alone.[4][5] Theoretical studies, particularly those employing density functional theory (DFT), can predict stable conformations, quantify energetic barriers to interconversion, and map out electronic properties that govern molecular interactions.[5][6] This guide details a systematic computational approach to characterize this compound.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following sections describe a typical workflow for the conformational analysis and property calculation of this compound.

Conformational Search

The initial step involves a comprehensive search for all possible low-energy conformations of the molecule. This is crucial for identifying the global minimum and other relevant local minima on the potential energy surface.

G start Initial Structure Generation (e.g., from 2D sketch) conf_search Conformational Search (e.g., Molecular Mechanics Force Field) start->conf_search clustering Clustering of Conformers (based on RMSD) conf_search->clustering dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) clustering->dft_opt freq_calc Frequency Calculation (Confirm true minima) dft_opt->freq_calc final_structures Set of Stable Conformers freq_calc->final_structures

Figure 1: Computational workflow for identifying stable conformers.

Protocol:

  • Initial Structure Generation: A 3D structure of this compound is generated.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface.

  • Clustering: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures.

  • DFT Optimization: The lowest energy conformers from each cluster are then subjected to geometry optimization using a suitable DFT method (e.g., B3LYP with the 6-31G* basis set).

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to verify that the optimized structures are true minima (i.e., have no imaginary frequencies).

High-Level Energy Calculations

To obtain more accurate relative energies of the identified conformers, single-point energy calculations are performed using a higher level of theory and a larger basis set.

G input_structures Optimized Stable Conformers (from DFT) sp_calc Single-Point Energy Calculation (e.g., M06-2X/6-311+G**) input_structures->sp_calc solvation Inclusion of Solvation Model (e.g., PCM, SMD) sp_calc->solvation thermo_corr Thermochemical Corrections (from frequency calculation) solvation->thermo_corr final_energies Accurate Relative Free Energies thermo_corr->final_energies

Figure 2: Workflow for obtaining high-accuracy relative energies.

Protocol:

  • Single-Point Energy Calculation: Using the DFT-optimized geometries, single-point energy calculations are carried out with a more accurate functional (e.g., M06-2X) and a larger basis set (e.g., 6-311+G**).

  • Solvation Effects: To model the behavior in a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied.

  • Thermochemical Analysis: Thermochemical corrections (zero-point vibrational energy, thermal energy, and entropy) obtained from the frequency calculations are added to the electronic energies to compute the Gibbs free energies.

Results and Discussion

The puckering of the cyclobutane ring and the orientation of the carboxylic acid group are the main determinants of the conformational space of this compound. The two primary conformations are expected to be the "axial" and "equatorial" forms, referring to the position of the carboxylic acid group relative to the plane of the cyclobutane ring.

Conformational Analysis

The puckered nature of the cyclobutane ring leads to two primary conformers, where the carboxylic acid group can occupy either an axial-like or an equatorial-like position.

G cluster_conf Conformational Isomers axial Axial Conformer equatorial Equatorial Conformer axial->equatorial Ring Puckering

Figure 3: Interconversion between axial and equatorial conformers.

Computational studies on similar substituted cyclobutanes suggest that the equatorial conformer is generally more stable due to reduced steric hindrance. The gem-difluoro substitution is expected to influence the degree of ring puckering and the energy barrier between the conformers.

Quantitative Conformational Data

The following table summarizes hypothetical but representative quantitative data for the two main conformers of this compound, calculated at the M06-2X/6-311+G** level of theory with a PCM solvation model for water.

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)
Equatorial0.000.002.5
Axial1.251.103.1

These data illustrate that the equatorial conformer is predicted to be the global minimum in terms of both electronic and Gibbs free energy. The higher dipole moment of the axial conformer suggests it may be slightly more stabilized in polar solvents.

Geometric Parameters

Key geometric parameters provide insight into the structural differences between the conformers.

ParameterEquatorial ConformerAxial Conformer
C-C-C-C Dihedral Angle (°)25.526.0
C-C(F₂)-C Bond Angle (°)88.588.2
C-C(COOH)-C Bond Angle (°)89.089.3

The dihedral angle indicates the degree of puckering in the cyclobutane ring. The bond angles around the substituted carbons reflect the strain inherent in the four-membered ring.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing a systematic approach involving conformational searching, DFT optimizations, and high-level energy calculations, it is possible to thoroughly characterize the conformational landscape and electronic properties of this important medicinal chemistry building block. The illustrative data and workflows presented herein provide a robust starting point for researchers and scientists seeking to apply computational methods to understand and utilize fluorinated cyclobutanes in drug discovery and development. The insights gained from such studies can guide the design of molecules with optimized properties for enhanced biological activity.

References

An In-depth Technical Guide to the Stability and Degradation of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3-Difluorocyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance their metabolic stability and modulate physicochemical properties.[1][2] Understanding the intrinsic stability and potential degradation pathways of this moiety is crucial for the development of robust and reliable drug candidates. This technical guide provides a comprehensive overview of the known stability of 3,3-difluorocyclobutane derivatives and outlines a systematic approach to evaluating the degradation of this compound under forced conditions, in accordance with regulatory guidelines. While specific degradation studies on this compound are not extensively published, this guide synthesizes information on the stability of analogous fluorinated structures and details the experimental protocols necessary for a thorough stability assessment.

Introduction to the Role of this compound in Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate key properties such as pKa, lipophilicity, solubility, and metabolic stability.[1] The gem-difluorocyclobutane motif, in particular, has gained significant interest as a small, polar, yet lipophilic moiety that can enhance the metabolic profile of a compound.[1] For instance, the gem-difluorocyclobutane group was critical in increasing the metabolic stability of Ivosidenib while maintaining its potency.[1] this compound serves as a key intermediate in the synthesis of such fluorinated analogs, making its stability profile a critical consideration during drug development.[2]

Intrinsic Stability of the 3,3-Difluorocyclobutane Moiety

The cyclobutane ring, although strained, is generally stable. The presence of gem-difluoro substitution is known to further enhance the stability of the cyclobutane ring.[1] Synthesized difluorocyclobutane derivatives have been shown to be stable under a variety of chemical and reaction conditions, allowing for further functionalization.[1] This inherent stability is a key attribute that contributes to the improved metabolic profiles of drug candidates containing this moiety.

Forced Degradation Studies: A Framework for Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[3][4][5] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) and are a critical component of any drug development program.[3][4] The typical stress conditions applied in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3][6]

Hypothetical Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation routes can be hypothesized based on the functional groups present (a carboxylic acid and a gem-difluoro substituted cyclobutane ring).

  • Decarboxylation: Under thermal stress, carboxylic acids can undergo decarboxylation, although this typically requires high temperatures.

  • Ring Opening: Severe acidic or basic conditions, or high thermal stress, could potentially lead to the opening of the cyclobutane ring.

  • Hydrolysis of C-F bonds: The carbon-fluorine bond is generally very stable. However, under extreme conditions, hydrolysis could occur, leading to the formation of hydroxy and ketone derivatives.

A logical workflow for investigating these potential degradation pathways is presented below.

G Logical Workflow for Degradation Pathway Analysis cluster_stress Forced Degradation Conditions cluster_analysis Analytical Techniques cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC_UV HPLC-UV Acid Hydrolysis->HPLC_UV Monitor Degradation Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC_UV Monitor Degradation Oxidation Oxidation Oxidation->HPLC_UV Monitor Degradation Photolysis Photolysis Photolysis->HPLC_UV Monitor Degradation Thermal Stress Thermal Stress Thermal Stress->HPLC_UV Monitor Degradation LC_MS LC-MS HPLC_UV->LC_MS Identify m/z of Degradants Degradation_Profile Degradation Profile HPLC_UV->Degradation_Profile NMR NMR LC_MS->NMR Confirm Structure Structure_Identification Structure Identification LC_MS->Structure_Identification NMR->Structure_Identification Pathway_Elucidation Pathway Elucidation Structure_Identification->Pathway_Elucidation This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Photolysis This compound->Thermal Stress

Caption: Logical workflow for the forced degradation analysis of this compound.

A hypothetical signaling pathway for the degradation under hydrolytic stress is visualized below.

G Hypothetical Hydrolytic Degradation Pathway Start This compound Acid Acidic Conditions (e.g., 0.1N HCl, 60°C) Start->Acid Base Basic Conditions (e.g., 0.1N NaOH, 60°C) Start->Base ProductA Potential Ring-Opened Product Acid->ProductA Major Pathway ProductB Potential Hydroxylated Product Base->ProductB Minor Pathway

Caption: Hypothetical degradation pathways under acidic and basic hydrolytic stress conditions.

Quantitative Data Summary (Illustrative)

Due to the lack of published forced degradation studies on this compound, the following table is illustrative and provides a template for how such data should be presented. The values are hypothetical and intended to serve as a guide for researchers. A target degradation of 5-20% is generally considered appropriate for the validation of stability-indicating methods.[5]

Stress ConditionReagent/ParametersDurationTemperature (°C)% Degradation (Hypothetical)Major Degradants (Hypothetical m/z)
Acid Hydrolysis 0.1 N HCl24 hours608%154 (Ring-opened)
Base Hydrolysis 0.1 N NaOH8 hours6012%134 (Hydroxylated)
Oxidation 3% H₂O₂24 hours25 (RT)5%152 (Oxidized)
Photostability ICH Option 1N/A25 (RT)<1%Not Detected
Thermal (Solid) Dry Heat48 hours80<1%Not Detected
Thermal (Solution) Water48 hours802%118 (Decarboxylated)

Detailed Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Incubate the mixture at 60°C for a specified duration (e.g., 24 hours).

  • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the sample by a stability-indicating HPLC method.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Incubate the mixture at 60°C for a specified duration (e.g., 8 hours).[7]

  • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Analyze the sample by HPLC.

Oxidation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for a specified duration (e.g., 24 hours).

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Analyze the sample by HPLC.

Photostability
  • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[8]

  • A control sample should be protected from light.

  • At the end of the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

Thermal Degradation
  • Solid State: Place a known amount of solid this compound in a controlled temperature oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water) and heat it at a specified temperature (e.g., 80°C) for a defined period.

  • At the end of the study period, prepare solutions of the stressed samples and analyze by HPLC.

The experimental workflow for a typical forced degradation study is depicted below.

G Experimental Workflow for Forced Degradation cluster_conditions Stress Conditions Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Sampling Withdraw Aliquots at Time Points Stress->Sampling Acid Acid Base Base Oxidative Oxidative Photo Photolytic Thermal Thermal Quench Neutralize/Dilute Sampling->Quench Analysis HPLC-UV/LC-MS Analysis Quench->Analysis Data Quantify Degradation & Identify Products Analysis->Data

Caption: A generalized experimental workflow for conducting forced degradation studies.

Conclusion

This compound is a key building block in modern drug discovery, valued for its contribution to the metabolic stability of drug candidates. While the gem-difluorocyclobutane moiety is inherently stable, a thorough understanding of its potential degradation pathways under stress conditions is imperative for the development of safe and effective pharmaceuticals. This guide provides a comprehensive framework for assessing the stability of this compound through forced degradation studies. The detailed experimental protocols and illustrative data serve as a valuable resource for researchers, scientists, and drug development professionals in designing and executing robust stability programs. The application of these principles will ensure a comprehensive understanding of the molecule's stability profile, ultimately contributing to the successful development of new medicines.

References

An In-depth Technical Guide to 3,3-Difluorocyclobutanecarboxylic Acid: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and material safety data for 3,3-Difluorocyclobutanecarboxylic acid. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound. This document includes detailed safety protocols, physical and chemical properties, and an experimental protocol for its synthesis.

Chemical Identification and Properties

This compound is a fluorinated carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structural features, including the strained cyclobutane ring and the gem-difluoro group, impart distinct chemical properties and reactivity.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 107496-54-8
Molecular Formula C₅H₆F₂O₂
Molecular Weight 136.10 g/mol [2][3]
Appearance White to light yellow powder or crystal[2]
Melting Point 51 - 55 °C[1][2]
Boiling Point 205 °C[1][2]
Purity ≥ 98% (GC)[2]
Storage Temperature Room Temperature[2]

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation[1]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation[1][3]
Corrosive to MetalsCategory 1H290: May be corrosive to metals
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Storage

Safe handling and storage practices are essential to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is necessary when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles face_shield Face Shield (when splash hazard exists) goggles->face_shield Consider researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear

Caption: Recommended Personal Protective Equipment (PPE).

Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and emergency shower are readily accessible in the immediate work area.

Handling Procedures
  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling.

  • Keep the container tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

Accidental Release and First Aid Measures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Minor Spills:

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Prevent the spill from entering drains or waterways.

    • Contain the spill using appropriate absorbent materials.

    • Follow institutional procedures for large chemical spills and contact the environmental health and safety department.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from its ethyl ester derivative.[4]

Synthesis_Workflow reagents Reagents: - this compound ethyl ester - Sodium Hydroxide (NaOH) - Methanol (MeOH) - Water (H₂O) - Concentrated HCl - Dichloromethane (CH₂Cl₂) reaction Reaction: 1. Dissolve NaOH in MeOH/H₂O (1:1). 2. Add ethyl ester to the solution. 3. Stir at room temperature for 15 hours. reagents->reaction workup Work-up: 1. Evaporate to half volume. 2. Acidify with conc. HCl to pH 1. 3. Extract with CH₂Cl₂ (3x). reaction->workup purification Purification: 1. Combine organic extracts. 2. Evaporate in vacuo. workup->purification product Product: This compound (White solid) purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve sodium hydroxide (10.7 g, 0.268 mol) in a mixture of methanol (100 mL) and water (100 mL).[4]

  • Addition of Starting Material: To the stirred solution, add this compound ethyl ester (40.0 g, 0.244 mol) at room temperature.[4]

  • Reaction: Stir the resulting mixture at room temperature for 15 hours.[4]

  • Work-up:

    • Reduce the volume of the reaction mixture by half using a rotary evaporator.[4]

    • Cool the mixture in an ice bath and acidify to pH 1 by the dropwise addition of concentrated aqueous hydrochloric acid.[4]

    • Extract the aqueous layer with dichloromethane (3 x 350 mL).[4]

  • Purification:

    • Combine the organic extracts.[4]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[4]

Expected Yield: 32.4 g (98%) of a white solid.[4]

Analytical Characterization

The synthesized product can be characterized by various analytical techniques.

Table 4: Analytical Data for this compound

AnalysisData
¹H NMR (500 MHz, CDCl₃) δ = 12.11 (br s, 1 H), 3.06-2.96 (m, 1 H), 2.94-2.79 (m, 4 H)[4]
¹³C NMR (125 MHz, CDCl₃) δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1(t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz)[4]
¹⁹F NMR (376 MHz, CDCl₃) δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194Hz)[4]
GCMS (EI) m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺[4]
Elemental Analysis Calculated for C₅H₆F₂O₂: C, 44.13%; H, 4.44%. Found: C, 43.86%; H, 4.42%[4]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. Waste materials should be handled by a licensed professional waste disposal service.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of considerations for the safe handling of this compound.

Safety_Logic start Handling this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Wear Appropriate PPE assess_hazards->ppe engineering_controls Use Engineering Controls (Fume Hood) ppe->engineering_controls safe_handling Follow Safe Handling Procedures engineering_controls->safe_handling storage Proper Storage safe_handling->storage spill Spill Occurs? storage->spill spill_response Follow Spill Response Protocol spill->spill_response Yes no_spill Continue Work spill->no_spill No disposal Proper Waste Disposal spill_response->disposal no_spill->disposal end Task Complete disposal->end

Caption: Logical workflow for safe handling procedures.

This guide is intended to provide a comprehensive overview for the safe handling and use of this compound in a research and development setting. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety guidelines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 3,3-difluorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available reagent, diethyl malonate.

Introduction

This compound is a key structural motif in the development of novel therapeutics. The introduction of the gem-difluoro group on the cyclobutane ring can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity, making it an attractive component for drug design. This document outlines a robust synthetic pathway from diethyl malonate to the target acid, detailing the necessary experimental procedures.

Synthetic Strategy

The overall synthetic route involves four key transformations starting from diethyl malonate:

  • Cyclization: Formation of a cyclobutane ring by reacting diethyl malonate with a suitable dielectrophile to yield diethyl 1,1-cyclobutanedicarboxylate.

  • Oxidation: Introduction of a carbonyl group at the 3-position of the cyclobutane ring to form diethyl 3-oxocyclobutane-1,1-dicarboxylate.

  • Deoxofluorination: Conversion of the ketone to the gem-difluoride using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

  • Hydrolysis and Decarboxylation: Saponification of the diethyl ester followed by decarboxylation to afford the final this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This procedure details the formation of the cyclobutane ring via alkylation of diethyl malonate with 1,3-dibromopropane.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature with stirring.

  • After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.

Step 2: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This step involves the oxidation of the cyclobutane ring. A common method for this transformation is through a multi-step sequence involving bromination and subsequent elimination/hydrolysis, though direct oxidation methods can also be explored. The following is a representative procedure.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃)

  • Silver nitrate (AgNO₃) or other suitable reagent for dehydrobromination/hydrolysis

  • Aqueous acetone

Procedure:

  • Dissolve diethyl 1,1-cyclobutanedicarboxylate in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux for several hours until TLC analysis indicates consumption of the starting material.

  • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium bicarbonate solution.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude bromo-derivative.

  • The crude bromide is then treated with a solution of silver nitrate in aqueous acetone and heated to effect dehydrobromination and hydrolysis to the ketone.

  • After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield diethyl 3-oxocyclobutane-1,1-dicarboxylate.

Step 3: Synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

This protocol describes the conversion of the ketone to the gem-difluoride using diethylaminosulfur trifluoride (DAST).

Materials:

  • Diethyl 3-oxocyclobutane-1,1-dicarboxylate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise via a syringe to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

Step 4: Synthesis of this compound

The final step involves the hydrolysis of the diethyl ester and subsequent decarboxylation.

Materials:

  • Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in a mixture of methanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide or potassium hydroxide and stir the mixture at room temperature for 15 hours.

  • Heat the reaction mixture to reflux for 2-4 hours to ensure complete hydrolysis.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

  • Heat the acidified mixture gently to promote decarboxylation until gas evolution ceases.

  • Cool the solution and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[1]

Data Presentation

StepProductStarting MaterialReagentsYield (%)
1Diethyl 1,1-cyclobutanedicarboxylateDiethyl malonate1,3-Dibromopropane, NaOEt~55-65
2Diethyl 3-oxocyclobutane-1,1-dicarboxylateDiethyl 1,1-cyclobutanedicarboxylateNBS, AIBN; AgNO₃~40-50
3Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylateDiethyl 3-oxocyclobutane-1,1-dicarboxylateDAST~70-80
4This compoundDiethyl 3,3-difluorocyclobutane-1,1-dicarboxylateNaOH, HCl>95[1]

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Visualizations

Synthetic Workflow

Synthesis_Workflow Diethyl_Malonate Diethyl Malonate Cyclobutane_Dicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl_Malonate->Cyclobutane_Dicarboxylate 1. Cyclization Oxo_Cyclobutane Diethyl 3-oxocyclobutane-1,1-dicarboxylate Cyclobutane_Dicarboxylate->Oxo_Cyclobutane 2. Oxidation Difluoro_Cyclobutane_Ester Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate Oxo_Cyclobutane->Difluoro_Cyclobutane_Ester 3. Deoxofluorination Final_Product This compound Difluoro_Cyclobutane_Ester->Final_Product 4. Hydrolysis & Decarboxylation

Caption: Synthetic pathway from diethyl malonate to the target acid.

Logical Relationship of Key Intermediates

Intermediates Start Diethyl Malonate Step1 Cyclization (Formation of C4 Ring) Start->Step1 Intermediate1 Diethyl 1,1-cyclobutanedicarboxylate Step1->Intermediate1 Step2 Oxidation (Introduction of Ketone) Intermediate1->Step2 Intermediate2 Diethyl 3-oxocyclobutane-1,1-dicarboxylate Step2->Intermediate2 Step3 Deoxofluorination (Gem-Difluoride Formation) Intermediate2->Step3 Intermediate3 Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation (Final Product Formation) Intermediate3->Step4 End This compound Step4->End

Caption: Key intermediates and transformations in the synthesis.

References

Application Notes and Protocols for the Scalable Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluorocyclobutanecarboxylic acid is a critical building block in modern drug discovery, prized for its ability to impart unique and favorable properties to bioactive molecules. The gem-difluoro functionality on the cyclobutane ring can enhance metabolic stability, modulate acidity, and improve the overall pharmacokinetic profile of drug candidates. This document provides detailed application notes and scalable synthesis protocols for this compound, enabling researchers and process chemists to produce this valuable intermediate efficiently and cost-effectively.

Introduction: The Role of this compound in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. The 3,3-difluorocyclobutane motif, in particular, has gained significant traction. It serves as a bioisostere for various functional groups and can lead to improved potency, selectivity, and metabolic stability. This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents.[1] Its unique structural features allow for the creation of novel chemical entities with enhanced efficacy and reduced side effects.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₅H₆F₂O₂
Molecular Weight136.1 g/mol
AppearanceWhite solid
Melting Point85-88 °C[1]
SolubilitySparingly soluble in water; soluble in common organic solvents like ethanol, methanol, and dichloromethane.[1]
StabilityStable under normal conditions with a shelf life of at least two years.[1]

Scalable Synthesis Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two scalable methods.

Method 1: Industrial Preparation from Methyl Acrylate and 1-Chloro-2,2-difluoroethylene

This three-step method, adapted from patent literature, provides an industrially viable and cost-effective route to the target compound.[3]

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydrogenation Methyl Acrylate Methyl Acrylate Intermediate_1 2,2-bis-Chloro-3,3-difluorocyclobutane methyl formate Methyl Acrylate->Intermediate_1 + 1-Chloro-2,2-difluoroethylene Intermediate_2 2-Chloro-3,3-bis-fluoro-1-enecyclobutane carboxylic acid Intermediate_1->Intermediate_2 NaOH (aq) Final_Product This compound Intermediate_2->Final_Product H₂, Pd/C, Triethylamine

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2,2-bis-Chloro-3,3-difluorocyclobutane methyl formate

  • This step involves a [2+2] cycloaddition reaction between methyl acrylate and 1-chloro-2,2-difluoroethylene. The patent suggests a solvent-free reaction at elevated temperatures.[3]

Step 2: Hydrolysis to 2-Chloro-3,3-bis-fluoro-1-enecyclobutane carboxylic acid

  • Materials:

    • 2,2-bis-Chloro-3,3-difluorocyclobutane methyl formate (96g, 0.44 mol)

    • 20% Aqueous Sodium Hydroxide (NaOH) solution (250 mL)

    • Concentrated Hydrochloric Acid (HCl)

    • Methyl Tertiary Butyl Ether (MTBE)

  • Procedure:

    • In a suitable reactor, add the 20% aqueous NaOH solution.

    • Control the temperature between 5-15 °C and add the 2,2-bis-chloro-3,3-difluorocyclobutane methyl formate in batches.

    • After the addition is complete, continue the reaction at 15-20 °C for 1-3 hours.

    • Monitor the reaction progress. Upon completion, add water (100 mL).

    • Adjust the pH to 1-2 with concentrated HCl.

    • Extract the aqueous phase with MTBE (3 x 150 mL).

    • Combine the organic phases, dry, and concentrate to obtain the product.

  • Yield: 75-80% (57g of pure product).[3]

Step 3: Hydrogenation to this compound

  • Materials:

    • 2-Chloro-3,3-bis-fluoro-1-enecyclobutane carboxylic acid (56.9g, 0.34 mol)

    • Triethylamine (68g, 0.68 mol)

    • 10% Palladium on Carbon (Pd/C), wet (5.7g)

    • Methanol (570 mL)

    • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a hydrogenation reactor, add the carboxylic acid intermediate, triethylamine, 10% wet Pd/C, and methanol.

    • Pressurize the reactor with hydrogen to 45-50 psi.

    • Maintain the temperature at 45-50 °C and stir for 18-20 hours.

    • After the reaction is complete, cool the mixture to 20-25 °C and filter off the catalyst.

    • Add the filtrate to a 5% aqueous NaHCO₃ solution (270 mL) and concentrate the volume to 350-400 mL.

    • Adjust the pH to 1-2 with concentrated HCl.

    • Extract the product with dichloromethane (3 x 200 mL).

    • Combine the organic layers, dry, and concentrate to yield the final product.

  • Yield: 90-95% (42g of product).[3]

  • Characterization (¹H NMR in CDCl₃): δ 11.07 (1H, s), 3.01 (1H, m), 2.90 (4H, m).[3]

Method 2: Synthesis from Ethyl 3,3-Difluorocyclobutanecarboxylate

This method utilizes a common intermediate, ethyl 3,3-difluorocyclobutanecarboxylate, which can be prepared via several routes. The final step is a straightforward hydrolysis.

G cluster_0 Starting Material cluster_1 Hydrolysis Start Ethyl 3,3-Difluorocyclobutanecarboxylate Product This compound Start->Product NaOH, MeOH/H₂O

Caption: Synthesis via hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

  • Materials:

    • Ethyl 3,3-difluorocyclobutanecarboxylate (40.0 g, 0.244 mol)

    • Sodium Hydroxide (NaOH) (10.7 g, 0.268 mol)

    • Methanol (MeOH) (100 mL)

    • Water (H₂O) (100 mL)

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve NaOH in a 1:1 mixture of MeOH and H₂O.

    • Add the ethyl ester to the NaOH solution at room temperature.

    • Stir the resulting mixture at room temperature for 15 hours.

    • Reduce the volume of the mixture by half under vacuum.

    • Acidify the solution to pH 1 with concentrated HCl.

    • Extract the product with CH₂Cl₂ (3 x 350 mL).

    • Combine the organic extracts and evaporate the solvent under vacuum.

  • Yield: 98% (32.4 g).[4]

  • Characterization: White solid, mp 49-52 °C.[4]

Alternative Synthetic Approaches

Other reported methods for the synthesis of this compound include:

  • From 3-Oxocyclobutanecarboxylic Acid: This route involves the protection of the carboxylic acid, followed by fluorination using a reagent like DAST (diethylaminosulfur trifluoride), and subsequent deprotection.[3]

  • From Diethyl Malonate and 1,1-Difluoroethylene: This method proceeds through the formation of 3,3-difluorocyclobutanone, which is then reduced.[1]

  • From Cyclobutanone and Difluorocarbene: In this approach, difluorocarbene is generated in situ from a precursor like chlorodifluoromethane.[1]

These alternative routes may be suitable for smaller-scale synthesis or for accessing specific analogs.

Applications in Drug Discovery: Logical Relationships

The utility of this compound in drug discovery stems from its ability to serve as a versatile starting material for more complex molecules.

G Start This compound Amide Amide Coupling Start->Amide Bioactive Amides Ester Esterification Start->Ester Prodrugs, Intermediates Reduction Reduction to Alcohol Start->Reduction (3,3-Difluorocyclobutyl)methanol Curtius Curtius Rearrangement Start->Curtius 3,3-Difluorocyclobutylamine Amide_Derivatives Amide_Derivatives Amide->Amide_Derivatives Bioactive Amides Ester_Derivatives Ester_Derivatives Ester->Ester_Derivatives Prodrugs, Intermediates Alcohol_Intermediate Alcohol_Intermediate Reduction->Alcohol_Intermediate (3,3-Difluorocyclobutyl)methanol Amine_Intermediate Amine_Intermediate Curtius->Amine_Intermediate 3,3-Difluorocyclobutylamine Further_Func Further_Func Alcohol_Intermediate->Further_Func Further Functionalization Amine_Derivatives Amine_Derivatives Amine_Intermediate->Amine_Derivatives Bioactive Amines

Caption: Key transformations of this compound in drug discovery.

Conclusion

The scalable synthesis of this compound is a crucial enabling technology for the discovery and development of novel therapeutics. The detailed protocols provided herein, particularly the industrial method starting from readily available materials, offer a robust and efficient pathway to this high-value building block. By leveraging these methods, researchers can accelerate their drug discovery programs and explore the full potential of the 3,3-difluorocyclobutane scaffold in medicinal chemistry.

References

Application of 3,3-Difluorocyclobutanecarboxylic Acid in the Development of Stearoyl-CoA Desaturase (SCD) Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Difluorocyclobutanecarboxylic acid has emerged as a valuable building block in medicinal chemistry, particularly in the design of novel therapeutic agents. Its unique structural and electronic properties, conferred by the gem-difluoro substitution on the cyclobutane ring, offer advantages in modulating the physicochemical and pharmacological profiles of drug candidates. This fluorinated moiety can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making it an attractive scaffold for the development of enzyme inhibitors. A significant application of this compound and its derivatives is in the creation of potent and selective inhibitors of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism that has been identified as a promising target for cancer therapy.

Rationale for Targeting Stearoyl-CoA Desaturase (SCD) in Cancer

Stearoyl-CoA Desaturase is a key enzyme in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Cancer cells exhibit a reprogrammed lipid metabolism, often characterized by an increased dependence on de novo lipogenesis and elevated levels of MUFAs. These MUFAs are essential for various cellular processes that support tumor growth and survival, including membrane biogenesis, signaling, and protecting against SFA-induced lipotoxicity.[2]

Inhibition of SCD has been shown to suppress the growth of various cancer cells both in vitro and in vivo.[2] By blocking the production of MUFAs, SCD inhibitors can induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR), ultimately leading to cancer cell apoptosis.[3] Furthermore, SCD has been implicated in key oncogenic signaling pathways, such as the Akt/GSK3β/β-catenin and Wnt signaling pathways.[1]

3,3-Difluorocyclobutyl Pyrazole Derivatives as Potent SCD Inhibitors

A promising class of SCD inhibitors incorporates a 3,3-difluorocyclobutyl moiety linked to a pyrazole core. One such example is N-(3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide. The 3,3-difluorocyclobutyl group in these compounds plays a crucial role in optimizing their potency and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative 3,3-difluorocyclobutyl pyrazole derivative as an SCD inhibitor.

Compound IDTargetAssay TypeEC50 (µM)Cell LineReference
SW208108 (Oxalamide pro-drug)SCDTritiated water release from [9,10-³H]stearoyl-CoA0.009H2122 cell microsomes[1]
Benzothiazole pro-drugSCDTritiated water release from [9,10-³H]stearoyl-CoA0.054H2122 cell microsomes[1]

Signaling Pathways and Experimental Workflows

SCD Inhibition and Downstream Cellular Effects

The inhibition of SCD by compounds derived from this compound initiates a cascade of cellular events, as depicted in the following signaling pathway diagram.

SCD_Inhibition_Pathway cluster_0 SCD Inhibition cluster_1 Metabolic Consequences cluster_2 Cellular Stress and Signaling cluster_3 Cellular Outcome SCD_Inhibitor 3,3-Difluorocyclobutyl Pyrazole Derivative SCD Stearoyl-CoA Desaturase (SCD) SCD_Inhibitor->SCD Inhibits SFA Saturated Fatty Acids (SFAs) MUFA Monounsaturated Fatty Acids (MUFAs) SCD->MUFA Decreased Production ER_Stress ER Stress SFA->ER_Stress Increased Accumulation Leads to Akt_GSK3b_bCatenin Akt/GSK3β/β-catenin Signaling MUFA->Akt_GSK3b_bCatenin Reduced Activation Wnt_Signaling Wnt Signaling MUFA->Wnt_Signaling Reduced Activation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces Proliferation Cell Proliferation Akt_GSK3b_bCatenin->Proliferation Inhibition of Reduces Wnt_Signaling->Proliferation Inhibition of Reduces

Caption: Signaling pathway of SCD inhibition leading to cancer cell apoptosis.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of 3,3-difluorocyclobutyl pyrazole SCD inhibitors follows a structured workflow, from chemical synthesis to in vitro and in vivo evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound intermediate1 3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-amine start->intermediate1 Multi-step synthesis final_compound N-(3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide intermediate1->final_compound Amide coupling scd_assay SCD Activity Assay (e.g., Tritiated water release) final_compound->scd_assay cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) final_compound->cell_viability western_blot Western Blot Analysis (p-Akt, β-catenin, ER stress markers) final_compound->western_blot xenograft Tumor Xenograft Model (e.g., NSCLC in mice) final_compound->xenograft pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) xenograft->pk_studies

Caption: General experimental workflow for the development of SCD inhibitors.

Experimental Protocols

1. Synthesis of N-(3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide

This protocol is a representative synthesis based on general methods for pyrazole formation and amide coupling.

Step 1: Synthesis of 3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-amine

  • Materials: 3,3-Difluorocyclobutanecarbonyl chloride, diazomethane, hydrazine, suitable solvent (e.g., diethyl ether, ethanol), base (e.g., triethylamine).

  • Procedure:

    • Convert this compound to its acid chloride using a standard chlorinating agent (e.g., thionyl chloride).

    • React the acid chloride with diazomethane to form the corresponding diazoketone.

    • Treat the diazoketone with a suitable acid (e.g., HBr) to form the α-bromoketone.

    • React the α-bromoketone with a pyrazole-forming reagent such as hydrazine in a suitable solvent like ethanol to yield the pyrazole core. The specific reaction conditions will determine the regiochemistry.

    • Nitrate the pyrazole ring at the 4-position using standard nitrating conditions (e.g., HNO₃/H₂SO₄).

    • Reduce the nitro group to an amine using a reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride to afford 3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-amine.

Step 2: Amide Coupling to form the Final Product

  • Materials: 3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-amine, cyclopropanecarbonyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), and an aprotic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-amine in dichloromethane.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Add cyclopropanecarbonyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

    • Work up the reaction by washing with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield N-(3-(3,3-difluorocyclobutyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide.[4]

2. In Vitro SCD Activity Assay (Tritiated Water Release Assay)

This assay measures the enzymatic activity of SCD by quantifying the release of tritiated water from a radiolabeled substrate.[1]

  • Materials: Microsomes from cells expressing SCD, [9,10-³H]stearoyl-CoA, NADPH, buffer solution (e.g., phosphate buffer, pH 7.4), activated charcoal, and scintillation cocktail.

  • Procedure:

    • Prepare a reaction mixture containing the cell microsomes, NADPH, and the test compound (SCD inhibitor) at various concentrations in the buffer.

    • Initiate the reaction by adding [9,10-³H]stearoyl-CoA.

    • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by adding an acidic solution (e.g., perchloric acid).

    • Add activated charcoal to the mixture to bind the unreacted [9,10-³H]stearoyl-CoA.

    • Centrifuge the samples to pellet the charcoal.

    • Collect the supernatant containing the released tritiated water.

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

    • Calculate the SCD activity as the amount of tritiated water released per unit of time and protein.

    • Determine the EC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

3. Cell Viability Assay

This protocol describes a general method to assess the effect of SCD inhibitors on cancer cell proliferation.

  • Materials: Cancer cell line of interest (e.g., H2122 lung cancer cells), complete cell culture medium, 96-well plates, test compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the SCD inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the inhibitor concentration.

This compound serves as a key synthon for the development of innovative SCD inhibitors with potential applications in cancer therapy. The incorporation of the difluorocyclobutyl moiety into a pyrazole scaffold has yielded potent inhibitors that can modulate critical oncogenic signaling pathways and induce cancer cell death. The provided protocols offer a foundational framework for the synthesis and evaluation of these promising therapeutic candidates. Further optimization of these structures and detailed in vivo studies are warranted to fully elucidate their clinical potential.

References

Application Notes and Protocols: 3,3-Difluorocyclobutanecarboxylic Acid as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluorocyclobutanecarboxylic acid is a valuable building block in medicinal chemistry for the development of novel kinase inhibitors. The incorporation of the 3,3-difluorocyclobutane motif can offer significant advantages in drug design, including improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties. The gem-difluoro group can act as a bioisostere for a carbonyl group and can modulate the pKa of adjacent functionalities, while the strained cyclobutane ring provides conformational rigidity, aiding in the optimization of ligand-protein interactions within the kinase active site. These attributes make this compound an attractive starting point for the synthesis of potent and selective kinase inhibitors targeting a range of kinases implicated in diseases such as cancer and autoimmune disorders.

Key Advantages of the 3,3-Difluorocyclobutane Moiety in Kinase Inhibitors

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic oxidation, which can lead to an improved pharmacokinetic profile.

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable enthalpic contribution to binding affinity.

  • Modulation of Physicochemical Properties: The electronegative fluorine atoms can influence the acidity or basicity of nearby functional groups and alter the molecule's lipophilicity and polarity, which are critical for cell permeability and oral bioavailability.

  • Bioisosterism: The CF2 group can serve as a non-hydrolyzable bioisostere of a carbonyl or gem-diol group, potentially mimicking key hydrogen bond interactions with the target kinase.

Data Presentation: Illustrative Inhibitory Activity

While specific IC50 data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following table provides illustrative data for kinase inhibitors containing similar 3,3-difluorinated cyclic moieties to demonstrate the potential potency that can be achieved.

Kinase TargetCompound IDMoietyIC50 (nM)Assay Type
TYK2 Compound A3,3-Difluorocyclopentylamino5Biochemical Assay
TYK2 Compound B3,3-Difluorocyclopentylamino12Cell-based Assay
JAK3 Compound C3-Fluorocyclobutyl25Biochemical Assay
JAK3 Compound D3-Fluorocyclobutyl150Cell-based Assay

Experimental Protocols

Synthesis of a Representative Kinase Inhibitor Intermediate

This protocol describes a general method for the amide coupling of this compound with a hypothetical aminopyrimidine core, a common scaffold in kinase inhibitors.

Scheme 1: Synthesis of N-(pyrimidin-2-yl)-3,3-difluorocyclobutanecarboxamide

G cluster_0 This compound + 2-Aminopyrimidine cluster_1 HATU, DIPEA, DMF cluster_2 N-(pyrimidin-2-yl)-3,3-difluorocyclobutanecarboxamide Carboxylic_Acid C₅H₆F₂O₂ Amine C₄H₅N₃ Coupling Amide Bond Formation Product C₉H₉F₂N₃O cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2

Caption: Synthetic scheme for a representative kinase inhibitor intermediate.

Materials:

  • This compound

  • 2-Aminopyrimidine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-aminopyrimidine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(pyrimidin-2-yl)-3,3-difluorocyclobutanecarboxamide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro potency (IC50) of a test compound against a target kinase.

G Start Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor to Plate Start->Add_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Add_Inhibitor->Add_Kinase_Substrate Incubate_1 Incubate (15 min) Add_Kinase_Substrate->Incubate_1 Initiate_Reaction Add ATP Solution Incubate_1->Initiate_Reaction Incubate_2 Incubate (60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate (40 min) Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent Incubate_3->Detect_Signal Incubate_4 Incubate (30 min) Detect_Signal->Incubate_4 Read_Plate Measure Luminescence Incubate_4->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Materials:

  • Target kinase

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., N-(pyrimidin-2-yl)-3,3-difluorocyclobutanecarboxamide)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Reaction Setup:

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the target kinase and substrate peptide in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for kinase inhibitors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Adaptor Adaptor Proteins P1->Adaptor PI3K PI3K P1->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation Inhibitor Kinase Inhibitor (e.g., containing 3,3-difluorocyclobutane) Inhibitor->RTK Inhibition

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway.

Conclusion

This compound represents a promising and versatile building block for the design and synthesis of novel kinase inhibitors. Its unique structural and electronic properties can be strategically employed to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. The provided protocols offer a foundational framework for the synthesis and in vitro evaluation of kinase inhibitors incorporating this valuable moiety, paving the way for the discovery of next-generation targeted therapies.

Application Notes and Protocols: Incorporating 3,3-Difluorocyclobutanecarboxylic Acid into Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of viral pathogens necessitates the continuous development of novel antiviral therapeutics. A promising strategy in medicinal chemistry involves the incorporation of unique chemical scaffolds that can enhance the pharmacological properties of drug candidates. This document details the rationale, potential applications, and experimental protocols for incorporating 3,3-difluorocyclobutanecarboxylic acid into novel antiviral agents, with a specific focus on the design of influenza virus neuraminidase inhibitors. The 3,3-difluorocyclobutane moiety serves as a valuable bioisostere for other cyclic systems, offering potential improvements in metabolic stability, binding affinity, and overall drug-like properties.

Rationale for Use in Antiviral Drug Design

The introduction of fluorine atoms into drug molecules is a well-established strategy to modulate their physicochemical and pharmacological properties. The 3,3-difluorocyclobutane group, in particular, offers several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation, which can lead to an increased in vivo half-life of the drug candidate.

  • Bioisosteric Replacement: The gem-difluoro group can act as a non-hydrolyzable bioisostere of a carbonyl group or a hydroxyl group, potentially improving interactions with the target protein and enhancing stability.

  • Conformational Rigidity: The cyclobutane ring provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target enzyme by reducing the entropic penalty upon binding.

  • Modulation of Physicochemical Properties: The fluorine atoms can influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Application Focus: Design of Novel Neuraminidase Inhibitors

Influenza virus neuraminidase is a critical enzyme that facilitates the release of progeny virions from infected host cells. Inhibiting this enzyme is a clinically validated strategy for the treatment of influenza. We propose a hypothetical neuraminidase inhibitor, DFCA-N-Amide-Guanidine (DFCA-NAG) , which incorporates the this compound scaffold.

The design of DFCA-NAG is based on the known pharmacophore of successful neuraminidase inhibitors like Zanamivir and Oseltamivir, which typically feature a carboxylic acid (or a bioisostere), a basic group (e.g., guanidino or amino group), and other functionalities that interact with the enzyme's active site.

Signaling Pathway: Influenza Virus Release and Inhibition

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of its inhibition.

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Inhibition by DFCA-NAG Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Budding Progeny Virus Budding HostCell->Budding Replication Neuraminidase Neuraminidase (NA) Budding->Neuraminidase Release Virus Release Infection New Cell Infection Release->Infection SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid binds to Cleavage NA Cleaves Sialic Acid Neuraminidase->Cleavage SialicAcid->Cleavage Cleavage->Release enables Inhibition Inhibition DFCA_NAG DFCA-NAG NA_ActiveSite NA Active Site DFCA_NAG->NA_ActiveSite binds to DFCA_NAG->Inhibition NA_ActiveSite->Inhibition NoRelease Virus Aggregation (No Release) Inhibition->NoRelease

Caption: Mechanism of neuraminidase and its inhibition by DFCA-NAG.

Experimental Protocols

Synthesis of a Hypothetical Neuraminidase Inhibitor: DFCA-NAG

This protocol describes a plausible synthetic route to DFCA-NAG, starting from this compound.

G cluster_workflow Synthesis Workflow for DFCA-NAG Start This compound Step1 Activation (e.g., SOCl2 or EDC/HOBt) Start->Step1 Intermediate1 Acyl Chloride or Activated Ester Step1->Intermediate1 Step2 Amide Coupling (Diaminoguanidine) Intermediate1->Step2 Product DFCA-NAG Step2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: Synthetic workflow for the hypothetical inhibitor DFCA-NAG.

Protocol:

  • Activation of Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, prepare a solution of diaminoguanidine hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in DCM.

    • Add the acyl chloride solution dropwise to the diaminoguanidine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound, DFCA-NAG.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

    • Assess the purity by high-performance liquid chromatography (HPLC).

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This assay determines the concentration of the test compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock (e.g., A/H1N1)

  • Test compound (DFCA-NAG) and control (e.g., Zanamivir)

  • Agarose or Avicel for overlay

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of DFCA-NAG and a positive control (e.g., Zanamivir) in serum-free DMEM.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a dilution of influenza virus calculated to produce 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and stain with 0.1% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Mechanism of Action Study: Neuraminidase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase (IC₅₀).

Materials:

  • Recombinant influenza neuraminidase

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer)

  • Test compound (DFCA-NAG) and control (e.g., Zanamivir)

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of DFCA-NAG and a known neuraminidase inhibitor in the assay buffer.

  • Enzyme Reaction: In a 96-well black plate, add the neuraminidase enzyme and the diluted compounds. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Incubate for 1 hour at 37°C and then stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4). Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration. The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of the neuraminidase activity.

Data Presentation

The following tables present hypothetical but plausible data for the antiviral activity and cytotoxicity of DFCA-NAG compared to a known neuraminidase inhibitor.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundEC₅₀ (µM) [Influenza A/H1N1]CC₅₀ (µM) [MDCK cells]Selectivity Index (SI = CC₅₀/EC₅₀)
DFCA-NAG 0.85>100>117
Zanamivir0.50>100>200

Table 2: Neuraminidase Inhibition Activity

CompoundIC₅₀ (nM) [Influenza A/H1N1 Neuraminidase]
DFCA-NAG 1.2
Zanamivir0.8

Conclusion

The incorporation of this compound into small molecules represents a promising avenue for the development of novel antiviral agents. The hypothetical neuraminidase inhibitor, DFCA-NAG, illustrates the potential of this scaffold to yield potent and selective drug candidates. The provided protocols offer a framework for the synthesis and evaluation of such compounds. Further optimization of the linker and the basic group of DFCA-NAG could lead to the discovery of next-generation antiviral therapeutics with improved efficacy and resistance profiles.

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents Using 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The cyclooxygenase (COX) enzymes, particularly COX-2, and microsomal prostaglandin E2 synthase-1 (mPGES-1) are key targets in the development of anti-inflammatory therapies.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment but are often associated with gastrointestinal and cardiovascular side effects due to their non-selective inhibition of COX isoforms.[1][3] Consequently, there is a significant need for novel anti-inflammatory agents with improved selectivity and safety profiles.

The incorporation of fluorinated motifs into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 3,3-difluorocyclobutane moiety, in particular, offers a unique combination of conformational rigidity and polarity that can be exploited in drug design. This document provides detailed protocols for the synthesis and evaluation of a library of amide derivatives of 3,3-Difluorocyclobutanecarboxylic acid as potential anti-inflammatory agents. The rationale is to explore the structure-activity relationship (SAR) of these novel compounds as inhibitors of key inflammatory pathways. While specific anti-inflammatory drugs directly synthesized from this compound are not yet widely reported in publicly available literature, the derivatization of carboxylic acids in existing NSAIDs into amides has been shown to yield potent and selective COX-2 inhibitors.[4]

Signaling Pathways in Inflammation

The primary targets for the anti-inflammatory agents discussed herein are the enzymes involved in the prostaglandin E2 (PGE2) synthesis pathway. This pathway is a critical component of the inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity (COX-1 / COX-2) PGE2 PGE2 PGH2->PGE2 mPGES-1 Pro-inflammatory Effects Pro-inflammatory Effects PGE2->Pro-inflammatory Effects COX-1 (constitutive) COX-1 (constitutive) COX-1 (constitutive)->PGG2 COX-2 (inducible) COX-2 (inducible) COX-2 (inducible)->PGG2 mPGES-1 mPGES-1 G cluster_synthesis Synthesis Workflow start Start activation Activate this compound with HATU and DIPEA in DMF start->activation coupling Add Substituted Aniline activation->coupling reaction Stir at Room Temperature (4-6h) coupling->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end G cluster_sar Structure-Activity Relationship cluster_ewg Electron-Withdrawing Groups (EWG) cluster_edg Electron-Donating Groups (EDG) Core 3,3-Difluorocyclobutyl- carboxamide Core Activity Anti-inflammatory Activity (COX-2 / mPGES-1 Inhibition) Aryl Aryl Substituent (R) Aryl->Activity Modulates Increase Increased Potency and Selectivity Aryl->Increase e.g., -NO2, -Cl Decrease Decreased Potency and Selectivity Aryl->Decrease e.g., -OCH3

References

Application Notes and Protocols for 3,3-Difluorocyclobutanecarboxylic Acid Derivatives in Agrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mode of action of 3,3-difluorocyclobutanecarboxylic acid derivatives, a promising class of compounds with potential applications in the agrochemical industry as fungicides. The unique structural motif of the gem-difluorinated cyclobutane ring offers opportunities for the development of novel active ingredients with enhanced efficacy and specific modes of action.

Introduction to this compound Derivatives in Agrochemicals

This compound is a valuable fluorinated building block utilized in the synthesis of various biologically active molecules, including agrochemicals.[1][2] Its derivatives, particularly N-aryl carboxamides, have emerged as a significant area of research in the quest for new fungicides. The primary mode of action for many of these carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain in fungi.[3] By disrupting the fungus's energy production, these compounds effectively control its growth and proliferation.

The incorporation of the 3,3-difluorocyclobutane moiety can influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for its uptake, translocation, and overall performance as a fungicide. Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the aryl ring of the amide moiety significantly impacts the fungicidal activity and spectrum.[4]

Data Presentation: In Vitro Fungicidal Activity

The following tables summarize the in vitro fungicidal activity of representative carboxamide derivatives against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), which represent the concentration of the compound required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively.

Table 1: In Vitro Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound IDFungal PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
U22 Sclerotinia sclerotiorum0.94 ± 0.11Bixafen6.70 ± 0.47
Fluxapyroxad0.71 ± 0.14
Pydiflumetofen0.06 ± 0.01
9m Botrytis cinerea-Boscalid-
Gibberella zeae-Boscalid-
Fusarium oxysporum-Boscalid-
Rhizoctonia solani-Boscalid-
Phytophthora infestans-Boscalid-
Sclerotinia sclerotiorum-Boscalid-
Colletotrichum gloeosporioides-Boscalid-

Note: Specific EC50 values for compound 9m against the listed pathogens were not provided in the source material, but it was stated to exhibit higher antifungal activity than boscalid.[5]

Table 2: In Vitro Fungicidal Activity of Coumarin-3-Carboxamide Derivatives

Compound IDFungal PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
4a Rhizoctonia solani1.80Boscalid> 50
4d Rhizoctonia solani2.50Boscalid> 50
4e Rhizoctonia solani2.25Boscalid> 50
4f Rhizoctonia solani2.10Boscalid> 50
4a Botrytis cinerea-Boscalid-
4e Botrytis cinerea-Boscalid-

Note: Specific EC50 values for compounds 4a and 4e against Botrytis cinerea were not provided, but they were stated to have equivalent activity to Boscalid.[6]

Experimental Protocols

Synthesis Protocol: Preparation of N-(substituted-phenyl)-3,3-difluorocyclobutane-1-carboxamide

This protocol describes a general two-step synthesis of the target carboxamide derivatives.

Step 1: Synthesis of 3,3-Difluorocyclobutane-1-carbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Addition of Reagent: Add an excess of thionyl chloride (SOCl₂) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting 3,3-difluorocyclobutane-1-carbonyl chloride can be purified by vacuum distillation to yield a colorless liquid.[2]

Step 2: Synthesis of N-(substituted-phenyl)-3,3-difluorocyclobutane-1-carboxamide

  • Reaction Setup: In a separate round-bottom flask, dissolve the desired substituted aniline in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add an appropriate base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

  • Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add a solution of 3,3-difluorocyclobutane-1-carbonyl chloride in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired N-(substituted-phenyl)-3,3-difluorocyclobutane-1-carboxamide.

Biological Activity Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the efficacy of the synthesized compounds in inhibiting the growth of fungal mycelia.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving. Cool the medium to 50-55°C in a water bath.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent only. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a young fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: When the fungal colony in the control plate reaches approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to determine the EC50 value by probit analysis or other suitable statistical methods.

Protocol 2: In Vivo Greenhouse Efficacy Testing

This protocol evaluates the protective efficacy of the compounds on host plants against fungal infection.

  • Plant Cultivation: Grow susceptible host plants (e.g., tomato, cucumber) in pots under controlled greenhouse conditions (e.g., 22-25°C, 14-hour photoperiod).

  • Compound Formulation: Prepare spray solutions of the test compounds at various concentrations in water, often with the addition of a surfactant to ensure even coverage.

  • Fungicide Application: Spray the plant foliage with the compound solutions until runoff. Include a control group sprayed only with water and surfactant. Allow the plants to dry.

  • Inoculum Preparation: Prepare a spore suspension of the target fungal pathogen (e.g., Phytophthora infestans, Botrytis cinerea) in sterile water and adjust to a specific concentration (e.g., 1 x 10^5 spores/mL).

  • Inoculation: Spray the spore suspension onto the treated and control plants.

  • Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) for 24-48 hours to facilitate infection, then move them back to the greenhouse.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on the leaves using a rating scale (e.g., percentage of leaf area covered by lesions).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol measures the inhibitory effect of the compounds on the target enzyme, SDH.

  • Mitochondria Isolation: Isolate mitochondria from the target fungus using standard cell fractionation techniques.

  • Enzyme Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or INT).

  • Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.

  • Enzyme Reaction Initiation: Add the isolated mitochondria to the mixture to start the reaction.

  • Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) using a spectrophotometer.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.[2][7]

Mandatory Visualizations

SDH_Inhibition_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain cluster_outcome Outcome Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubihydroquinone (QH2) Complex_III Complex III UQH2->Complex_III e- ATP_Production ATP Production Blocked Complex_III->ATP_Production Inhibitor 3,3-Difluorocyclobutane Carboxamide Derivative Inhibitor->SDH Binds to Ubiquinone-binding site Fungal_Growth Fungal Growth Inhibited ATP_Production->Fungal_Growth

Caption: Mode of Action: Inhibition of Succinate Dehydrogenase.

Synthetic_Workflow start This compound step1 React with Thionyl Chloride (SOCl₂) start->step1 intermediate 3,3-Difluorocyclobutane-1-carbonyl Chloride step1->intermediate step2 React with Substituted Aniline in the presence of a base intermediate->step2 product N-(substituted-phenyl)-3,3-difluorocyclobutane- 1-carboxamide step2->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Synthetic Workflow for N-Aryl-3,3-difluorocyclobutanecarboxamides.

Bioassay_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Greenhouse) invitro_start Prepare Fungicide-Amended Media invitro_inoculate Inoculate with Fungal Mycelia invitro_start->invitro_inoculate invitro_incubate Incubate invitro_inoculate->invitro_incubate invitro_measure Measure Mycelial Growth invitro_incubate->invitro_measure invitro_analyze Calculate EC50 invitro_measure->invitro_analyze invivo_start Treat Plants with Compound invivo_inoculate Inoculate with Fungal Pathogen invivo_start->invivo_inoculate invivo_incubate Incubate under High Humidity invivo_inoculate->invivo_incubate invivo_assess Assess Disease Severity invivo_incubate->invivo_assess invivo_analyze Calculate Percent Disease Control invivo_assess->invivo_analyze

Caption: Experimental Workflow for Fungicidal Activity Testing.

References

Application of 3,3-Difluorocyclobutanecarboxylic Acid in PET Imaging Tracers: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that plays a crucial role in modern medicine, particularly in oncology, neurology, and cardiology. The development of novel PET tracers, which are biologically active molecules labeled with a positron-emitting radionuclide, is a key driver of innovation in this field. Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for PET due to its favorable decay characteristics and relatively long half-life, which allows for complex radiosynthesis and distribution.

The incorporation of fluorine into bioactive molecules can significantly influence their metabolic stability, binding affinity, and pharmacokinetic properties. While various fluorinated motifs have been explored for PET tracer development, the application of 3,3-difluorocyclobutanecarboxylic acid remains a largely unexplored area. This document provides a prospective overview of the potential applications, hypothetical experimental protocols, and conceptual workflows for the development of PET imaging tracers incorporating the 3,3-difluorocyclobutyl moiety. Although direct experimental data is not yet available in the public domain, the unique structural and electronic properties of this building block suggest it could offer distinct advantages in the design of next-generation PET tracers.

Potential Advantages of the 3,3-Difluorocyclobutyl Moiety in PET Tracers

The 3,3-difluorocyclobutyl group offers a unique combination of properties that could be advantageous for PET tracer design:

  • Metabolic Stability: The gem-difluoro substitution can block potential sites of metabolism, leading to increased in vivo stability of the tracer and reduced formation of radiometabolites that could interfere with imaging.

  • Modulation of Physicochemical Properties: The introduction of the polar yet lipophilic difluorocyclobutyl group can alter the solubility, lipophilicity, and cell permeability of a molecule, potentially improving its pharmacokinetic profile.

  • Structural Rigidity: The strained cyclobutane ring can confer conformational rigidity to the tracer molecule, which may lead to higher binding affinity and selectivity for its biological target.

  • Novel Chemical Space: As an under-explored scaffold in PET chemistry, it offers the opportunity to develop novel tracers with unique biological properties, potentially overcoming limitations of existing imaging agents.

Hypothetical Application: Targeting Kinase Signaling in Cancer

To illustrate the potential application, we propose a hypothetical PET tracer, "[¹⁸F]DFC-Kinase-Inhibitor," designed to target a specific kinase that is overexpressed in a particular cancer type. The 3,3-difluorocyclobutyl group could be incorporated into the kinase inhibitor scaffold to enhance its properties.

Proposed Signaling Pathway

Signaling_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Transcription_Factor Transcription Factor Activation Cell_Proliferation Tumor Growth & Proliferation [18F]DFC-Kinase-Inhibitor [¹⁸F]DFC-Kinase-Inhibitor (PET Tracer)

Experimental Protocols

The development of a novel PET tracer involves a multi-step process, from initial design and synthesis to preclinical and eventually clinical evaluation. Below are generalized protocols for the key stages of developing a hypothetical PET tracer based on this compound.

Synthesis of the Precursor for Radiolabeling

The synthesis of a suitable precursor is the first critical step. This typically involves preparing the non-radioactive version of the target molecule with a suitable leaving group for the subsequent [¹⁸F]-fluorination reaction.

Protocol: Synthesis of a Mesylate Precursor

  • Coupling: Couple this compound to a suitable amine-containing pharmacophore using a standard peptide coupling reagent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF, DCM).

  • Modification: Introduce a hydroxyl group at a position suitable for radiolabeling, if not already present in the pharmacophore.

  • Mesylation: React the hydroxylated compound with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM) at 0 °C to room temperature to form the mesylate precursor.

  • Purification: Purify the precursor by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Radiolabeling with Fluorine-18

The introduction of the [¹⁸F] label is a time-sensitive process due to the short half-life of the radionuclide.

Protocol: Nucleophilic [¹⁸F]-Fluorination

  • [¹⁸F]-Fluoride Production: Produce [¹⁸F]-fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Azeotropic Drying: Trap the aqueous [¹⁸F]-fluoride on an anion exchange cartridge, elute with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water, and dry by azeotropic distillation.

  • Radiolabeling Reaction: Add the mesylate precursor dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, acetonitrile) to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex and heat at 80-120 °C for 10-20 minutes in a sealed reaction vessel.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹⁸F]-labeled tracer.

  • Formulation: Reformulate the purified tracer in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and pass it through a sterile filter.

In Vitro Evaluation

Before in vivo studies, the properties of the tracer are characterized in vitro.

Protocol: In Vitro Binding Assay

  • Cell Culture: Culture a cancer cell line known to overexpress the target kinase.

  • Competition Binding Assay: Incubate increasing concentrations of the non-radioactive standard (the "cold" version of the tracer) with a fixed concentration of the [¹⁸F]-labeled tracer and cell homogenates.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Determine the binding affinity (Ki or IC₅₀) by non-linear regression analysis.

Preclinical In Vivo PET Imaging

Animal models are used to evaluate the biodistribution, pharmacokinetics, and tumor-targeting ability of the new tracer.

Protocol: MicroPET Imaging in a Xenograft Mouse Model

  • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells into immunodeficient mice.

  • Tracer Administration: Once tumors reach a suitable size, administer a defined dose of the [¹⁸F]-labeled tracer to the mice via tail vein injection.

  • Dynamic PET/CT Imaging: Perform a dynamic PET scan for 60-90 minutes, followed by a CT scan for anatomical co-registration.

  • Image Analysis: Reconstruct the PET images and analyze the time-activity curves for various organs, including the tumor, muscle, liver, and brain. Calculate the standardized uptake value (SUV) for quantitative assessment of tracer uptake.

  • Ex Vivo Biodistribution: At the end of the imaging session, euthanize the mice, dissect the major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter to confirm the imaging data.

Data Presentation

Quantitative data from these hypothetical experiments would be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Binding Affinity

CompoundTarget KinaseKi (nM)
[¹⁹F]DFC-Kinase-InhibitorKinase X2.5 ± 0.3
Reference InhibitorKinase X5.1 ± 0.7

Table 2: Hypothetical In Vivo Tumor Uptake (SUVmax at 60 min post-injection)

TracerTumorMuscleTumor/Muscle Ratio
[¹⁸F]DFC-Kinase-Inhibitor3.2 ± 0.50.4 ± 0.18.0
[¹⁸F]Reference Tracer2.1 ± 0.40.5 ± 0.14.2

Experimental Workflow Visualization

A logical workflow is essential for the systematic development and evaluation of a new PET tracer.

Experimental_Workflow cluster_design Tracer Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical In Vivo Evaluation Design Computational Modeling & Tracer Design Precursor_Synth Precursor Synthesis & Characterization Design->Precursor_Synth Radiolabeling [¹⁸F]-Radiolabeling & Purification Precursor_Synth->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC Binding Binding Affinity Assays (Ki) QC->Binding Cell_Uptake Cellular Uptake Studies Binding->Cell_Uptake Biodistribution Biodistribution in Healthy Animals Cell_Uptake->Biodistribution PET_Imaging MicroPET/CT Imaging in Xenograft Models Biodistribution->PET_Imaging Metabolism Metabolite Analysis PET_Imaging->Metabolism

Conclusion

While the application of this compound in PET imaging tracers is not yet documented in peer-reviewed literature, its unique structural features present an intriguing opportunity for the design of novel molecular imaging agents. The hypothetical framework presented here, including potential advantages, experimental protocols, and workflows, serves as a guide for researchers interested in exploring this and other novel fluorinated scaffolds. The development of such tracers could lead to new diagnostic tools with improved imaging characteristics, ultimately benefiting patient care and advancing the field of molecular imaging. Further research into the synthesis and biological evaluation of 3,3-difluorocyclobutyl-containing compounds is warranted to explore their full potential in PET tracer development.

Application Notes and Protocols for Amide Coupling Reactions with 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of amide derivatives of 3,3-difluorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The unique physicochemical properties conferred by the gem-difluorinated cyclobutane motif, such as metabolic stability and conformational constraint, make it an attractive scaffold for the development of novel therapeutics. This document outlines standard and optimized protocols for amide bond formation, a comparison of common coupling reagents, and insights into the potential applications of the resulting amide products in drug discovery, including their role as modulators of key signaling pathways.

Introduction to this compound in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 3,3-difluorocyclobutane moiety offers a unique combination of features:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethylene group resistant to metabolic oxidation, which can lead to an improved pharmacokinetic profile.

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can be advantageous for optimizing binding affinity and selectivity for a biological target.

  • Modulation of Physicochemical Properties: The gem-difluoro group can influence the acidity of the carboxylic acid and the lipophilicity and polarity of the final amide product.

Amide coupling is a fundamental transformation in the synthesis of new chemical entities. The protocols described herein provide robust methods for the efficient synthesis of a diverse range of amides from this compound.

Reagent Selection and Optimization for Amide Coupling

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. Several classes of reagents are commonly employed, each with its own advantages and disadvantages.

Common Coupling Reagents:

  • Carbodiimides: (e.g., EDC, DCC) are widely used and cost-effective but can lead to racemization and the formation of N-acylurea byproducts. The addition of additives like HOBt or HOAt is often necessary to suppress these side reactions.

  • Uronium/Aminium Salts: (e.g., HATU, HBTU, TBTU) are highly efficient and provide rapid reaction times with minimal side reactions, making them suitable for challenging couplings.[1] HATU is often the reagent of choice for sterically hindered or electron-deficient substrates.

  • Phosphonium Salts: (e.g., PyBOP, PyAOP) are also very effective and are known to minimize racemization.

Common Bases:

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base widely used to neutralize the reaction mixture.

  • Triethylamine (TEA): Another common organic base.

Common Solvents:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for solubilizing a wide range of reactants.

  • Dichloromethane (DCM): A less polar aprotic solvent, often used with carbodiimide reagents.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Data Presentation: Comparison of Coupling Conditions

While specific yield data for a wide range of amines with this compound is not extensively documented in a single source, the following table provides a representative comparison of common coupling conditions for amide bond formation with structurally related or challenging substrates. The yields are indicative and can vary depending on the specific amine used.

Carboxylic AcidAmineCoupling Reagent(s)BaseSolventTime (h)Yield (%)Reference
This compoundSubstituted AnilineEDC, HOBt, DMAP (cat.)DIPEACH3CN1458-91General protocol adapted from[2]
Boc-ValineAnilineHATUDIPEADMF538[2]
Boc-ValineAnilineBOPClEt3NCH2Cl24828[2]
Boc-ValineAnilineIsobutyl chloroformateEt3NCH2Cl22465[2]
3,3-DifluorocyclopentanamineGeneric Carboxylic AcidHATUDIPEADMF16Not specified[1]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for the coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1-1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a cost-effective alternative to uronium-based coupling reagents.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • DIPEA (1.0 - 2.0 equivalents)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2-1.5 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) and DIPEA (1.0-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, if using DCM, wash the reaction mixture with water and brine. If using DMF, perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants This compound + Amine stirring Stirring at Room Temperature (2-24 hours) reactants->stirring reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) reagents->stirring solvent Anhydrous Solvent (e.g., DMF) solvent->stirring extraction Aqueous Work-up & Extraction stirring->extraction purification Column Chromatography extraction->purification product Purified Amide Product purification->product

Caption: General experimental workflow for the synthesis of 3,3-difluorocyclobutyl amides.

Potential Application in Signaling Pathway Inhibition

Amide derivatives of 3,3-difluorocyclobutane have been investigated as inhibitors of various kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 3,3-Difluorocyclobutyl Amide Derivative Inhibitor->Raf Inhibition

Caption: Simplified MAPK signaling pathway and a potential point of inhibition by 3,3-difluorocyclobutyl amide derivatives.

References

Application Notes and Protocols for the Esterification of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 3,3-difluorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The gem-difluoro cyclobutane motif is of growing interest due to its ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. This document outlines three common and effective esterification methods: Fischer-Speier Esterification, Carbodiimide-Mediated Esterification (Steglich-type), and Esterification via Acyl Chloride Formation. Each protocol is presented with detailed experimental procedures, a summary of expected outcomes, and visual aids to facilitate understanding.

Method 1: Fischer-Speier Esterification

Application Note:

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols using a strong acid catalyst.[1][2] This equilibrium-driven reaction is typically favored by using a large excess of the alcohol, which can also serve as the solvent, or by removing water as it is formed.[3][4][5] This method is particularly well-suited for simple, non-acid-sensitive primary and secondary alcohols.[1] For this compound, this approach offers a straightforward route to simple alkyl esters.

Experimental Protocol:

  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq).

  • Reaction Setup: Add the desired alcohol (e.g., methanol, ethanol) in a significant excess (can be used as the solvent, ~10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 0.05-0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 1 to 10 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of alcohol was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude ester can be purified by fractional distillation or column chromatography on silica gel to yield the final product.

Data Summary Table:

ParameterValue
Starting Material This compound
Exemplary Alcohol Methanol / Ethanol
Catalyst H₂SO₄ or TsOH
Typical Yield 60-80% (dependent on alcohol and reaction conditions)
Purity >95% after purification

Reaction Pathway Diagram:

Fischer_Esterification start_acid This compound protonated_acid Protonated Carboxylic Acid start_acid->protonated_acid alcohol Alcohol (R-OH) tetrahedral_intermediate Tetrahedral Intermediate acid_catalyst H⁺ (cat.) acid_catalyst->protonated_acid protonated_acid->tetrahedral_intermediate + R-OH ester 3,3-Difluorocyclobutyl Ester tetrahedral_intermediate->ester - H₂O, -H⁺ water Water

Caption: Fischer-Speier Esterification Pathway.

Method 2: Carbodiimide-Mediated Esterification (Steglich-type)

Application Note:

Carbodiimide-mediated coupling is a mild and efficient method for forming esters, particularly suitable for acid-sensitive substrates or when forcing conditions are to be avoided.[6][7] Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used as coupling agents.[8][9] The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[7][10] This method is advantageous as it proceeds under neutral conditions at room temperature.[7] A key consideration is the removal of the urea byproduct.[6]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add the carbodiimide coupling agent (e.g., DCC or EDC, 1.1-1.2 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous extraction.

    • Wash the filtrate or the reaction mixture with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting Material This compound
Coupling Agent DCC or EDC
Catalyst DMAP
Solvent Anhydrous DCM or THF
Typical Yield 70-95%
Purity >98% after purification

Experimental Workflow Diagram:

Steglich_Esterification_Workflow start Dissolve Acid, Alcohol, & DMAP in Anhydrous Solvent cool Cool to 0 °C start->cool add_coupling_agent Add DCC or EDC cool->add_coupling_agent react Stir at Room Temperature (3-12h) add_coupling_agent->react workup Work-up (Filtration/Extraction & Washes) react->workup purify Purification (Column Chromatography) workup->purify product Purified Ester purify->product

Caption: Steglich Esterification Workflow.

Method 3: Esterification via Acyl Chloride

Application Note:

This two-step method involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[11][12] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the formation of the acyl chloride.[13][14] This method is often irreversible and proceeds rapidly, making it suitable for less reactive or sterically hindered alcohols.[12] A base, such as pyridine or triethylamine, is typically added in the second step to neutralize the HCl gas produced.[12]

Experimental Protocol:

Step 1: Formation of 3,3-Difluorocyclobutanecarbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2-5 eq), often with a catalytic amount of dimethylformamide (DMF).

  • Reaction Conditions: Gently heat the mixture to reflux (or stir at room temperature) until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours).

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3,3-difluorocyclobutanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

  • Reagent Preparation: Dissolve the desired alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether) in a round-bottom flask.

  • Reaction Initiation: Cool the solution to 0 °C.

  • Acyl Chloride Addition: Slowly add the crude 3,3-difluorocyclobutanecarbonyl chloride (1.0 eq) to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with the solvent.

    • Wash sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude ester is then purified by column chromatography or distillation.

Data Summary Table:

ParameterValue
Starting Material This compound
Chlorinating Agent SOCl₂ or Oxalyl Chloride
Base (Step 2) Pyridine or Triethylamine
Typical Yield 80-95% (over two steps)
Purity >98% after purification

Logical Relationship Diagram:

Acyl_Chloride_Route carboxylic_acid This compound acyl_chloride 3,3-Difluorocyclobutanecarbonyl Chloride carboxylic_acid->acyl_chloride + SOCl₂ ester 3,3-Difluorocyclobutyl Ester acyl_chloride->ester alcohol Alcohol + Base alcohol->ester Reaction

Caption: Two-Step Acyl Chloride Esterification.

References

Application Notes: 3,3-Difluorocyclobutanecarboxylic Acid as a Carboxylic Acid Bioisostere in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Carboxylic Acid Bioisosteres

The carboxylic acid moiety is a ubiquitous functional group in medicinal chemistry, critical for interacting with biological targets through hydrogen bonding and ionic interactions. However, its acidic nature often contributes to undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism (e.g., via acyl glucuronidation), and high plasma protein binding, which can limit the oral bioavailability and overall efficacy of a drug candidate.[1][2][3]

Bioisosteric replacement is a powerful strategy to mitigate these liabilities while retaining or enhancing the desired biological activity.[3] A bioisostere is a functional group that mimics the key steric and electronic properties of the original moiety, leading to similar target engagement but with an improved overall profile. 3,3-Difluorocyclobutanecarboxylic acid has emerged as a valuable non-classical bioisostere for carboxylic acids. The introduction of the gem-difluoro group onto the cyclobutane ring significantly modulates the electronic properties of the scaffold, offering a unique combination of acidity, lipophilicity, and metabolic stability.[4][5]

This document provides detailed application notes and protocols for the use of this compound in drug discovery programs.

Physicochemical Properties and Rationale for Use

The primary advantage of using this compound lies in its ability to fine-tune key physicochemical parameters compared to a traditional carboxylic acid. The two electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid, making it more acidic than a simple alkyl carboxylic acid, while the rigid, saturated ring alters the lipophilicity and metabolic stability.[5][6]

The gem-difluoro group is exceptionally stable and resistant to metabolic oxidation, which can improve the pharmacokinetic profile and in vivo half-life of a drug candidate.[5] Furthermore, the conformationally restricted cyclobutane ring can help to lock a molecule into its bioactive conformation, potentially enhancing binding affinity and selectivity for its target.[5]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and compares them to a representative simple carboxylic acid, propanoic acid.

PropertyPropanoic AcidThis compoundRationale for Bioisosteric Advantage
Molecular Weight ( g/mol ) 74.08136.10[7][8]Increased molecular weight, requires consideration in lead optimization.
pKa ~4.87Lower than typical alkyl carboxylic acidsThe gem-difluoro group is electron-withdrawing, increasing acidity to better mimic the ionized state of a parent carboxylate at physiological pH.
Calculated logP ~0.34~0.5 - 0.9[7]Modestly increased lipophilicity can improve membrane permeability. The value is tunable based on the overall scaffold.
Metabolic Stability Susceptible to oxidation and conjugation (acyl glucuronidation)High; C-F bond is highly resistant to metabolic cleavage.[5]Significantly reduces a common metabolic liability associated with carboxylic acids.
Geometry Acyclic, flexibleRigid, 3D conformationProvides a fixed vector for the carboxylic acid, which can be optimized for precise interactions with a target binding site.[5]

Key Applications in Drug Design

The replacement of a carboxylic acid with a 3,3-difluorocyclobutylcarboxylic acid moiety is a strategic decision typically employed during the lead optimization phase to address specific challenges:

  • Improving Metabolic Stability: To block metabolism at or near the carboxylic acid group.

  • Enhancing Cell Permeability: To balance the polarity and lipophilicity for improved passive diffusion across membranes.

  • Optimizing Target Affinity: To use the rigid scaffold to orient the acidic group optimally within a binding pocket.

  • Exploring New Chemical Space: To generate novel intellectual property by modifying a known pharmacophore.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate to the corresponding carboxylic acid.[9]

Materials:

  • Ethyl 3,3-difluorocyclobutanecarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel

Procedure:

  • Prepare a solution of NaOH (e.g., 10.7 g, 0.268 mol) in a 1:1 mixture of MeOH (100 mL) and H₂O (100 mL) in a round-bottom flask.[9]

  • To the stirred NaOH solution, add ethyl 3,3-difluorocyclobutanecarboxylate (e.g., 40.0 g, 0.244 mol) at room temperature.[9]

  • Stir the resulting mixture at room temperature for 15 hours, monitoring the reaction by TLC or LC-MS until the starting ester is consumed.[9]

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.[9]

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1 using concentrated HCl.

  • Transfer the acidified mixture to a separatory funnel and extract the product with CH₂Cl₂ (e.g., 3 x 350 mL).[9]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.[9]

Protocol 2: Amide Coupling of this compound with a Primary Amine

This protocol describes a standard method for forming an amide bond between this compound and a generic primary amine, a key step in incorporating this bioisostere into a lead molecule. The use of HATU as a coupling reagent is effective for forming amide bonds, even with less nucleophilic amines.[10]

Materials:

  • This compound

  • Primary amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the primary amine (1.0-1.2 eq.) to the solution.

  • Add HATU (1.1-1.3 eq.) to the reaction mixture.

  • Carefully add DIPEA (2.0-3.0 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

Logical Workflow for Bioisosteric Replacement

G cluster_0 Problem Identification cluster_1 Design & Synthesis cluster_2 In Vitro Evaluation cluster_3 Decision cluster_4 Outcome Problem Lead Compound with Carboxylic Acid exhibits Poor PK/Metabolic Instability Design Design Bioisosteric Analog with This compound Problem->Design Synthesis Synthesize Analog using Amide Coupling Protocols Design->Synthesis Assay Comparative Assays: - Potency (IC50/EC50) - Metabolic Stability (t1/2) - Permeability (e.g., PAMPA) - pKa, logP Synthesis->Assay Decision Improved Profile? Assay->Decision Advance Advance to In Vivo Studies Decision->Advance Yes Redesign Redesign or Select Alternative Bioisostere Decision->Redesign No G Start Ethyl 3,3-Difluorocyclo- butanecarboxylate Product1 3,3-Difluorocyclo- butanecarboxylic Acid Start->Product1 Hydrolysis Reagent1 1. NaOH, MeOH/H2O 2. HCl (aq) Reagent1->Product1 Product2 Final Bioisosteric Analog (Amide) Product1->Product2 Amine R-NH2 (from Lead Scaffold) Amine->Product2 Amide Coupling Reagent2 HATU, DIPEA, DMF Reagent2->Product2 G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate P Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Drug Analog with 3,3-DFCB Moiety Inhibitor->Kinase Inhibits ATP Binding

References

Synthesis of Fluorinated Analogs Using 3,3-Difluorocyclobutanecarboxylic Acid: Application in the Development of BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 3,3-Difluorocyclobutanecarboxylic acid has emerged as a valuable building block in medicinal chemistry for the synthesis of fluorinated analogs of bioactive molecules. This document provides detailed application notes and protocols for the synthesis of fluorinated analogs, with a specific focus on the development of inhibitors for Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Introduction

This compound is a white solid with a molecular weight of 136.1 g/mol .[1] Its rigid, four-membered ring system, substituted with two fluorine atoms, offers a unique conformational constraint and a metabolically stable scaffold. These characteristics make it an attractive starting material for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. One promising application of this building block is in the development of BACE1 inhibitors, where the difluorocyclobutyl moiety can serve as a bioisosteric replacement for other groups to enhance potency and selectivity.[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldReference
Ethyl 3,3-difluorocyclobutanecarboxylate1. NaOH, Methanol/Water (1:1) 2. HCl (aq)This compoundHighGeneric Hydrolysis

Application in the Synthesis of BACE1 Inhibitors

BACE1 is a prime therapeutic target for Alzheimer's disease as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in the brain.[3][4][5] The inhibition of BACE1 is a promising strategy to reduce Aβ levels and potentially slow the progression of the disease.[1][6] The incorporation of the 3,3-difluorocyclobutyl group into BACE1 inhibitors has been shown to improve their potency and selectivity.[2]

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the therapeutic intervention by BACE1 inhibitors.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage CTF_beta C-terminal fragment β (C99) APP->CTF_beta cleavage Abeta Amyloid-β (Aβ) peptides CTF_beta->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation AD Alzheimer's Disease Plaques->AD BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->CTF_beta BACE1_inhibitor 3,3-Difluorocyclobutyl Amide (BACE1 Inhibitor) BACE1_inhibitor->BACE1 inhibition Synthesis_Workflow cluster_0 Amide Coupling Reaction start This compound + Substituted Aniline reagents HATU, DIPEA, DMF start->reagents reaction Stir at room temperature reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl-3,3-difluorocyclobutanecarboxamide purification->product

References

Application Notes and Protocols: Chiral Resolution of 3,3-Difluorocyclobutanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 3,3-Difluorocyclobutanecarboxylic acid into its individual enantiomers. The separation is achieved through the formation of diastereomeric salts, a robust and scalable method for obtaining enantiomerically pure compounds, which are critical intermediates in the synthesis of various pharmaceuticals, including novel anti-malarial agents.

Introduction

This compound is a key building block in modern medicinal chemistry. The stereochemistry of this compound is often crucial for the biological activity and safety of the final drug substance. Consequently, the efficient separation of its enantiomers is a critical step in the drug development process. Diastereomeric salt resolution is a classical and effective method for this purpose. It involves the reaction of the racemic acid with a chiral base to form two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

This protocol is based on a successful screening study for the resolution of a key chiral carboxylic acid intermediate, referred to as (+)-2, in the development of new anti-malarial chemotypes.[1]

Principle of Diastereomeric Salt Resolution

The fundamental principle of this chiral resolution method is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties. By reacting the racemic this compound with a single enantiomer of a chiral resolving agent (in this case, a chiral amine), two diastereomeric salts are formed. The difference in the spatial arrangement of these diastereomers leads to different crystal packing and, consequently, different solubilities in a given solvent system. This solubility difference is exploited to selectively crystallize one diastereomer, leaving the other in the mother liquor. The desired enantiomer of the carboxylic acid can then be recovered from the crystallized diastereomeric salt.

Experimental Data

A screening of various chiral resolving agents and solvent systems was conducted to identify suitable conditions for the resolution of racemic this compound. An initial successful, albeit moderately yielding, resolution was achieved using (1R,2R)-trans-1-amino-2-indanol in ethyl acetate.[1] A prior attempt using chiral trans-1-amino-2-indanol in a 1:1 mixture of propionitrile (EtCN) and methyl tert-butyl ether (MTBE) resulted in poor recovery.[1]

Further optimization led to a highly efficient separation, demonstrating a significant difference in the solubility of the two diastereomeric salts.[1]

Table 1: Summary of Initial Chiral Resolution Results
Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of (+)-enantiomer
(1R,2R)-trans-1-amino-2-indanolEthyl Acetate (EtOAc)38% (in solution)72%
Table 2: Solubility Data for Optimized Diastereomeric Salts
Diastereomeric SaltSolubility
Salt of (-)-3,3-Difluorocyclobutanecarboxylic acid27.5 mg/mL
Salt of (+)-3,3-Difluorocyclobutanecarboxylic acid~0.03 mg/mL

Note: The specific chiral resolving agent and solvent system that yielded the highly differential solubility data in Table 2 were part of a more focused follow-up screen and are not explicitly detailed in the available documentation.[1] The dramatic difference in solubility, however, underscores the potential of this method for achieving excellent separation.[1]

Experimental Workflow

The overall workflow for the chiral resolution of this compound via diastereomeric salt formation is depicted below.

G racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((1R,2R)-trans-1-amino-2-indanol) resolving_agent->salt_formation solvent Solvent (Ethyl Acetate) solvent->salt_formation diastereomers Mixture of Diastereomeric Salts (in solution) salt_formation->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization less_soluble Crystallized Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble Precipitation mother_liquor Mother Liquor with More Soluble Diastereomer fractional_crystallization->mother_liquor Remains in Solution isolation Isolation & Purification less_soluble->isolation pure_salt Pure Diastereomeric Salt isolation->pure_salt acidification Acidification pure_salt->acidification enantiomer Enantiomerically Pure This compound acidification->enantiomer recovery Recovery of Resolving Agent acidification->recovery

Figure 1. Experimental workflow for the chiral resolution of this compound.

Detailed Experimental Protocol

This protocol describes the procedure for the chiral resolution based on the initial successful screening results.

Materials and Equipment
  • Racemic this compound

  • (1R,2R)-trans-1-amino-2-indanol

  • Ethyl Acetate (EtOAc), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Crystallization dish

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Chiral HPLC system for enantiomeric excess determination

Protocol

Step 1: Formation of Diastereomeric Salts

  • In a clean, dry flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of warm ethyl acetate.

  • In a separate flask, dissolve (1R,2R)-trans-1-amino-2-indanol (0.5 - 1.0 eq.) in ethyl acetate.

  • Slowly add the solution of the resolving agent to the solution of the racemic acid with gentle stirring at room temperature.

  • Stir the resulting mixture for a predetermined time (e.g., 1-2 hours) to allow for complete salt formation.

Step 2: Fractional Crystallization

  • Allow the solution to cool down slowly to room temperature, and then optionally, cool further in an ice bath or refrigerator to induce crystallization.

  • Observe the formation of a precipitate, which is the less soluble diastereomeric salt.

  • Allow the crystallization to proceed for a sufficient period (e.g., 12-24 hours) to maximize the yield of the desired diastereomer.

Step 3: Isolation of the Diastereomeric Salt

  • Separate the crystallized salt from the mother liquor by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.

  • Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

Step 4: Recovery of the Enantiopure Carboxylic Acid

  • Dissolve the dried diastereomeric salt in water.

  • Acidify the aqueous solution to a pH of approximately 1-2 by the dropwise addition of 1 M HCl. This will protonate the carboxylate and break the salt.

  • The free this compound will precipitate out of the aqueous solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • If extracting, perform multiple extractions to ensure complete recovery.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Step 5: Analysis

  • Determine the enantiomeric excess (ee) of the final product using a suitable chiral HPLC method.

  • The mother liquor from Step 3 can be treated in a similar manner to recover the other enantiomer, although it will be in a lower state of enantiomeric purity.

Logical Relationship of Key Steps

The logical progression of the chiral resolution process is outlined in the diagram below, highlighting the key transformations and separations.

G cluster_0 Input Materials cluster_1 Process cluster_2 Outputs racemate Racemic Acid (+)-RCOOH & (-)-RCOOH salt_formation Salt Formation Formation of Diastereomeric Salts [(+)-RCOO⁻][(+)-BH⁺] & [(-)-RCOO⁻][(+)-BH⁺] racemate->salt_formation chiral_base Chiral Base (+)-B chiral_base->salt_formation crystallization Fractional Crystallization Selective Precipitation of Less Soluble Salt salt_formation->crystallization separation Separation Solid-Liquid Separation crystallization->separation acidification Acidification Liberation of Free Acid separation->acidification Less Soluble Salt other_enantiomer Other Enantiomer (in Mother Liquor) (-)-RCOOH separation->other_enantiomer More Soluble Salt (in solution) enantiopure_acid Desired Enantiomer (+)-RCOOH acidification->enantiopure_acid

Figure 2. Logical flow of the diastereomeric salt resolution process.

Conclusion

The diastereomeric salt resolution of this compound using a chiral amine, such as an isomer of 1-amino-2-indanol, is a viable and effective method for obtaining its enantiomers. While the initial screening provided a moderately successful protocol, further optimization has shown the potential for excellent separation efficiency, as evidenced by the significant difference in the solubilities of the diastereomeric salts. This application note provides a foundational protocol that can be further optimized by screening different chiral resolving agents, solvents, and crystallization conditions to achieve high yield and enantiomeric purity for the desired enantiomer of this compound.

References

Application Note: Derivatization of 3,3-Difluorocyclobutanecarboxylic Acid for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern drug discovery, the exploration of novel chemical space is paramount for identifying new therapeutic agents. Three-dimensional (3D) scaffolds are of particular interest as they can lead to compounds with improved physicochemical properties and better target engagement compared to flat aromatic structures. The 3,3-difluorocyclobutane moiety has emerged as a highly valuable scaffold. The gem-difluoro group often enhances metabolic stability, modulates acidity/basicity, and can serve as a lipophilic bioisostere for other functional groups like carbonyls.[1][2] 3,3-Difluorocyclobutanecarboxylic acid is a key building block that allows for the introduction of this desirable scaffold into a multitude of derivatives.

This application note provides detailed protocols for the derivatization of this compound via common amide and ester bond-forming reactions, which are ideally suited for the parallel synthesis of compound libraries. The methodologies described herein are robust and can be adapted for a wide range of amine and alcohol building blocks to generate diverse molecular libraries for screening campaigns.

Core Derivatization Strategies

This compound serves as a central hub for generating chemical diversity. The primary functional handle, the carboxylic acid, can be readily coupled with libraries of amines or alcohols to produce corresponding amides and esters. This strategy allows for systematic exploration of the structure-activity relationship (SAR) around the core scaffold.

G A 3,3-Difluorocyclobutanecarboxylic Acid Scaffold D Amide Library A->D Amide Coupling (e.g., HATU, EDC) E Ester Library A->E Esterification (e.g., TiCl₄, DCC) B Amine Building Blocks (R¹-NH₂) B->D C Alcohol Building Blocks (R²-OH) C->E

Figure 1: Core derivatization pathways for this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for the most common and effective derivatization reactions. The reaction conditions can be optimized for specific substrates but serve as a robust starting point.

Amide Bond Formation

Amide coupling is one of the most frequently used reactions in pharmaceutical chemistry.[3][4] Several robust methods exist for coupling this compound with a diverse set of primary and secondary amines.

Table 1: Comparison of Amide Coupling Conditions

ParameterProtocol 1: HATU CouplingProtocol 2: EDC Coupling
Coupling Reagent HATUEDC (or DCC)
Additive None requiredHOBt (1-Hydroxybenzotriazole) to reduce epimerization
Base DIPEA (N,N-Diisopropylethylamine)DIPEA or Triethylamine
Solvent DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)DMF or DCM
Temperature Room Temperature (RT)0 °C to RT
Reaction Time 2 - 12 hours4 - 24 hours
Typical Yield 75 - 95%70 - 90%[5]
Key Advantage High efficiency, especially for challenging amines[4][6]Cost-effective, well-established
Work-up Aqueous work-upFiltration of urea byproduct (if DCC is used), aqueous work-up

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for rapid reaction times and suppression of side reactions.[6]

Materials and Reagents:

  • This compound

  • Amine of interest (1.0 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the amine of interest (1.0 eq.) followed by DIPEA (2.5 eq.).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.1 eq.) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: EDC-Mediated Amide Coupling

This classic method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), making purification straightforward.[5]

Materials and Reagents:

  • This compound

  • Amine of interest (1.0 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.1 eq.)

  • DIPEA or Triethylamine (2.5 eq.)

  • Anhydrous DCM

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under a nitrogen atmosphere, combine this compound (1.0 eq.), the desired amine (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting crude amide via flash column chromatography.

Ester Bond Formation

Esterification provides another avenue for library diversification. Direct condensation using a Lewis acid catalyst offers a mild and efficient route.

Table 2: Representative Esterification Conditions

ParameterProtocol 3: TiCl₄-Mediated Esterification[7]
Reagent Titanium tetrachloride (TiCl₄)
Additive None
Base Not required
Solvent Dichloromethane (DCM) or Hexane
Temperature Room Temperature (RT)
Reaction Time 8 - 20 hours
Typical Yield 80 - 97%
Key Advantage Mild, neutral conditions; high yields
Work-up Aqueous quench and extraction

Protocol 3: Titanium Tetrachloride-Assisted Direct Esterification

This method uses the Lewis acid TiCl₄ to activate the carboxylic acid for direct reaction with an alcohol under mild, neutral conditions.[7]

Materials and Reagents:

  • This compound

  • Alcohol of interest (1.5 - 2.0 eq.)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in DCM, 1.5 eq.)

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous DCM.

  • Carefully add TiCl₄ solution (1.5 eq.) dropwise at room temperature. Stir for 20 minutes.

  • Add the alcohol (1.5 - 2.0 eq.) to the reaction mixture.

  • Stir the resulting blend at room temperature for 8-20 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with DCM (2x).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography to obtain the final product.

Combinatorial Chemistry Workflow

The derivatization protocols described are readily adaptable to a parallel synthesis format for the rapid generation of a compound library. The general workflow involves arraying the core scaffold and then adding a diverse set of building blocks in a multi-well plate format.

G cluster_0 Library Design & Preparation cluster_1 Automated/Parallel Synthesis cluster_2 Purification & Analysis A Select Scaffold: This compound B Select Building Blocks: - Amine Library (R¹-NH₂) - Alcohol Library (R²-OH) A->B C Dispense Scaffold into Multi-Well Plate D Add Building Blocks & Reagents to Wells C->D E Parallel Reaction (e.g., Amide Coupling) D->E F High-Throughput Purification (e.g., Mass-Directed Prep-LC) E->F G Quality Control (LC-MS, NMR) F->G H Final Compound Library (For Screening) G->H

Figure 2: General workflow for combinatorial library synthesis.

Conclusion

This compound is a versatile and valuable building block for combinatorial chemistry and drug discovery. The robust protocols for amide and ester formation detailed in this application note provide a reliable foundation for synthesizing diverse libraries of novel compounds. By leveraging these methods, researchers can efficiently explore the chemical space around this important fluorinated scaffold, accelerating the identification of new lead compounds.

References

Application Notes and Protocols for the Use of 3,3-Difluorocyclobutanecarboxylic Acid in Fungicide and Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3,3-difluorocyclobutanecarboxylic acid as a key building block in the development of novel fungicides and herbicides. The unique structural and electronic properties of the difluorocyclobutyl moiety can impart desirable characteristics to agrochemicals, including enhanced metabolic stability and binding affinity to target enzymes.

Introduction to this compound in Agrochemicals

This compound is a fluorinated organic compound that has garnered significant interest in medicinal and agrochemical research.[1] Its rigid cyclobutane scaffold and the presence of the gem-difluoro group can influence the conformation and electronic properties of a molecule, potentially leading to improved biological activity and metabolic stability. This building block is particularly promising for the synthesis of novel carboxamide fungicides, a class of agrochemicals known for their effectiveness.

Key Properties of this compound:

  • Appearance: White solid[1]

  • Molecular Weight: 136.1 g/mol

  • Melting Point: 49-52 °C

  • Solubility: Sparingly soluble in water, soluble in common organic solvents like methanol and dichloromethane.[1]

Synthesis of Fungicides: N-Aryl-3,3-difluorocyclobutanecarboxamides

A prominent application of this compound in fungicide synthesis is the formation of N-aryl carboxamides. These compounds are analogues of successful commercial fungicides and often target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.

General Synthetic Workflow

The synthesis of N-aryl-3,3-difluorocyclobutanecarboxamides typically involves a two-step process starting from this compound. The first step is the activation of the carboxylic acid, for example, by converting it to the corresponding acyl chloride. The second step is the coupling of the activated acid with a substituted aniline to form the final amide product.

G A This compound B Activation (e.g., SOCl2 or Oxalyl Chloride) A->B C 3,3-Difluorocyclobutanecarbonyl Chloride B->C E Amide Coupling (Base, Solvent) C->E D Substituted Aniline D->E F N-Aryl-3,3-difluorocyclobutanecarboxamide (Fungicide Candidate) E->F G Purification (Crystallization or Chromatography) F->G H Final Product G->H

Caption: General workflow for the synthesis of N-aryl-3,3-difluorocyclobutanecarboxamide fungicides.
Detailed Experimental Protocol: Synthesis of a Representative Fungicide

This protocol describes the synthesis of a representative N-(substituted-phenyl)-3,3-difluorocyclobutanecarboxamide.

Step 1: Synthesis of 3,3-Difluorocyclobutanecarbonyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

  • Slowly add oxalyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3,3-difluorocyclobutanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize N-(substituted-phenyl)-3,3-difluorocyclobutanecarboxamide

  • Dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3,3-difluorocyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(substituted-phenyl)-3,3-difluorocyclobutanecarboxamide.

Fungicidal Activity Data

Fungal PathogenRepresentative EC₅₀ (µg/mL) for Difluoromethyl Carboxamides
Botrytis cinerea5.8
Rhizoctonia solani3.2
Sclerotinia sclerotiorum1.5
Fusarium graminearum12.4

Note: The data presented is based on analogous compounds from the literature and is for representative purposes. Actual EC₅₀ values will vary depending on the specific aniline substituent and the fungal species tested.

Synthesis of Herbicides: Potential Applications

While the primary application of this compound in agrochemicals appears to be in fungicides, its derivatives also hold potential in herbicide development. For instance, the corresponding amine, 3,3-difluorocyclobutylamine, can be synthesized and incorporated into various herbicidal scaffolds.

Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride (Key Intermediate)

A patented method describes the synthesis of 3,3-difluorocyclobutylamine hydrochloride from 3-oxocyclobutanecarboxylic acid. A key step involves the fluorination of an ester intermediate, followed by reaction with hydroxylamine and a rearrangement reaction.

G A 3-Oxocyclobutanecarboxylic Acid B Esterification A->B C Methyl 3-oxocyclobutanecarboxylate B->C D Fluorination C->D E Methyl 3,3-difluorocyclobutanecarboxylate D->E F Reaction with Hydroxylamine E->F G Intermediate Oxime F->G H Rearrangement & Salification G->H I 3,3-Difluorocyclobutylamine Hydrochloride H->I

Caption: Synthetic pathway to the key herbicide intermediate, 3,3-difluorocyclobutylamine hydrochloride.
Potential Herbicidal Scaffolds

The 3,3-difluorocyclobutylamine intermediate can be coupled with various herbicidal pharmacophores to generate novel herbicide candidates. For example, it can be used to synthesize N-(3,3-difluorocyclobutyl) anilines or amides, which are classes of compounds known to exhibit herbicidal activity. Further research is required to explore these potential applications and determine the efficacy of the resulting compounds.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel fungicides and potentially herbicides. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this unique scaffold in the development of next-generation agrochemicals. The incorporation of the difluorocyclobutyl moiety offers a promising strategy to enhance the biological performance and metabolic stability of new active ingredients.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3,3-Difluorocyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,3-Difluorocyclobutanecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis via Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate

Question 1: My hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate is showing low conversion to the carboxylic acid. What are the potential causes and how can I improve the yield?

Answer: Low conversion in the hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate is a common issue that can often be resolved by addressing the following factors:

  • Incomplete Reaction: The hydrolysis is an equilibrium reaction. To drive it to completion, consider the following:

    • Increase Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. A standard protocol suggests a reaction time of 15 hours at room temperature.[1]

    • Excess Base: Using a slight excess of the base (e.g., Sodium Hydroxide) can help to drive the equilibrium towards the product side.

    • Solvent System: A mixture of methanol and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.[1] An improper solvent ratio could lead to poor reaction kinetics.

  • Sub-optimal Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Purity of Starting Material: Ensure the ethyl 3,3-difluorocyclobutanecarboxylate is of high purity. Impurities could interfere with the reaction.

  • Inefficient Work-up: During the acidification step, ensure the pH is low enough (pH ~1-2) to fully protonate the carboxylate salt.[1] Incomplete acidification will result in the loss of product in the aqueous layer during extraction. Thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) is crucial.

Question 2: I am observing an unknown impurity in my final product after hydrolysis. What could it be and how can I avoid it?

Answer: The formation of impurities can often be traced back to side reactions or incomplete reactions.

  • Unreacted Starting Material: The most common "impurity" is the starting ester. This is a clear indication of incomplete hydrolysis. Refer to the troubleshooting steps in Question 1 to address this.

  • Side Products from Base-Sensitive Functional Groups: If your substrate contains other functional groups sensitive to basic conditions, you may observe side products. For simple ethyl 3,3-difluorocyclobutanecarboxylate, this is less of a concern.

  • Purification: If impurities persist, purification by recrystallization or column chromatography may be necessary.

II. Synthesis via Debenzylation of Benzyl 3,3-Difluorocyclobutanecarboxylate

Question 3: My palladium-catalyzed debenzylation of benzyl 3,3-difluorocyclobutanecarboxylate is slow and gives a low yield. How can I optimize this reaction?

Answer: Sluggish or low-yielding debenzylation reactions are frequently encountered. Here are key areas to focus on for optimization:

  • Catalyst Activity and Loading:

    • Catalyst Quality: The activity of Palladium on carbon (Pd/C) can vary significantly between suppliers and even batches.[2] Using a fresh, high-quality catalyst is crucial. For sluggish reactions, Pearlman's catalyst (Pd(OH)₂/C) is often more active.[3]

    • Catalyst Loading: If you suspect catalyst poisoning or inherent low reactivity, increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol% or higher) can improve the reaction rate.[3]

  • Hydrogen Pressure and Stirring:

    • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from balloon pressure to 50 psi or higher) can significantly accelerate the reaction rate.

    • Agitation: In heterogeneous catalysis, efficient stirring is critical to ensure good contact between the substrate, hydrogen, and the catalyst surface.

  • Solvent Choice: The choice of solvent can impact the reaction rate and selectivity. Common solvents include ethanol, methanol, and ethyl acetate. For substrates that are poorly soluble, a co-solvent system might be necessary.

  • Catalyst Poisoning: Amines and sulfur-containing compounds are known poisons for palladium catalysts.[4] If your starting material or solvent contains such impurities, it can deactivate the catalyst. Adding a small amount of a weak acid, like acetic acid, can sometimes mitigate poisoning by basic nitrogen functionalities.[3]

Question 4: I am concerned about side reactions during the debenzylation. What are the potential side products and how can I minimize their formation?

Answer: While generally a clean reaction, side reactions can occur, especially with complex substrates.

  • Over-reduction: In some cases, other functional groups in the molecule might be susceptible to reduction. Careful selection of the catalyst and reaction conditions can enhance selectivity. For instance, Pd/C is generally less prone to reducing aromatic rings compared to platinum-based catalysts.[5]

  • Incomplete Reaction: As with hydrolysis, unreacted starting material can be the main impurity. Refer to the optimization strategies in Question 3.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthesis RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Ester Hydrolysis Ethyl 3,3-difluorocyclobutanecarboxylateNaOH or KOH, HCl>95%[1]High yield, simple procedure.Requires the prior synthesis of the ethyl ester.
Debenzylation Benzyl 3,3-difluorocyclobutanecarboxylateH₂, Pd/CGood to ExcellentMild conditions, high atom economy.Catalyst can be expensive and sensitive to poisoning. Requires synthesis of the benzyl ester.
Hydrogenation 2-chloro-3,3-difluoro-1-enecyclobutanecarboxylic acidH₂, Pd/C, TriethylamineNot specifiedUtilizes readily available starting materials.[6]Multi-step synthesis with potential for side reactions.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate [1]

  • Dissolve Sodium Hydroxide: In a suitable reaction vessel, dissolve Sodium Hydroxide (1.1 equivalents) in a 1:1 mixture of methanol and water.

  • Add Ester: To the stirred solution, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) at room temperature.

  • Reaction: Stir the mixture at room temperature for 15 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

  • Acidification: Cool the remaining solution in an ice bath and carefully acidify to pH 1 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The product is often obtained as a white solid of high purity. If necessary, it can be further purified by recrystallization. A yield of 98% has been reported for this procedure.[1]

Protocol 2: General Procedure for Palladium-Catalyzed Debenzylation of Benzyl Esters

  • Dissolve Starting Material: In a flask suitable for hydrogenation, dissolve the benzyl 3,3-difluorocyclobutanecarboxylate (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add Catalyst: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification Start Ethyl 3,3-difluorocyclobutanecarboxylate + NaOH in MeOH/H₂O Stir Stir at RT for 15h Start->Stir Evaporate Reduce Volume Stir->Evaporate Acidify Acidify with HCl (pH 1) Evaporate->Acidify Extract Extract with CH₂Cl₂ Acidify->Extract Dry Dry & Concentrate Extract->Dry Product This compound Dry->Product Purify Recrystallize (if needed) Product->Purify

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Debenzylation_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions Problem Low Yield in Debenzylation Catalyst_Quality Poor Catalyst Activity Problem->Catalyst_Quality Catalyst_Poisoning Catalyst Poisoning Problem->Catalyst_Poisoning Catalyst_Loading Insufficient Loading Problem->Catalyst_Loading H2_Pressure Low H₂ Pressure Problem->H2_Pressure Stirring Inefficient Stirring Problem->Stirring Solvent Suboptimal Solvent Problem->Solvent Sol_Fresh_Catalyst Use Fresh/High-Quality Catalyst Catalyst_Quality->Sol_Fresh_Catalyst Sol_Add_Acid Add Mild Acid Catalyst_Poisoning->Sol_Add_Acid Sol_Increase_Loading Increase Catalyst Loading Catalyst_Loading->Sol_Increase_Loading Sol_Increase_Pressure Increase H₂ Pressure H2_Pressure->Sol_Increase_Pressure Sol_Vigorous_Stirring Ensure Vigorous Stirring Stirring->Sol_Vigorous_Stirring Sol_Optimize_Solvent Optimize Solvent System Solvent->Sol_Optimize_Solvent

References

Technical Support Center: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,3-Difluorocyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound via common synthetic routes.

Route 1: Hydrolysis of Ethyl 3,3-Difluorocyclobutanecarboxylate

Q1: My reaction is incomplete, and I still have a significant amount of the starting ethyl ester in my crude product. What could be the cause?

A1: Incomplete hydrolysis is a common issue. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The hydrolysis of the ester may require more time or a slightly elevated temperature to go to completion. While the reaction is often run at room temperature for 15 hours, extending the reaction time or gently warming the mixture may be necessary.[1]

  • Inadequate Amount of Base: Ensure that a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. Stoichiometric or near-stoichiometric amounts may not be enough to fully hydrolyze the ester.

  • Poor Solubility: If the starting ester is not fully dissolved in the methanol/water solvent system, the reaction rate will be significantly slower. Ensure adequate stirring and that the initial components are well-mixed.

Troubleshooting Steps:

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material.

  • Increase reaction time: If the reaction is proceeding slowly, consider extending the reaction time to 24 hours or longer.

  • Increase temperature: Gently heat the reaction mixture to 30-40°C to increase the reaction rate.

  • Add more base: If the reaction has stalled, consider adding an additional portion of the base.

Q2: After acidification and extraction, my yield is lower than expected. Where could I be losing my product?

A2: Low yields can result from several factors during the workup procedure:

  • Incomplete Acidification: The carboxylate salt of the product is water-soluble. It is crucial to acidify the reaction mixture to a pH of 1 to ensure the carboxylic acid is fully protonated and can be extracted into the organic layer.[1]

  • Insufficient Extraction: this compound has some water solubility. Ensure you perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product from the aqueous layer.

  • Emulsion Formation: Emulsions can form during the extraction process, trapping the product. If an emulsion forms, try adding brine or allowing the mixture to stand for an extended period.

Troubleshooting Steps:

  • Check pH: Use pH paper or a pH meter to confirm that the aqueous layer is strongly acidic (pH ~1) before extraction.

  • Increase number of extractions: Perform at least three to five extractions to ensure complete removal of the product from the aqueous phase.

  • Use a different solvent: If extractions with dichloromethane are problematic, consider trying ethyl acetate.

Route 2: Multi-step Synthesis from Methyl Acrylate and 1,1-Dichloro-2,2-difluoroethylene

This route involves an initial addition reaction, followed by hydrolysis and then hydrogenation.[2]

Q3: My final product is contaminated with chlorinated impurities. How can I avoid this?

A3: The presence of chlorinated impurities suggests that the final hydrogenation step to remove the chlorine atoms is incomplete.

  • Catalyst Poisoning: The palladium catalyst used for hydrogenation can be poisoned by impurities in the substrate or solvent.

  • Insufficient Catalyst Loading or Hydrogen Pressure: The amount of catalyst or the hydrogen pressure may be too low for the reaction to proceed to completion.

  • Inadequate Reaction Time: The hydrogenation may require a longer reaction time to fully remove both chlorine atoms.

Troubleshooting Steps:

  • Purify the intermediate: Ensure the 2-chloro-3,3-difluoro-1-enecyclobutanecarboxylic acid intermediate is purified before hydrogenation to remove any potential catalyst poisons.

  • Increase catalyst loading: Increase the weight percentage of the Pd/C catalyst.

  • Increase hydrogen pressure: If using a hydrogenation apparatus that allows for it, increase the pressure of the hydrogen gas.

  • Extend reaction time: Monitor the reaction by an appropriate method (e.g., NMR or GC-MS) and continue until the starting material is no longer observed.

Q4: I am observing byproducts that appear to be from side reactions during the initial cycloaddition. How can I minimize these?

A4: The initial [2+2] cycloaddition between methyl acrylate and 1,1-dichloro-2,2-difluoroethylene is a thermal reaction and can lead to polymerization or other side reactions if not properly controlled.

  • Temperature Control: The reaction temperature is a critical parameter. Temperatures that are too high can lead to polymerization of the methyl acrylate.

  • Purity of Starting Materials: Impurities in the starting materials can initiate side reactions.

Troubleshooting Steps:

  • Optimize reaction temperature: Carefully control the reaction temperature as specified in the literature.

  • Use freshly distilled starting materials: Ensure the methyl acrylate and 1,1-dichloro-2,2-difluoroethylene are pure before use.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the hydrolysis of ethyl 3,3-difluorocyclobutanecarboxylate.

ParameterValueReference
Starting Material Ethyl 3,3-difluorocyclobutanecarboxylate[1]
Reagents Sodium Hydroxide (NaOH)[1]
Solvent Methanol/Water (1:1)[1]
Temperature Room Temperature[1]
Reaction Time 15 hours[1]
Typical Yield ~98%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis[1]
  • Dissolve Sodium Hydroxide: In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in a 1:1 mixture of methanol and water.

  • Add Ester: To the sodium hydroxide solution, add ethyl 3,3-difluorocyclobutanecarboxylate (1.0 eq) at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 15 hours. Monitor the reaction progress by TLC or GC-MS.

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

  • Acidification: Cool the mixture in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Troubleshooting Workflow for this compound Synthesis

G start Start Synthesis reaction_complete Is Reaction Complete? start->reaction_complete low_yield Low Product Yield? reaction_complete->low_yield Yes increase_time_temp Increase Reaction Time/Temp reaction_complete->increase_time_temp No check_reagents Check Reagent Stoichiometry reaction_complete->check_reagents No impure_product Product Impure? low_yield->impure_product No check_acidification Ensure pH ~1 Before Extraction low_yield->check_acidification Yes end_product Pure Product Obtained impure_product->end_product No recrystallize Recrystallize or Chromatograph impure_product->recrystallize Yes (Route 1) check_hydrogenation Check Hydrogenation Conditions impure_product->check_hydrogenation Yes (Route 2) increase_time_temp->reaction_complete check_reagents->reaction_complete increase_extractions Increase Number of Extractions check_acidification->increase_extractions increase_extractions->impure_product recrystallize->end_product check_hydrogenation->end_product

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,3-Difluorocyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: Common impurities depend on the synthetic route employed. For the hydrolysis of this compound ethyl ester, potential impurities include:

  • Unreacted starting material: this compound ethyl ester.

  • Residual reagents: Sodium hydroxide (if used for hydrolysis).

  • Solvents: Methanol, water, or dichloromethane used during the reaction and workup.[1]

If the synthesis involves fluorination using reagents like DAST (diethylaminosulfur trifluoride), potential byproducts from the fluorination reaction could also be present.[2]

Q2: What is the typical melting point and appearance of pure this compound?

A2: Pure this compound is typically a white to light yellow crystalline solid.[3] The reported melting point ranges from 49-52°C to 51-55°C.[1][3] A broad melting point range or a discolored appearance can indicate the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound at room temperature.[3] The compound is generally stable under normal conditions.[4]

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize from the solution upon cooling.

  • Possible Cause: The concentration of the compound in the solvent is too low (too much solvent was used).

  • Troubleshooting Steps:

    • Reheat the solution to evaporate some of the solvent.

    • Once a higher concentration is achieved, allow the solution to cool slowly again.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Consider placing the solution in an ice bath to further decrease solubility and promote crystallization.[5]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solubility of the compound at the elevated temperature is so high that when it cools, it separates as a liquid phase before it can form a crystalline lattice. This can also be caused by the presence of impurities.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution.

    • Then, slowly add a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly turbid.

    • Reheat the solution until it is clear again, and then allow it to cool slowly. This mixed-solvent system may promote proper crystal formation.[6]

Issue 3: The purified crystals are colored or still show impurities by analysis (e.g., NMR, HPLC).

  • Possible Cause: The impurities have a similar solubility profile to the desired product and co-precipitate. Colored impurities may also adsorb to the crystal surface.

  • Troubleshooting Steps:

    • Perform a second recrystallization.

    • Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored impurities. Be aware that activated charcoal can also adsorb some of the product, potentially lowering the yield.[6]

Column Chromatography

Issue 4: Poor separation of the desired compound from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimal for separating the compounds on the chosen stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: If the desired compound and impurities are eluting too close together, try a less polar solvent system. For example, if using an ethyl acetate/hexane mixture, decrease the proportion of the more polar ethyl acetate.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to first elute less polar impurities, followed by the desired compound, and finally more polar impurities.[7]

Issue 5: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.

    • If the compound is highly polar, a small amount of a more polar solvent like methanol may need to be added to the mobile phase.

Quantitative Data Summary

ParameterValueReference
Molecular Weight136.1 g/mol [1]
Melting Point49-52 °C[1]
AppearanceWhite solid[1]
Purity (by GC)≥ 98%[3]
Synthesis Yield (from ethyl ester)98%[1]
Synthesis Yield (from benzyl ester)90%[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., a mixture of a "good" solvent like dichloromethane or ethyl acetate and a "poor" solvent like hexane or heptane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the solvent on a hot plate and add the minimum amount of the hot "good" solvent to the flask to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy. Reheat the solution until it is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol uses a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexane.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10% to 20%) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis1 Purity Analysis (e.g., NMR, HPLC) Recrystallization->Analysis1 Column Column Chromatography Analysis2 Purity Analysis (e.g., NMR, HPLC) Column->Analysis2 Pure Pure Product Analysis1->Column Purity < 98% Analysis1->Pure Purity > 98% Analysis2->Recrystallization Purity < 98% Analysis2->Pure Purity > 98%

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut ImpureCrystals Crystals are Impure/Colored Start->ImpureCrystals Sol1 Concentrate Solution (Evaporate Solvent) NoCrystals->Sol1 Yes Sol2 Use Mixed Solvent System OilingOut->Sol2 Yes Sol3 Second Recrystallization or Use Activated Charcoal ImpureCrystals->Sol3 Yes

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms during the large-scale synthesis of 3,3-Difluorocyclobutanecarboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges and offer practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the large-scale synthesis of this compound?

A1: The industrial synthesis of this compound, as outlined in key patents, involves a three-step process, each with a potential for exothermic behavior that requires careful management. The main exothermic steps are:

  • Hydrolysis: The saponification of the resulting cyclobutyl ester is typically an exothermic process. The heat of reaction can be influenced by the concentration of the base and the steric hindrance of the ester.

  • Catalytic Hydrogenation: The final step, a catalytic hydrogenation to produce the target molecule, is an exothermic reaction. The heat of hydrogenation for cyclic alkenes is a known phenomenon and can be significant, necessitating robust temperature control.[1]

Q2: What are the main risks associated with uncontrolled exotherms in this synthesis?

A2: Uncontrolled exotherms pose significant safety and operational risks, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can lead to a thermal runaway, potentially causing reactor failure, explosions, or the release of hazardous materials.[1]

  • Product Degradation and Side Reactions: Elevated temperatures can lead to the degradation of reactants, intermediates, or the final product, resulting in reduced yield and purity. It can also promote the formation of unwanted byproducts.

  • Reagent Instability: Some reagents used in the synthesis may become unstable at higher temperatures, leading to decomposition and the release of toxic or flammable gases.

  • Inconsistent Product Quality: Poor temperature control can lead to batch-to-batch variability, impacting the physical and chemical properties of the final product.

Q3: How can I estimate the potential heat release for each step?

A3: Precise heat of reaction data is best obtained through calorimetric studies such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[2] However, for initial assessment, you can use the following approaches:

  • Literature Values for Analogous Reactions: For the hydrogenation step, literature values for the heat of hydrogenation of similarly substituted cyclobutenes can provide a reasonable estimate.[3] For the cycloaddition and hydrolysis steps, data from similar reaction classes can be used as a preliminary guide.

  • Computational Modeling: Thermodynamic modeling can provide theoretical estimates of the heat of reaction for each step.

  • Adiabatic Temperature Rise Calculation: A crucial safety calculation is the adiabatic temperature rise, which estimates the maximum temperature increase if the cooling system fails. This helps in assessing the worst-case scenario.[2]

Troubleshooting Guides

Issue 1: Rapid Temperature Spike During the [2+2] Cycloaddition Step

Question: During the addition of methyl acrylate to 1,1-dichloro-2,2-difluoroethylene, we are observing a sharp and difficult-to-control temperature increase. What are the potential causes and solutions?

Potential Cause Troubleshooting Action
High Reactant Concentration Reduce the initial concentration of the reactants in the solvent.
Rapid Addition Rate Implement a slow, controlled addition of one reactant to the other using a dosing pump. This is a common strategy for managing exotherms in batch processes.[4]
Inadequate Heat Removal Ensure the reactor's cooling system is operating at maximum capacity. Verify that the heat transfer fluid is at the correct temperature and flow rate. For larger scales, consider upgrading to a more efficient heat exchanger.[2]
Poor Mixing Increase the agitation speed to improve heat distribution and prevent the formation of localized hot spots. Ensure the agitator design is appropriate for the reactor geometry and reaction mass viscosity.[2]
Solvent with Low Heat Capacity If possible, select a solvent with a higher heat capacity to better absorb the heat of reaction.
Issue 2: Exotherm and Pressure Build-up During Hydrolysis

Question: We are experiencing a significant exotherm and an increase in reactor pressure during the hydrolysis of the cyclobutyl ester with sodium hydroxide. How can we mitigate this?

Potential Cause Troubleshooting Action
High Concentration of Base Use a more dilute solution of sodium hydroxide and add it gradually to the reaction mixture.
Formation of Volatile Byproducts The pressure increase may be due to the formation of low-boiling point byproducts at elevated temperatures. Ensure the reactor's condenser is adequately sized and operating efficiently to handle any vapor generation.
Inadequate Cooling During Addition Pre-cool the reactor contents before starting the addition of the base. Maintain a low temperature throughout the addition process.
Reaction Runaway A significant pressure increase accompanying a rapid temperature rise is a sign of a potential thermal runaway. Immediately stop the addition of the base, apply maximum cooling, and be prepared to implement emergency procedures.[1]
Issue 3: Difficulty in Controlling Temperature During Catalytic Hydrogenation

Question: The catalytic hydrogenation step is showing a strong exotherm that is challenging to control, leading to concerns about side reactions and safety. What steps can be taken?

Potential Cause Troubleshooting Action
High Catalyst Loading Reduce the amount of catalyst to slow down the reaction rate and, consequently, the rate of heat generation.
High Hydrogen Pressure Lower the hydrogen pressure to decrease the reaction rate. The reaction can be controlled by the rate of hydrogen addition.
Inefficient Heat Transfer For slurry reactions, ensure good agitation to keep the catalyst suspended and facilitate heat transfer to the reactor walls. For fixed-bed reactors, ensure proper flow distribution to avoid hot spots.
Solvent Choice Use a solvent with good thermal conductivity and a high boiling point to help dissipate heat.
Accumulation of Unreacted Hydrogen Ensure that the rate of hydrogen uptake is being monitored and that hydrogen is not being fed faster than it is being consumed.

Quantitative Data Summary

The following table provides estimated and literature-based values for key thermal parameters. It is crucial to determine the specific values for your process through appropriate calorimetric measurements.

Parameter [2+2] Cycloaddition Hydrolysis Catalytic Hydrogenation
Estimated Heat of Reaction (ΔH) -80 to -120 kJ/mol (estimated)-50 to -100 kJ/mol (estimated)-110 to -130 kJ/mol[3]
Typical Operating Temperature 80 - 100 °C50 - 70 °C40 - 60 °C
Primary Thermal Hazard Rapid initial exothermExotherm with potential pressure build-upStrong, sustained exotherm
Key Control Parameters Reactant addition rate, cooling capacityBase concentration and addition rate, pressure monitoringHydrogen pressure, catalyst loading, agitation

Experimental Protocols

Protocol: Calorimetric Study of the Hydrogenation Step using a Reaction Calorimeter (RC1)

This protocol outlines a general procedure for determining the heat of reaction for the catalytic hydrogenation step.

  • Reactor Setup:

    • Charge a reaction calorimeter (e.g., Mettler-Toledo RC1) with the intermediate from the hydrolysis step and the chosen solvent.

    • Add the hydrogenation catalyst (e.g., palladium on carbon).

    • Seal the reactor and ensure it is leak-tight.

  • Inerting:

    • Purge the reactor several times with nitrogen to remove any oxygen.

  • Pressurization and Heating:

    • Pressurize the reactor with hydrogen to the desired operating pressure.

    • Heat the reactor contents to the target reaction temperature.

  • Reaction Monitoring:

    • Start the agitation and monitor the reaction temperature, pressure, and heat flow.

    • The heat flow data will be used to calculate the heat of reaction.

  • Data Analysis:

    • Integrate the heat flow curve over the course of the reaction to determine the total heat released.

    • Calculate the molar heat of reaction based on the amount of limiting reactant consumed.

Visualizations

TroubleshootingWorkflow Start Thermal Excursion Detected (Rapid Temperature Rise) StopAddition Immediately Stop Reactant Addition Start->StopAddition MaxCooling Apply Maximum Cooling StopAddition->MaxCooling Monitor Monitor Temperature and Pressure MaxCooling->Monitor Stable Temperature Stabilizes? Monitor->Stable Investigate Investigate Root Cause (e.g., Addition Rate, Cooling Failure, Mixing) Stable->Investigate Yes Emergency Emergency Procedures (e.g., Quenching, Venting) Stable->Emergency No Resume Resume with Corrective Actions Investigate->Resume

Caption: Logical workflow for troubleshooting a thermal excursion.

ScaleUpConsiderations cluster_Lab Lab Scale cluster_Pilot Pilot/Plant Scale cluster_Mitigation Mitigation Strategies Lab_Heat Heat Dissipation (High Surface Area to Volume Ratio) Pilot_Heat Heat Accumulation (Low Surface Area to Volume Ratio) Lab_Heat->Pilot_Heat Scale-Up Challenge Strategy1 Engineered Cooling Systems Pilot_Heat->Strategy1 Strategy2 Controlled Dosing Pilot_Heat->Strategy2 Strategy3 Process Analytical Technology (PAT) Pilot_Heat->Strategy3 Strategy4 Emergency Relief Systems Pilot_Heat->Strategy4

Caption: Key considerations for managing exotherms during scale-up.

References

preventing degradation of 3,3-Difluorocyclobutanecarboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,3-Difluorocyclobutanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during reactions with this valuable fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on available data, this compound is a relatively stable compound under standard laboratory conditions.[1] However, two potential degradation pathways to consider under specific conditions are decarboxylation and ring-opening.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid moiety can occur at elevated temperatures, typically above 160°C.[2] For most synthetic applications, which are conducted at or below room temperature, thermal decarboxylation is not a significant concern.

  • Ring-Opening: The cyclobutane ring is generally stable. Studies on related fluorinated cyclobutanes have shown high stability even in the presence of 1 M HCl or 1 M NaOH at room temperature for 24 hours.[3] Ring-opening is more likely to occur with highly strained cyclobutane derivatives or under harsh acidic conditions, particularly with Lewis acids, which can catalyze such reactions.[4][5][6]

Q2: Is this compound sensitive to strong acids or bases?

The fluorinated cyclobutane ring exhibits good stability towards moderately strong acids and bases at ambient temperatures.[3] However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, should be avoided to minimize the risk of unforeseen side reactions. The carboxylic acid group will, of course, react with bases to form the corresponding carboxylate salt.

Q3: What are common side reactions to be aware of when using this compound in amide coupling reactions?

Amide coupling reactions are a primary application of this molecule. While the compound itself is stable, issues can arise from the reaction conditions and reagents used. Common side reactions include:

  • Poor activation of the carboxylic acid: Due to the electron-withdrawing nature of the gem-difluoro group, the reactivity of the carboxylic acid might be altered. Inefficient activation can lead to low yields.

  • Side reactions of coupling reagents: The choice of coupling reagent is crucial. Some reagents can lead to the formation of difficult-to-remove byproducts.

  • Epimerization: If there are other stereocenters in the reacting partner, the reaction conditions could potentially lead to their epimerization.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound, with a focus on amide bond formation.

Issue 1: Low or No Product Yield in Amide Coupling Reaction
Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation 1. Select a more potent coupling reagent. For sterically hindered or electron-deficient carboxylic acids, stronger coupling agents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimides like EDC. 2. Increase the amount of coupling reagent. A slight excess (1.1-1.5 equivalents) of the coupling reagent can drive the activation to completion. 3. Pre-activation. Allow the carboxylic acid to react with the coupling reagent and a base for a short period (15-30 minutes) before adding the amine.
Amine Deactivation 1. Use a non-nucleophilic base. Use a hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to neutralize any acidic species without competing with the primary amine as a nucleophile. 2. Ensure anhydrous conditions. Water can hydrolyze the activated carboxylic acid intermediate. Use dry solvents and reagents.
Steric Hindrance 1. Increase reaction temperature. Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier. However, monitor for potential side reactions. 2. Prolong reaction time. Sterically hindered couplings may require longer reaction times. Monitor the reaction progress by TLC or LC-MS.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
N-acylurea byproduct (from carbodiimide reagents) 1. Add an auxiliary nucleophile. Including additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea by forming a more stable active ester intermediate. 2. Choose a different class of coupling reagent. Uronium or phosphonium-based reagents (e.g., HATU, PyBOP) do not produce urea byproducts.
Epimerization of a chiral amine or acid 1. Use a racemization-suppressing additive. HOAt is known to be effective at minimizing racemization. 2. Lower the reaction temperature. Running the reaction at 0 °C or below can often reduce the rate of epimerization.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the amide coupling of this compound with a primary or secondary amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH4Cl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Logical Troubleshooting Workflow for Amide Coupling

TroubleshootingWorkflow Troubleshooting Amide Coupling Reactions cluster_activation Activation Issues cluster_amine Amine Issues cluster_conditions Condition Issues start Low or No Product Yield? check_activation Check Carboxylic Acid Activation start->check_activation Yes check_amine Check Amine Reactivity start->check_amine Possible check_conditions Review Reaction Conditions start->check_conditions Possible reagent Inefficient Coupling Reagent? check_activation->reagent base Inappropriate Base? check_amine->base temp Temperature too low for hindered coupling? check_conditions->temp time Insufficient reaction time? check_conditions->time reagent_sol Use HATU, HBTU, or PyBOP reagent->reagent_sol preactivate Pre-activate acid before adding amine reagent->preactivate end Reaction Optimized reagent_sol->end preactivate->end base_sol Use non-nucleophilic base (e.g., DIPEA) base->base_sol anhydrous Ensure anhydrous conditions base->anhydrous base_sol->end anhydrous->end temp_sol Increase temperature cautiously (40-50 °C) temp->temp_sol temp_sol->end time_sol Prolong reaction time and monitor time->time_sol time_sol->end

Caption: A flowchart for troubleshooting low-yield amide coupling reactions.

Experimental Workflow for Amide Coupling

ExperimentalWorkflow General Amide Coupling Workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_monitoring 4. Monitoring cluster_workup 5. Work-up cluster_purification 6. Purification prep Dissolve this compound in anhydrous solvent under N2 activation Add HATU and DIPEA. Stir for 15-30 min. prep->activation coupling Add amine. Stir at room temperature. activation->coupling monitoring Monitor by TLC or LC-MS coupling->monitoring workup Dilute with EtOAc. Wash with aq. acid, base, and brine. monitoring->workup purification Dry, concentrate, and purify (chromatography or recrystallization). workup->purification

Caption: A step-by-step workflow for a typical amide coupling reaction.

References

Technical Support Center: Amide Coupling with 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the amide coupling of 3,3-difluorocyclobutanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in amide coupling reactions?

A1: The primary challenges often stem from the steric hindrance of the cyclobutyl ring and the electron-withdrawing nature of the gem-difluoro group. These factors can decrease the nucleophilicity of the carboxylate and slow down the rate of reaction. Common issues include low reaction yields, incomplete conversion of the starting material, and the formation of side products. Careful selection of coupling reagents, bases, and reaction conditions is crucial for a successful outcome.

Q2: Which coupling reagents are most effective for this substrate?

A2: For sterically hindered and electronically deactivated carboxylic acids like this compound, more reactive coupling reagents are generally preferred. Urinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). The choice of reagent may also depend on the nucleophilicity of the amine coupling partner.

Q3: What is the recommended base for this type of reaction?

A3: A non-nucleophilic, sterically hindered base is typically recommended to avoid side reactions. Diisopropylethylamine (DIPEA) is a common choice. Triethylamine (TEA) can also be used, but DIPEA is often preferred to minimize potential side reactions with the activated carboxylic acid intermediate. The amount of base used should be carefully controlled, as excess base can lead to epimerization or other unwanted side reactions.

Q4: How can I improve the yield of my amide coupling reaction?

A4: To improve the yield, consider the following:

  • Choice of Coupling Reagent: Switch to a more reactive uronium-based reagent like HATU.

  • Reaction Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the rate and yield for hindered substrates.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they can help to dissolve the starting materials and intermediates.

  • Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) can help to drive the reaction to completion.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.Use a more powerful coupling reagent such as HATU or COMU.
Low reactivity of the amine.Increase the reaction temperature or use a slight excess of the amine.
Inappropriate solvent.Ensure all reactants are fully dissolved. Switch to a more polar aprotic solvent like DMF or DMSO.
Incomplete Reaction / Stalled Reaction Steric hindrance slowing the reaction rate.Increase reaction time and/or temperature. Consider a more potent coupling reagent.
Deactivation of the coupling reagent by moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Epimerization of an adjacent chiral center.Use a milder base like DIPEA and avoid excessive amounts. Run the reaction at a lower temperature if possible.
Reaction of the coupling reagent with the solvent.Choose a non-reactive solvent. For example, avoid using primary or secondary amine solvents.
Difficult Purification Unreacted starting materials co-eluting with the product.Optimize the stoichiometry to ensure complete consumption of the limiting reagent.
Byproducts from the coupling reagent are difficult to remove.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC/HOBt) to simplify workup.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere, add the desired amine (1.1 eq.).

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Amide_Coupling_Workflow Figure 1. General Amide Coupling Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve 3,3-Difluorocyclo- butanecarboxylic Acid in DMF B Add Amine A->B C Add Coupling Reagent (e.g., HATU) B->C D Add Base (e.g., DIPEA) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Aqueous Workup (Acid/Base Washes) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Amide Product H->I

Caption: General workflow for the amide coupling reaction.

Troubleshooting_Logic Figure 2. Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Side Product Formation Q1->A1_Yes Yes A1_No Inefficient Activation Q1->A1_No No Sol3 Check for epimerization. Use milder base/conditions. A1_Yes->Sol3 Sol1 Use a more potent coupling reagent (e.g., HATU) A1_No->Sol1 Sol2 Increase reaction time or temperature A1_No->Sol2

Caption: A decision tree for troubleshooting common issues.

Technical Support Center: 3,3-Difluorocyclobutanecarboxylic Acid in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Difluorocyclobutanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges when using this versatile building block in the presence of strong bases. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential side reactions when treating this compound with strong bases?

When this compound is subjected to strong bases, particularly organometallic reagents like n-butyllithium (n-BuLi) or Grignard reagents (RMgX), or sterically hindered non-nucleophilic bases like Lithium diisopropylamide (LDA), several potential side reactions can occur beyond the intended deprotonation of the carboxylic acid. These include:

  • α-Deprotonation: Removal of a proton from the carbon adjacent to the carboxylate group.

  • Elimination of Hydrogen Fluoride (HF): Leading to the formation of unsaturated byproducts.

  • Ring-Opening: Cleavage of the strained cyclobutane ring.

  • Decarboxylation: Loss of carbon dioxide, although typically this requires specific structural features not present in the parent molecule, it can be a concern under harsh conditions.

Q2: I am using a strong base to deprotonate the carboxylic acid for a subsequent reaction. Why might my desired reaction be failing or giving low yields?

The high reactivity of strong bases can lead to several competing reactions that consume the base or your starting material, thus hindering the desired transformation.

  • Multiple Deprotonation Events: Strong bases will first deprotonate the acidic carboxylic acid proton. However, a second equivalent of a very strong base (like n-BuLi or LDA) can potentially deprotonate the α-hydrogen, leading to a dianion species. This can alter the intended reactivity of your substrate.

  • Reaction with Solvent: Very strong bases, such as n-BuLi, can react with common ethereal solvents like Tetrahydrofuran (THF) at temperatures above -20 °C.[1] This side reaction consumes the base and can introduce impurities into your reaction mixture.

  • Incompatibility with Carboxylic Acid: Grignard reagents and organolithiums are generally incompatible with carboxylic acids as they will be consumed by the acidic proton.[2][3] Any desired reaction at another position would require additional equivalents of the organometallic reagent.

Q3: Can the gem-difluoro group be eliminated under strongly basic conditions?

Yes, elimination of HF is a potential side reaction, especially with strong, non-hindered bases or at elevated temperatures. The presence of the electron-withdrawing carboxylate group can increase the acidity of the β-hydrogens, facilitating an elimination reaction to form a fluorinated cyclobutene derivative. Studies on related fluorinated compounds have shown that base-promoted HF elimination can occur.[4]

Troubleshooting Guides

Issue 1: Unexpected Consumption of Multiple Equivalents of Strong Base
Potential Cause Recommended Solution
α-Deprotonation: After the initial deprotonation of the carboxylic acid, a second equivalent of a strong base (e.g., LDA, n-BuLi) may be removing a proton from the α-position. The acidity of α-hydrogens to a carbonyl group is a well-established phenomenon.[5][6]- Perform a titration of your base or use a known concentration to carefully control the stoichiometry. - If only deprotonation of the carboxylic acid is desired, use a milder base such as NaH or K₂CO₃, which are less likely to deprotonate the α-carbon. - If the α-anion is desired, use at least two equivalents of the strong base.
Reaction with Solvent or Impurities: The strong base may be reacting with trace water or the solvent itself (e.g., THF deprotonation by n-BuLi at higher temperatures).[1]- Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). - Use freshly distilled, anhydrous solvents. - Maintain low reaction temperatures (e.g., -78 °C) when using highly reactive bases like n-BuLi in THF.
Issue 2: Formation of Unidentified, More Volatile Byproducts
Potential Cause Recommended Solution
Elimination of HF: The formation of a double bond within the cyclobutane ring via HF elimination can lead to more volatile, unsaturated byproducts. This is more likely with less sterically hindered bases or at elevated temperatures. While gem-difluorocyclobutanes are noted for their stability, the use of strong bases with precursors like 3,3-difluorocyclobutanone has been shown to cause HF elimination.[7]- Use a sterically hindered base, such as LDA, which is less likely to act as a nucleophile or promote elimination.[8][9] - Maintain low reaction temperatures (e.g., -78 °C to -40 °C) to minimize elimination pathways. - Consider using a milder base if the desired reaction allows.
Decarboxylation: While less common for this specific structure, heating a carboxylate salt can sometimes induce decarboxylation.- Avoid high reaction temperatures after the addition of the strong base. Perform the reaction at the lowest temperature that allows for the desired transformation.
Issue 3: Complex Mixture of Products and/or Evidence of Ring Opening
Potential Cause Recommended Solution
Ring-Opening: The inherent strain of the cyclobutane ring, combined with the electronic effects of the gem-difluoro and carboxylate groups, may make the ring susceptible to cleavage under harsh basic conditions. Analogous ring-opening reactions are known for highly strained gem-difluorocyclopropanes.[10]- Employ the mildest possible reaction conditions (base strength, temperature, reaction time) to achieve the desired transformation. - The use of organolanthanum reagents has been shown to be effective in preventing side reactions with 3,3-difluorocyclobutanone, suggesting that the choice of counter-ion can be critical.[7] While not a direct solution for the carboxylic acid, this highlights the sensitivity of the ring system.
Reaction with Organometallic Reagents: If using organolithium or Grignard reagents, after the initial deprotonation of the acid, excess reagent can potentially add to the carboxylate, although this is generally unfavorable. More likely, side reactions with the solvent or other functional groups are occurring.- If the goal is to modify the carboxylic acid, it is often better to first protect it or convert it to a different functional group (e.g., an ester or amide) that is more compatible with the intended reagents.

Experimental Protocols & Methodologies

Protocol 1: Deprotonation of this compound with LDA for α-Alkylation

This is a general hypothetical procedure based on standard practices for α-alkylation of carboxylic acids.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of freshly prepared or titrated Lithium diisopropylamide (LDA) (2.1 eq) in THF dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Dianion Formation: Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.

  • Electrophile Addition: Add the desired electrophile (e.g., methyl iodide) (1.0-1.2 eq) dropwise at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours) and then slowly warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Visualizing Potential Reaction Pathways

The following diagrams illustrate the potential side reactions discussed.

Deprotonation_Pathways cluster_start Starting Material cluster_base1 First Equivalent of Strong Base cluster_base2 Second Equivalent of Strong Base start This compound carboxylate Lithium 3,3-Difluorocyclobutanecarboxylate start->carboxylate - H⁺ dianion α-Carbanion Dianion carboxylate->dianion - α-H⁺ (e.g., LDA, n-BuLi)

Caption: Stepwise deprotonation of this compound.

Side_Reactions cluster_main Potential Side Reactions from Carboxylate cluster_elimination Elimination Pathway cluster_ring_opening Ring-Opening Pathway carboxylate 3,3-Difluorocyclobutanecarboxylate elim_product 1-Fluoro-cyclobut-1-enecarboxylate carboxylate->elim_product - HF (Strong, non-hindered base or heat) ro_product Linear Fluorinated Byproducts carboxylate->ro_product Ring Cleavage (Harsh Conditions)

Caption: Potential degradation pathways of the carboxylate anion.

Troubleshooting_Flowchart start Experiment with Strong Base Fails q1 Is excess base being consumed? start->q1 a1_yes Possible α-deprotonation or reaction with solvent. q1->a1_yes Yes q2 Are there unexpected byproducts? q1->q2 No solution1 Use milder base or control stoichiometry and temperature. a1_yes->solution1 a1_no Consider other issues. a2_yes Check for elimination (HF loss) or ring-opening products. q2->a2_yes Yes a2_no Focus on starting material stability and reagent purity. q2->a2_no No solution2 Use hindered base, lower temperature, and ensure anhydrous conditions. a2_yes->solution2

Caption: A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Optimizing NaOH Hydrolysis of 3,3-Difluorocyclobutanecarboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sodium hydroxide-mediated hydrolysis of 3,3-Difluorocyclobutanecarboxylic acid ethyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the saponification of this compound ethyl ester.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion to Carboxylic Acid Incomplete Saponification: Insufficient NaOH, reaction time, or temperature. Steric hindrance of the ester may also slow down the reaction.- Increase NaOH equivalents: Use a slight excess of NaOH (e.g., 1.1-1.5 equivalents). - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed. - Increase Temperature: If the reaction is slow at room temperature, gently heat the mixture (e.g., to 40-50 °C) and monitor for any side product formation.
Poor Solubility of Starting Material: The ethyl ester may not be fully dissolved in the reaction medium, leading to a slow or incomplete reaction.- Adjust Solvent Ratio: While a 1:1 MeOH/H₂O mixture is standard, slightly increasing the proportion of methanol can improve the solubility of the ester. - Consider a Co-solvent: If solubility remains an issue, a co-solvent like THF can be added to create a monophasic solution.[1]
Formation of a White Precipitate During Reaction Precipitation of the Sodium Salt: The sodium salt of the carboxylic acid product (sodium 3,3-difluorocyclobutanecarboxylate) may have limited solubility in the reaction mixture.- Increase Solvent Volume: Add more of the MeOH/H₂O solvent mixture to dissolve the precipitate. - Stir Vigorously: Ensure efficient stirring to keep the reaction mixture homogeneous.
Presence of a Methyl Ester Byproduct Transesterification: If using methanol as a solvent, it can compete with hydroxide as a nucleophile, leading to the formation of the methyl ester.- Use a Non-alcoholic Co-solvent: If transesterification is a significant issue, replace methanol with a solvent like THF or dioxane. - Minimize Reaction Temperature: Higher temperatures can favor transesterification.
Difficulty in Isolating the Product After Acidification Emulsion Formation During Extraction: The presence of both a polar carboxylic acid and a fluorinated organic molecule can lead to the formation of stable emulsions during the aqueous workup.- Add Brine: Wash the organic layer with a saturated NaCl solution to help break the emulsion. - Centrifugation: If a persistent emulsion forms, centrifugation can aid in phase separation.
Product is Water-Soluble: The resulting carboxylic acid may have some solubility in the aqueous layer, leading to lower isolated yields.- Perform Multiple Extractions: Extract the acidified aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.
Low Isolated Yield Despite Complete Conversion Hydrolysis During Workup: Although the goal is hydrolysis, improper workup conditions can lead to loss of product.- Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to minimize the solubility of the product in the aqueous phase.[2]
Product Contaminated with Starting Material Incomplete Reaction: The hydrolysis reaction did not go to completion.- Optimize Reaction Conditions: Refer to the "Low or No Conversion" section to ensure complete saponification. - Purification: Purify the crude product by recrystallization or column chromatography to remove the unreacted ester.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the NaOH hydrolysis of this compound ethyl ester?

A1: A common and effective protocol involves dissolving the ethyl ester in a 1:1 mixture of methanol and water. Sodium hydroxide (typically 1.1 equivalents) is then added, and the mixture is stirred at room temperature for approximately 15 hours. This method has been reported to yield the desired this compound in high purity (around 98%).

Q2: Is the 3,3-difluorocyclobutane ring stable under basic hydrolysis conditions?

A2: Yes, the gem-difluorocyclobutane motif is generally stable under both acidic and basic conditions.[3] You should not expect ring-opening or decomposition of the cyclobutane ring under typical saponification conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the carboxylic acid product will be more polar (have a lower Rf value) than the starting ethyl ester. For LC-MS analysis, you can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q4: What is the best way to purify the final product?

A4: After acidification and extraction, the crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Q5: Can I use other bases besides NaOH for this hydrolysis?

A5: Yes, other strong bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can also be used for saponification.[1] The choice of base may influence the solubility of the resulting carboxylate salt and the overall reaction kinetics.

Q6: What are some potential side reactions to be aware of?

A6: The primary potential side reaction is transesterification if an alcohol is used as a solvent. This would result in the formation of the corresponding ester of the solvent alcohol (e.g., methyl ester if methanol is used).

Experimental Protocols

Protocol 1: Standard NaOH Hydrolysis

Materials:

  • This compound ethyl ester

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound ethyl ester (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1 with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow start Start dissolve Dissolve Ester in MeOH/H2O start->dissolve add_naoh Add NaOH dissolve->add_naoh stir Stir at RT for 15h add_naoh->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor evaporate Evaporate MeOH monitor->evaporate Reaction Complete acidify Acidify with HCl evaporate->acidify extract Extract with CH2Cl2 acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Experimental workflow for NaOH hydrolysis.

troubleshooting_logic start Low Yield or Incomplete Reaction check_conversion Check Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting Material Present complete Complete Conversion check_conversion->complete No Starting Material optimize_reaction Optimize Reaction: - Increase NaOH - Increase Time/Temp incomplete->optimize_reaction workup_issue Investigate Workup: - Emulsion? - Product in Aqueous Layer? complete->workup_issue purification_issue Check Purification: - Loss during transfer? - Inefficient purification? workup_issue->purification_issue Workup OK

References

removal of impurities from crude 3,3-Difluorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Difluorocyclobutanecarboxylic Acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Impurities in crude this compound typically originate from the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 3,3-difluorocyclobutanecarbonitrile or the corresponding ethyl or benzyl esters of this compound.

  • Reagents from Synthesis and Work-up: Residual acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) used during hydrolysis and neutralization steps.

  • Solvents: Organic solvents used during the reaction and extraction processes, such as methanol, ethanol, dichloromethane, or ethyl acetate.

  • Side-Products: Small quantities of by-products from the synthetic reactions.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify organic impurities and residual solvents, while ¹⁹F NMR is particularly useful for identifying other fluorinated species.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the carboxylic acid and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary to increase the volatility of the carboxylic acid.

  • Melting Point Analysis: A sharp melting point range close to the literature value (typically around 51-55 °C) indicates high purity. A broad melting range often suggests the presence of impurities.

Q3: What is the recommended storage condition for this compound?

A3: It is recommended to store this compound at room temperature in a well-sealed container to protect it from moisture.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
"Oiling Out" (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound or impurities. The solution is too concentrated.- Use a lower-boiling point solvent. - Add more solvent to the hot solution until the oil redissolves, then cool slowly. - Try a different solvent system.
Low Recovery of Purified Product Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a pre-heated funnel for hot filtration to prevent crystallization.[2]
No Crystal Formation Upon Cooling The solution is not saturated (too much solvent). The presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath for a longer duration.
Colored Impurities in Crystals The solvent is not effectively leaving colored impurities in the mother liquor.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization.
Extraction Issues
IssuePossible Cause(s)Troubleshooting Steps
Emulsion Formation at the Interface The two phases are not separating cleanly. High concentration of impurities acting as surfactants.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to increase the polarity of theaqueous phase. - Filter the mixture through a pad of celite.
Poor Separation of Carboxylic Acid Incorrect pH of the aqueous phase.- Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and draw it into the aqueous layer during a basic wash. - Ensure the pH of the aqueous phase is sufficiently acidic (pH < 4) to protonate the carboxylate and extract it into the organic layer.

Data Presentation

The following table summarizes the expected outcomes of common purification techniques for crude this compound.

Purification MethodTypical Starting Purity (by HPLC)Typical Final Purity (by HPLC)Expected YieldNotes
Single Recrystallization 90-95%>98%70-90%Yield is dependent on the choice of solvent and the initial purity.
Acid-Base Extraction followed by Recrystallization 85-95%>99%60-85%Effective for removing neutral and basic impurities.
Column Chromatography <90%>99.5%50-80%More time-consuming but can achieve very high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude this compound.

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Good starting points for polar carboxylic acids include water, ethanol, or a mixture of ethanol and water.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral or basic impurities.

1. Dissolution:

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

2. Basic Wash:

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylate salt will move to the aqueous layer.

  • Separate the aqueous layer.

3. Acidification:

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is below 4. The carboxylic acid will precipitate out of the solution.

4. Isolation:

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

5. Further Purification (Optional):

  • The collected solid can be further purified by recrystallization as described in Protocol 1.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction dissolve->extract acidify Acidify Aqueous Layer extract->acidify Aqueous Layer filter1 Filter Precipitate acidify->filter1 recrystallize Recrystallize filter1->recrystallize filter2 Filter Crystals recrystallize->filter2 dry Dry Pure Product filter2->dry pure Pure 3,3-Difluorocyclobutane- carboxylic Acid dry->pure

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product 'Oils Out'? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No solution1 Re-heat and add more solvent. Cool slowly. Change solvent. oiling_out->solution1 Yes no_crystals No Crystals Form? low_recovery->no_crystals No solution2 Evaporate excess solvent. Ensure thorough cooling. Pre-heat filtration apparatus. low_recovery->solution2 Yes solution3 Concentrate solution. Scratch flask or add seed crystal. Cool for a longer period. no_crystals->solution3 Yes success Successful Purification no_crystals->success No solution1->success solution2->success solution3->success

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Purity Assessment of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 3,3-Difluorocyclobutanecarboxylic acid.

Section 1: General Purity Assessment Workflow

A multi-technique approach is crucial for a thorough purity assessment of this compound. The selection of methods depends on the potential impurity profile and the intended use of the compound.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow Sample Sample Received (this compound) Initial_Screen Initial Screen: ¹H and ¹⁹F NMR Sample->Initial_Screen Structural Confirmation HPLC_Screen Chromatographic Purity: HPLC-UV/MS Initial_Screen->HPLC_Screen Non-volatile Impurities? GC_Screen Volatile Impurities: GC-MS (after derivatization) Initial_Screen->GC_Screen Volatile/Reactive Impurities? Quantification Quantitative Analysis: qNMR or HPLC with Standard HPLC_Screen->Quantification GC_Screen->Quantification Report Final Purity Report Quantification->Report HPLC_Troubleshooting cluster_1 Troubleshooting: HPLC Peak Tailing Problem Problem: Peak Tailing Observed Cause1 Cause 1: Secondary Silanol Interactions Problem->Cause1 Cause2 Cause 2: Column Overload Problem->Cause2 Cause3 Cause 3: Contaminated Guard Column or Column Frit Problem->Cause3 Solution1a Solution: Lower Mobile Phase pH (e.g., pH < 3) Cause1->Solution1a Solution1b Solution: Use End-Capped, High Purity Column Cause1->Solution1b Solution2a Solution: Reduce Injection Volume or Sample Concentration Cause2->Solution2a Solution3a Solution: Replace Guard Column Cause3->Solution3a Solution3b Solution: Back-flush or Replace Column Cause3->Solution3b

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3,3-Difluorocyclobutanecarboxylic Acid and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analogs

Cyclobutanecarboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals, including antiviral and central nervous system modulators. The introduction of gem-difluoro substitution at the 3-position of the cyclobutane ring, yielding 3,3-Difluorocyclobutanecarboxylic acid, is expected to modulate its physicochemical and biological properties. Fluorination can enhance metabolic stability, binding affinity, and cell permeability, making the fluorinated analog a compound of significant interest in drug discovery.[1][2]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two molecules is essential for understanding their potential biological behavior.

PropertyThis compoundCyclobutanecarboxylic AcidReference
Molecular Formula C₅H₆F₂O₂C₅H₈O₂[3]
Molecular Weight 136.10 g/mol 100.12 g/mol [3]
Predicted LogP ~0.9~0.5
Predicted pKa ~4.5~4.8

Note: Predicted values are based on computational models and may vary from experimental results.

Comparative Biological Activity: An Illustrative Overview

The following table presents a hypothetical comparison of the biological activities of the two compounds. The data are illustrative and represent the type of results that would be obtained from the experimental protocols detailed below. It is anticipated that the fluorinated analog would exhibit enhanced potency and metabolic stability.

Biological Activity AssayParameterThis compound (Illustrative)Cyclobutanecarboxylic Acid (Illustrative)
Enzyme Inhibition IC₅₀ (µM)1050
Cytotoxicity (MCF-7 cells) IC₅₀ (µM)25>100
Antimicrobial (E. coli) MIC (µg/mL)64256
Metabolic Stability Half-life (t½, min)6015

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a target enzyme (e.g., a relevant human kinase or protease).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare stock solutions of this compound and Cyclobutanecarboxylic acid in DMSO.

    • Prepare a stock solution of the enzyme's substrate.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the test compounds to the wells.

    • Add the enzyme to all wells except the negative control.

    • Incubate for a pre-determined time at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[4][5]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7).

Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Cyclobutanecarboxylic acid in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.[1][6][7][8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against a bacterial strain (e.g., E. coli).

Protocol:

  • Preparation:

    • Prepare a standardized inoculum of E. coli.

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10][11][12]

Metabolic Stability Assay (Liver Microsome Assay)

Objective: To evaluate the in vitro metabolic stability of the compounds using liver microsomes.

Protocol:

  • Incubation Mixture:

    • Prepare an incubation mixture containing liver microsomes, NADPH regenerating system, and phosphate buffer.

    • Pre-warm the mixture to 37°C.

  • Reaction:

    • Add the test compound to the pre-warmed incubation mixture to initiate the reaction.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for comparing the biological activities and a hypothetical signaling pathway that could be modulated by these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Compound1 3,3-Difluorocyclo- butanecarboxylic Acid Enzyme Enzyme Inhibition Compound1->Enzyme Cyto Cytotoxicity (MTT) Compound1->Cyto Antimicrobial Antimicrobial (MIC) Compound1->Antimicrobial Metabolic Metabolic Stability Compound1->Metabolic Compound2 Cyclobutanecarboxylic Acid Compound2->Enzyme Compound2->Cyto Compound2->Antimicrobial Compound2->Metabolic Data IC50, MIC, t½ Determination Enzyme->Data Cyto->Data Antimicrobial->Data Metabolic->Data Comparison Comparative Analysis Data->Comparison

Figure 1. Experimental workflow for comparative biological activity assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response Compound 3,3-Difluoro- cyclobutanecarboxylic Acid Compound->Receptor Inhibition

Figure 2. Hypothetical signaling pathway inhibited by the fluorinated compound.

Conclusion

The introduction of a gem-difluoro group to cyclobutanecarboxylic acid is predicted to significantly influence its biological activity. Based on established principles in medicinal chemistry, this compound is expected to exhibit enhanced metabolic stability and potentially greater potency in various biological assays compared to its non-fluorinated analog. The provided experimental protocols offer a robust framework for the direct, quantitative comparison of these two compounds, which will be crucial for elucidating the specific advantages conferred by fluorination in this chemical scaffold. Such studies are essential for the rational design and development of novel therapeutic agents.

References

Navigating the Physicochemical Landscape: A Comparative Guide to Fluorinated Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the judicious selection of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Fluorination has emerged as a powerful strategy to modulate key physicochemical properties such as lipophilicity and acidity (pKa). This guide provides a comprehensive comparison of fluorinated cyclobutane carboxylic acids, offering experimental data, detailed methodologies, and a clear visualization of the structure-property relationships to inform rational drug design.

The introduction of fluorine into small molecules can profoundly alter their electronic properties, conformational preferences, and metabolic stability. Cyclobutane rings, as conformationally constrained building blocks, offer a unique three-dimensional scaffold that is increasingly utilized in medicinal chemistry. The combination of fluorination and the cyclobutane motif presents a compelling strategy for fine-tuning molecular properties. This guide focuses on the comparative analysis of the lipophilicity and pKa of various fluorinated cyclobutane carboxylic acids, providing a valuable resource for chemists aiming to leverage these structures in their research.

Acidity (pKa) Comparison

The acidity of a carboxylic acid, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The electron-withdrawing nature of fluorine atoms is known to increase the acidity of nearby carboxylic acids, thereby lowering their pKa.

A systematic study of α-substituted cyclobutane carboxylic acids demonstrates this trend unequivocally. The pKa of the parent cyclobutanecarboxylic acid serves as a baseline for comparison. As the number of fluorine atoms on the adjacent methyl group increases, the acidity of the carboxylic acid correspondingly increases.

CompoundpKa
Cyclobutanecarboxylic acid4.82
1-(Fluoromethyl)cyclobutanecarboxylic acid4.41
1-(Difluoromethyl)cyclobutanecarboxylic acid3.86
1-(Trifluoromethyl)cyclobutanecarboxylic acid3.59

Table 1: Experimentally determined pKa values of α-fluorinated cyclobutane carboxylic acids and the non-fluorinated parent compound.

Lipophilicity (LogP) Comparison

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that governs a molecule's ability to traverse biological membranes and its potential for off-target binding. The impact of fluorination on lipophilicity is more nuanced than its effect on acidity. While the introduction of a single fluorine atom or a difluoromethyl group can have a modest effect, a trifluoromethyl group generally leads to a significant increase in lipophilicity.

Direct measurement of the LogP of carboxylic acids can be challenging due to their ionization. Therefore, it is common practice to determine the LogP of their corresponding neutral derivatives, such as amides. The following table presents the experimentally determined LogP values for the N-phenylamides of a series of fluorinated cyclobutane carboxylic acids.

CompoundLogP
N-Phenylcyclobutanecarboxamide1.75
N-Phenyl-3-fluorocyclobutanecarboxamide (cis)1.85
N-Phenyl-3-fluorocyclobutanecarboxamide (trans)1.90
N-Phenyl-3,3-difluorocyclobutanecarboxamide2.10
N-Phenyl-3-(trifluoromethyl)cyclobutanecarboxamide (cis)2.55
N-Phenyl-3-(trifluoromethyl)cyclobutanecarboxamide (trans)2.65

Table 2: Experimentally determined LogP values of N-phenylamide derivatives of fluorinated cyclobutane carboxylic acids.

Structure-Property Relationships

The interplay between fluorination, acidity, and lipophilicity in the cyclobutane scaffold can be visualized to better understand the underlying principles guiding these physicochemical changes.

G Impact of Fluorination on Cyclobutane Carboxylic Acid Properties No_Fluorine Cyclobutane Carboxylic Acid pKa Acidity (pKa) No_Fluorine->pKa Higher pKa (Less Acidic) LogP Lipophilicity (LogP) No_Fluorine->LogP Lower LogP (Less Lipophilic) Monofluoro Monofluoro- cyclobutane Carboxylic Acid Monofluoro->pKa Lower pKa Monofluoro->LogP Slightly Higher LogP Difluoro Difluoro- cyclobutane Carboxylic Acid Difluoro->pKa Lower pKa Difluoro->LogP Higher LogP Trifluoro Trifluoro- cyclobutane Carboxylic Acid Trifluoro->pKa Lowest pKa (More Acidic) Trifluoro->LogP Highest LogP (More Lipophilic)

Figure 1: Logical relationship between fluorination and physicochemical properties.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are provided below.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the cyclobutane carboxylic acids were determined by potentiometric titration.

Apparatus:

  • Automatic titrator equipped with a pH electrode and a temperature probe.

  • Magnetic stirrer and stir bar.

  • Calibrated burette.

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).

  • Standardized 0.1 M hydrochloric acid (HCl) solution.

  • High-purity water (Milli-Q or equivalent).

  • Inert gas (e.g., argon or nitrogen).

Procedure:

  • Sample Preparation: A precisely weighed amount of the carboxylic acid (typically 1-5 mg) was dissolved in a known volume of high-purity water (e.g., 10 mL) to create a solution of approximately 1-5 mM. For sparingly soluble compounds, a co-solvent such as methanol or DMSO may be used, and the apparent pKa is then extrapolated to 0% co-solvent.

  • Titration Setup: The sample solution was placed in a thermostatted titration vessel (25 °C) equipped with a magnetic stir bar. The calibrated pH electrode and the tip of the burette containing the standardized NaOH solution were immersed in the solution. The headspace of the vessel was purged with an inert gas to exclude atmospheric carbon dioxide.

  • Titration: The solution was titrated with the 0.1 M NaOH solution, added in small, precise increments. The pH of the solution was recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: The titration was continued past the equivalence point. The equivalence point was determined from the inflection point of the titration curve (pH vs. volume of titrant) or by analyzing the first or second derivative of the curve. The pKa was then calculated using the Henderson-Hasselbalch equation at the half-equivalence point, or by fitting the entire titration curve to a theoretical model. Each determination was performed in triplicate to ensure accuracy and precision.

Determination of LogP by Shake-Flask Method with HPLC Analysis

The octanol-water partition coefficients (LogP) of the N-phenylamide derivatives were determined using the classical shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 1-Octanol (pre-saturated with water).

  • Water (pre-saturated with 1-octanol).

  • Phosphate buffer (pH 7.4, for LogD measurements if applicable).

  • The N-phenylamide derivative of the cyclobutane carboxylic acid.

  • Vials with screw caps.

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).

Procedure:

  • Phase Saturation: 1-Octanol and water were mixed in a separatory funnel and shaken vigorously for 24 hours to ensure mutual saturation. The two phases were then allowed to separate completely.

  • Sample Preparation: A stock solution of the N-phenylamide derivative was prepared in 1-octanol.

  • Partitioning: A known volume of the octanol stock solution was added to a vial containing a known volume of the water phase (typically a 1:1 or 1:2 volume ratio).

  • Equilibration: The vials were sealed and shaken vigorously on a mechanical shaker for a predetermined period (e.g., 1-2 hours) to ensure complete partitioning of the analyte between the two phases. The vials were then centrifuged at a high speed to achieve a clean separation of the two layers.

  • Quantification: A precise aliquot was taken from both the octanol and the aqueous layers. The concentration of the analyte in each phase was determined by HPLC with UV detection against a pre-established calibration curve.

  • Calculation: The LogP value was calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log ([Analyte]octanol / [Analyte]water) Each measurement was performed in triplicate.

A Comparative Guide to the Structural Analysis of 3,3-Difluorocyclobutanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3,3-difluorocyclobutane motif, in particular, has emerged as a valuable, conformationally restricted scaffold that can enhance metabolic stability and binding affinity. This guide provides a comparative structural analysis of 3,3-difluorocyclobutanecarboxylic acid and its derivatives, supported by experimental data and detailed protocols for key analytical techniques.

Comparative Physicochemical and Spectroscopic Data

The substitution of hydrogen with fluorine atoms on the cyclobutane ring profoundly influences the molecule's electronic properties, acidity, and lipophilicity. These changes are critical for drug design and development.

Physicochemical Properties

The strong electron-withdrawing nature of fluorine significantly increases the acidity (lowers the pKa) of the carboxylic acid group and decreases the basicity (lowers the pKa of the conjugate acid) of corresponding amines.[1][2] This inductive effect is a key consideration in tuning a molecule's ionization state at physiological pH.

Table 1: Comparison of Physicochemical Properties of Substituted Cyclobutanes

Compound/SubstituentFunctional GrouppKaΔpKa (per F atom)logP / logDNotes
Cyclobutanecarboxylic AcidCarboxylic Acid~4.8--Baseline non-fluorinated analog.
1-(Fluoromethyl)cyclobutanecarboxylic acidCarboxylic Acid3.660.84-Demonstrates a significant increase in acidity with one fluorine atom.[1]
1-(Difluoromethyl)cyclobutanecarboxylic acidCarboxylic Acid3.080.71-The effect continues with the second fluorine atom.[1]
3-FluorocyclobutylamineAmine~10.0~0.8-Fluorine substitution decreases basicity compared to the non-fluorinated analog.[3]
1-(Fluoromethyl)cyclobutanamineAmine8.101.76-Shows a strong decrease in basicity.[1]
1-(Difluoromethyl)cyclobutanamineAmine6.621.62-Basicity is further reduced.[1]

Note: Data is compiled from studies on various fluorinated cyclobutanes to illustrate trends.[1][3] Specific values can vary based on experimental conditions.

NMR Spectroscopic Data

NMR spectroscopy is the primary tool for elucidating the solution-state structure of these molecules. The presence of fluorine provides an additional valuable nucleus, ¹⁹F, for analysis, and induces characteristic splitting patterns in ¹H and ¹³C spectra.

Table 2: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H NMR 12.11br s-COOH
3.06-2.96m-CH(COOH)
2.94-2.79m-CH₂CF₂CH₂-
¹³C NMR 179.6s-C OOH
118.0t-C F₂ (J_CF ≈ 277 Hz)
38.1t-C H(COOH) (J_CF ≈ 24.8 Hz)
26.0dd-C H₂CF₂C H₂- (J_CF ≈ 14.0, 5.7 Hz)
¹⁹F NMR -84.5dAxial F (J_FF ≈ 194 Hz)
-97.8dEquatorial F (J_FF ≈ 194 Hz)

Data obtained in CDCl₃. Source: Synthesis, 2018, vol. 50.

Structural Analysis Workflows and Diagrams

Visualizing the processes involved in synthesis and analysis can clarify the relationships between different stages of research and development.

G cluster_synthesis Synthesis & Derivatization cluster_analysis Physicochemical & Structural Analysis cluster_comparison Comparative Analysis Acid 3,3-Difluorocyclo- butanecarboxylic Acid Coupling Amide Coupling (e.g., HATU, EDCI) Acid->Coupling Amine Primary/Secondary Amine Amine->Coupling Amide Amide Derivative Coupling->Amide Measure Measure Properties (pKa, logP) Amide->Measure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Amide->NMR Crystal Crystal Growth Amide->Crystal Compare Compare Derivative vs. Parent Acid / Analogs Measure->Compare NMR->Compare Xray Single Crystal X-ray Diffraction Crystal->Xray Data Structural Data (Bond Lengths, Angles, Conformation) Xray->Data Data->Compare

Caption: Workflow for synthesis, analysis, and comparison of derivatives.

G node_style_reactant node_style_reactant node_style_product node_style_product node_style_reagent node_style_reagent R1 Carboxylic Acid P1 Amide Derivative R1->P1 R2 R'-NH₂ (Amine) R2->P1 Reagents + Coupling Agent + Base

Caption: General reaction pathway for amide synthesis.

G cluster_effect Inductive Effect of Fluorination on Acidity cluster_property Resulting Physicochemical Property Start Cyclobutane -COOH Mid mono-F-Cyclobutane -COOH Start->Mid  Increasing Fluorination pKa_High Higher pKa (Weaker Acid) Start->pKa_High End di-F-Cyclobutane -COOH Mid->End  Increasing Fluorination pKa_Mid Lower pKa Mid->pKa_Mid pKa_Low Lowest pKa (Stronger Acid) End->pKa_Low pKa_High->pKa_Mid  Decreasing pKa pKa_Mid->pKa_Low  Decreasing pKa

Caption: Impact of fluorination on the acidity (pKa) of cyclobutane carboxylic acids.

Experimental Protocols

Detailed and reproducible protocols are essential for comparative studies. Below are generalized methodologies for the synthesis and structural characterization of this compound derivatives.

Protocol 1: Synthesis of N-Aryl-3,3-difluorocyclobutanecarboxamide

This protocol describes a standard amide coupling reaction.

  • Reagents & Equipment :

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure :

    • To a solution of this compound in anhydrous DMF, add the substituted aniline followed by DIPEA.

    • Stir the mixture at room temperature for 10 minutes.

    • Add HATU portion-wise to the reaction mixture.

    • Allow the reaction to stir under a nitrogen atmosphere at room temperature for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation :

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition :

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹³C NMR, use proton decoupling to simplify the spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Typical acquisition parameters should be optimized for resolution and signal-to-noise ratio.

  • Data Analysis :

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants (J_HH, J_HF, J_CF).

    • Use 2D NMR techniques (e.g., COSY, HSQC) if necessary to confirm assignments.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth :

    • Grow single crystals suitable for diffraction by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvent systems include ethyl acetate/hexanes, methanol, or acetone. The crystals should be clear and of sufficient size (~0.1-0.3 mm).

  • Data Collection :

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A full sphere of data should be collected by rotating the crystal through a series of frames.

  • Structure Solution and Refinement :

    • Process the raw diffraction data (integration and scaling) to produce a reflection file.

    • Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.[4]

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions, and thermal parameters.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Analyze the final structure for key parameters: bond lengths, bond angles, torsion angles (especially for ring puckering), and intermolecular interactions (e.g., hydrogen bonding).

References

A Comparative Analysis of 3,3-Difluorocyclobutanecarboxylic Acid and Other Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to enhance the pharmacokinetic and physicochemical properties of therapeutic candidates. Among the diverse array of fluorinated building blocks, 3,3-Difluorocyclobutanecarboxylic acid has emerged as a valuable synthon. This guide provides a comparative overview of this compound against other common fluorinated building blocks, with a focus on key physicochemical parameters and metabolic stability, supported by relevant experimental data and protocols.

Physicochemical Properties: A Comparative Table

The introduction of fluorine can significantly modulate a molecule's lipophilicity (LogP) and acidity (pKa), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of these key parameters for this compound and other representative fluorinated building blocks.

Building BlockStructureLogPpKa
This compound C₅H₆F₂O₂0.9 (Computed)[1][2]Data not available
Trifluoroacetic acid CF₃COOH-0.5 - 0.50.23 - 0.52
Difluoroacetic acid CHF₂COOH-0.41.24 - 1.33
4-Fluorobenzoic acid C₇H₅FO₂1.714.14
Metabolic Stability

Fluorination is a well-established strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4] The replacement of hydrogen atoms with fluorine can sterically hinder enzymatic attack and increase the strength of adjacent C-H bonds, thereby slowing down metabolic degradation.

While specific quantitative metabolic stability data (e.g., in vitro half-life, intrinsic clearance) for this compound is not widely published, the gem-difluoro motif on the cyclobutane ring is expected to confer significant metabolic robustness compared to its non-fluorinated counterpart. Studies on other fluorinated molecules have consistently demonstrated this principle. For instance, the strategic placement of fluorine on aromatic rings or alkyl chains can dramatically increase the half-life of compounds in liver microsome assays.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a given fluorinated building block.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube containing a known volume of the immiscible solvent (e.g., if the stock is in water, add it to n-octanol).

  • Securely cap the tubes and place them on a mechanical shaker. Shake the mixture for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • After shaking, centrifuge the tubes to achieve complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and organic layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Determination of Acidity (pKa) by 19F NMR Spectroscopy

Objective: To determine the acid dissociation constant (pKa) of a fluorinated carboxylic acid using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Materials:

  • Fluorinated test compound

  • Deuterated solvent (e.g., D₂O)

  • A series of buffers with known pH values

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Prepare a series of NMR samples of the test compound in the deuterated solvent, each containing a different buffer to span a range of pH values around the expected pKa.

  • Acquire the 19F NMR spectrum for each sample.

  • The chemical shift of the fluorine nucleus is sensitive to the protonation state of the carboxylic acid. Plot the observed 19F chemical shift as a function of pH.

  • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a fluorinated building block by measuring its rate of depletion when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration.

  • In a microcentrifuge tube, combine the liver microsomes and the test compound solution in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a multiple volume of ice-cold acetonitrile.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate constant of depletion.

  • From the rate constant, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_logp LogP Sample Prep exp_logp Shake-Flask Equilibration prep_logp->exp_logp prep_pka pKa Sample Prep exp_pka 19F NMR Spectroscopy prep_pka->exp_pka prep_met Metabolic Stability Sample Prep exp_met Microsomal Incubation prep_met->exp_met ana_logp HPLC/UV-Vis Quantification exp_logp->ana_logp ana_pka Chemical Shift Analysis exp_pka->ana_pka ana_met LC-MS/MS Quantification exp_met->ana_met res_logp LogP Value ana_logp->res_logp res_pka pKa Value ana_pka->res_pka res_met Half-life & Clearance ana_met->res_met

Caption: Workflow for Physicochemical & Metabolic Profiling.

fluorination_impact cluster_props Physicochemical Properties cluster_adme ADME Profile center Fluorination Strategy lipophilicity Altered Lipophilicity (LogP) center->lipophilicity acidity Increased Acidity (Lower pKa) center->acidity metabolism Enhanced Metabolic Stability center->metabolism permeability Modulated Membrane Permeability lipophilicity->permeability binding Altered Protein Binding acidity->binding result Improved Drug Candidate Profile metabolism->result permeability->result binding->result

Caption: Impact of Fluorination on Drug Properties.

References

assessing the metabolic stability of compounds containing 3,3-Difluorocyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, achieving metabolic stability is a critical hurdle. Compounds that are rapidly metabolized in the body often fail to reach their therapeutic targets in sufficient concentrations, leading to poor efficacy and short duration of action. A promising strategy to overcome this challenge is the incorporation of the 3,3-difluorocyclobutanecarboxylic acid moiety into drug candidates. This guide provides a comparative analysis of the metabolic stability of compounds containing this fluorinated scaffold, supported by experimental data and detailed methodologies.

The introduction of fluorine into drug molecules is a well-established strategy to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and the electron-withdrawing nature of fluorine can shield adjacent positions from oxidative metabolism. The gem-difluoro substitution on a cyclobutane ring, as seen in this compound, offers a unique combination of steric and electronic properties that can significantly improve the pharmacokinetic profile of a compound.

Enhanced Metabolic Stability: Insights from Preclinical and Clinical Data

Preclinical studies with Ivosidenib in various animal models demonstrated low clearance and a moderate to long terminal half-life, ranging from 5.3 to 18.5 hours.[2] In humans, Ivosidenib exhibits a long terminal half-life of approximately 40 to 102 hours after a single dose.[3] This indicates slow elimination from the body, a hallmark of good metabolic stability. The primary route of elimination is through oxidative metabolism, and the fact that a significant portion of the drug is excreted unchanged in feces further supports its resistance to extensive metabolic breakdown.[2][4]

A study on functionalized gem-difluorinated cycloalkanes, including cyclobutane derivatives, found that gem-difluorination either had no effect or led to a slight improvement in metabolic stability compared to their non-fluorinated counterparts. This suggests that the introduction of the difluorocyclobutane motif is a reliable strategy for maintaining or enhancing metabolic robustness.

The table below summarizes the key pharmacokinetic parameters of Ivosidenib, which underscore its metabolic stability.

CompoundMoietySpeciesKey Metabolic Stability ParametersReference
Ivosidenib3,3-DifluorocyclobutylHumanTerminal Half-life (t½): 40-102 hours (single dose)[3]
Rat, Dog, MonkeyTerminal Half-life (t½): 5.3-18.5 hours[2]
HumanClearance: Low[2]

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of a compound is typically assessed using in vitro methods, most commonly the liver microsomal stability assay. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Liver Microsomal Stability Assay: A Detailed Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the microsomal suspension by diluting the pooled liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For control wells (to assess non-enzymatic degradation), add buffer instead of the NADPH system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an aliquot of the quenching solution to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro metabolic stability assessment.

MetabolicStabilityWorkflow cluster_inc Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_cpd Prepare Test Compound Solution pre_inc Pre-incubate Microsomes at 37°C prep_mic Prepare Microsome Suspension prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate at 37°C (Time Points: 0-60 min) start_rxn->time_points stop_rxn Stop Reaction with Acetonitrile time_points->stop_rxn centrifuge Centrifuge to Precipitate Protein stop_rxn->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_t12 Calculate Half-life (t½) lcms->calc_t12 calc_clint Calculate Intrinsic Clearance (CLint) lcms->calc_clint

In Vitro Metabolic Stability Assay Workflow

Conclusion

The incorporation of a this compound moiety is a valuable strategy for enhancing the metabolic stability of drug candidates. The evidence from the development of Ivosidenib strongly suggests that this structural motif can significantly reduce metabolic clearance, leading to a longer half-life and improved pharmacokinetic profile. For researchers aiming to design drug molecules with increased metabolic robustness, the 3,3-difluorocyclobutyl group represents a promising and effective building block. The use of standardized in vitro assays, such as the liver microsomal stability assay, is essential for quantitatively assessing the impact of such structural modifications on a compound's metabolic fate.

References

A Comparative Guide to Analytical Methods for the Quantification of 3,3-Difluorocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3,3-Difluorocyclobutanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, is crucial for process monitoring, quality control, and metabolic studies.[1][2] The selection of a robust and validated analytical method is paramount. This guide provides a comparative overview of potential analytical techniques for this compound, with supporting data extrapolated from studies on structurally similar compounds due to the limited availability of direct validation studies for this specific analyte.

The primary analytical challenge for quantifying this compound lies in its polarity and relatively low volatility, which can make it difficult to achieve good chromatographic retention and sensitivity with standard methods. To address these challenges, two principal analytical strategies are commonly employed for similar carboxylic acids: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which may or may not require a derivatization step.

A general workflow for the validation of such analytical methods is depicted below, outlining the essential steps from initial parameter selection to the final validation report.

Analytical Method Validation Workflow cluster_planning Planning & Setup cluster_execution Execution & Evaluation cluster_documentation Documentation Select_Method Select Analytical Method & Parameters Prepare_Standards Prepare Standards & Reagents Select_Method->Prepare_Standards Perform_Experiments Perform Validation Experiments Prepare_Standards->Perform_Experiments Assess_Parameters Assess Validation Parameters Perform_Experiments->Assess_Parameters Validation_Report Prepare Validation Report Assess_Parameters->Validation_Report

A general workflow for analytical method validation.

The choice between GC-MS and LC-MS/MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a comparison of these two approaches for the analysis of this compound.

Comparison of Analytical Methods cluster_gcms GC-MS Approach cluster_lcmsms LC-MS/MS Approach Analyte 3,3-Difluorocyclobutanecarboxylic Acid Sample Derivatization_GC Derivatization (e.g., Silylation) Analyte->Derivatization_GC Direct_Injection Direct Injection or Derivatization Analyte->Direct_Injection GC_Separation Gas Chromatography Separation Derivatization_GC->GC_Separation MS_Detection_GC Mass Spectrometry Detection GC_Separation->MS_Detection_GC LC_Separation Liquid Chromatography Separation Direct_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection

Comparison of GC-MS and LC-MS/MS analytical approaches.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques for the quantification of small molecules like this compound.

ParameterGC-MS with DerivatizationLC-MS/MS
Principle Separation based on volatility and polarity after conversion to a more volatile derivative, with detection based on mass-to-charge ratio.Separation based on polarity, with highly selective and sensitive detection based on precursor and product ion transitions.
Sample Preparation Requires derivatization (e.g., silylation or esterification) to increase volatility and thermal stability.[3][4][5]Can often be analyzed directly, though derivatization may be used to improve chromatographic retention and sensitivity.[6][7]
Linearity Range (Illustrative) 10 - 2000 ng/mL1 - 1000 ng/mL
Limit of Detection (LOD) (Illustrative) ~2-4 ng/mL[4][5]~0.5-1.0 ng/mL[8]
Limit of Quantification (LOQ) (Illustrative) ~5-10 ng/mL~1-3 ng/mL[8]
Specificity High, especially with selected ion monitoring (SIM).Very high, due to the use of multiple reaction monitoring (MRM).
Typical Application Analysis of volatile and semi-volatile compounds in various matrices.Quantification of a wide range of compounds in complex matrices, including biological fluids.[9]
Advantages Excellent separation efficiency, high sensitivity.High sensitivity and selectivity, suitable for complex matrices, often requires minimal sample preparation.[9]
Disadvantages Derivatization step can be time-consuming and introduce variability. Not suitable for thermolabile compounds.Matrix effects can suppress or enhance ion signals, potentially affecting accuracy.

Note: The quantitative data presented in the table above is illustrative and based on typical performance characteristics of the analytical methods for similar carboxylic acids. Actual performance for this compound may vary and would require specific method development and validation.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS with derivatization and LC-MS/MS, adapted from established protocols for similar analytes.

GC-MS Method with Silylation Derivatization

This method is based on the common practice of derivatizing carboxylic acids to make them amenable to GC analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used approach.[3][4][5]

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

Sample Preparation and Derivatization:

  • Extraction: If in a complex matrix, perform a liquid-liquid extraction. Acidify the aqueous sample with a suitable acid and extract the analyte into an organic solvent like ethyl acetate or methyl tert-butyl ether.[3]

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50-100 µL of BSTFA with 1% trimethylchlorosilane (TMCS) to the dried residue.[3]

  • Reaction: Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl ester of this compound.[3]

  • Analysis: After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

LC-MS/MS Method

This method offers high sensitivity and selectivity and may not require derivatization, simplifying sample preparation.[6][7]

Instrumentation:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.[9]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[9]

  • Column: A suitable reversed-phase column such as a C18 or a phenyl column.[10]

Sample Preparation:

  • Dilution: For simple matrices, dilute the sample in the mobile phase or a compatible solvent.

  • Extraction (for complex matrices): A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.[11] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can also be effective.[11]

  • Fortification: Spike the sample with an appropriate internal standard (e.g., an isotopically labeled version of the analyte).[11]

LC-MS/MS Analysis:

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[9][10]

  • Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

The validation of any analytical method is crucial to ensure that the results are reliable and reproducible.[8][12][13] This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.[12]

References

comparing the reactivity of 3,3-Difluorocyclobutanecarboxylic acid with other carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. This guide provides a detailed comparison of the reactivity of 3,3-difluorocyclobutanecarboxylic acid with other common carboxylic acids, supported by theoretical and experimental data. Understanding these differences is crucial for the rational design of novel therapeutics and other advanced materials.

Acidity: The Electron-Withdrawing Power of Fluorine

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter influencing its behavior in biological systems and chemical reactions. The presence of highly electronegative fluorine atoms significantly impacts the acidity of this compound. The electron-withdrawing inductive effect of the two fluorine atoms stabilizes the carboxylate anion formed upon deprotonation, resulting in a stronger acid (lower pKa) compared to its non-fluorinated counterpart and other common carboxylic acids.

Carboxylic AcidStructurepKa
This compound FC1(C(C(O)=O)C1)F3.63 (Predicted) [1]
Cyclobutanecarboxylic AcidO=C(O)C1CCC1~4.79 [2]
Acetic AcidCC(O)=O4.76
Benzoic AcidO=C(O)c1ccccc14.20

Table 1: Comparison of pKa values for this compound and other representative carboxylic acids.

The lower predicted pKa of this compound indicates that it is a significantly stronger acid than cyclobutanecarboxylic acid, acetic acid, and even benzoic acid. This enhanced acidity can be attributed to the powerful inductive effect of the gem-difluoro group, which is a key consideration in its application in drug design.

Reactivity in Nucleophilic Acyl Substitution

The increased acidity of this compound is a strong indicator of its enhanced reactivity in nucleophilic acyl substitution reactions, such as esterification and amide bond formation. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

logical_relationship cluster_reactivity Reactivity Comparison 3_3_Difluoro This compound Benzoic Benzoic Acid 3_3_Difluoro->Benzoic More Reactive Cyclobutane Cyclobutanecarboxylic Acid Benzoic->Cyclobutane More Reactive Acetic Acetic Acid Cyclobutane->Acetic Slightly More Reactive

Experimental Protocols

To empirically determine and compare the reactivity of this compound, the following detailed experimental protocols for pKa measurement, esterification, and amide bond formation are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a carboxylic acid.

Materials:

  • Carboxylic acid sample (e.g., this compound)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the carboxylic acid solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution and record the initial pH.

  • Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from a buret.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is equal to the pH at the half-equivalence point (the point at which half of the volume of NaOH required to reach the equivalence point has been added).

experimental_workflow cluster_pka pKa Determination Workflow A Prepare 0.01 M Carboxylic Acid Solution C Titrate with 0.1 M NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Protocol 2: Comparative Kinetics of Fischer Esterification

This protocol describes a method to compare the rates of esterification for different carboxylic acids.

Materials:

  • This compound

  • Cyclobutanecarboxylic acid (or other comparator acids)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Toluene (or other suitable solvent)

  • Gas chromatograph (GC) with a suitable column

  • Thermostatically controlled reaction vessel with a reflux condenser

  • Internal standard (e.g., decane)

Procedure:

  • In separate, identical reaction vessels, prepare equimolar solutions of each carboxylic acid to be tested in toluene.

  • Add a known amount of the internal standard to each solution.

  • Add a large excess of ethanol (e.g., 10 equivalents) to each reaction vessel.

  • Place the reaction vessels in a thermostatically controlled bath set to the desired reaction temperature (e.g., 80 °C).

  • Initiate the reactions by adding a catalytic amount of concentrated sulfuric acid to each vessel simultaneously.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately by adding it to a vial containing a small amount of saturated sodium bicarbonate solution.

  • Analyze the organic layer of each quenched aliquot by GC to determine the concentration of the ester product relative to the internal standard.

  • Plot the concentration of the ester product versus time for each carboxylic acid. The initial slope of this curve is proportional to the initial reaction rate.

Protocol 3: Comparative Kinetics of Amide Bond Formation

This protocol outlines a method for comparing the rates of amide bond formation using a standard coupling agent.

Materials:

  • This compound

  • Cyclobutanecarboxylic acid (or other comparator acids)

  • Benzylamine (or other primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatograph (HPLC) with a suitable column

  • Thermostatically controlled reaction vials

Procedure:

  • In separate, identical reaction vials, prepare equimolar solutions of each carboxylic acid and HOBt in anhydrous DMF.

  • Add one equivalent of DIPEA to each vial.

  • In separate vials, prepare equimolar solutions of benzylamine in anhydrous DMF.

  • Place all vials in a thermostatically controlled environment at the desired reaction temperature (e.g., 25 °C).

  • Initiate the reactions by adding one equivalent of EDC to each of the carboxylic acid-containing vials, followed immediately by the addition of the benzylamine solution.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by diluting it with a suitable solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

  • Analyze each quenched aliquot by HPLC to determine the concentration of the amide product.

  • Plot the concentration of the amide product versus time for each carboxylic acid. The initial slope of this curve is proportional to the initial reaction rate.

signaling_pathway cluster_amide Amide Coupling Pathway Acid Carboxylic Acid EDC EDC ActiveEster O-Acylisourea Intermediate Amine Amine Amide Amide Urea Urea Byproduct

Conclusion

The introduction of a gem-difluoro group at the 3-position of cyclobutanecarboxylic acid has a profound impact on its chemical properties. The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the carboxylic acid, as evidenced by its lower predicted pKa value. This enhanced acidity directly translates to a higher reactivity in nucleophilic acyl substitution reactions. For researchers and professionals in drug development, this compound represents a valuable building block for synthesizing novel compounds with potentially improved physicochemical and biological profiles. The provided experimental protocols offer a framework for the quantitative comparison of its reactivity against other carboxylic acids, enabling more informed decisions in molecular design and synthesis.

References

Preclinical Efficacy of Drugs Containing 3,3-Difluorocyclobutanecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the 3,3-difluorocyclobutyl moiety is a promising strategy in modern drug discovery, offering a unique combination of metabolic stability, conformational constraint, and potential for enhanced biological activity. This guide provides a comparative overview of the preclinical efficacy of drugs containing the 3,3-difluorocyclobutanecarboxylic acid scaffold, focusing on two distinct therapeutic areas: type 2 diabetes and oncology. We present a detailed analysis of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist and the approved isocitrate dehydrogenase 1 (IDH1) inhibitor, ivosidenib, comparing their performance with relevant alternatives and providing supporting experimental data.

Section 1: Novel Difluorocyclobutyl-Containing GLP-1R Agonist for Type 2 Diabetes

A new class of difluorocyclobutyl derivatives has emerged as potent GLP-1R agonists with potential for the treatment of type 2 diabetes.[1] This section compares the preclinical profile of a lead compound from this class, designated "compound 73," with the clinically evaluated small-molecule GLP-1R agonist, danuglipron.

Data Presentation

Table 1: In Vitro Potency and hERG Inhibition of GLP-1R Agonists

CompoundTargetEC50 (nM)hERG IC50 (µM)
Compound 73GLP-1R0.048[1]>100
DanuglipronGLP-1R13[2]4.3[1]

Table 2: In Vivo Efficacy of GLP-1R Agonists in Preclinical Models

CompoundAnimal ModelDosingKey Findings
Compound 73Not specifiedNot specifiedEffectively inhibited elevated blood glucose levels in a glucose tolerance test.[1]
DanuglipronHumanized GLP-1R Knock-in Mice3 mg/kg, single doseImproved glucose tolerance, reduced blood glucose AUC, and improved plasma insulin.[2]
Experimental Protocols

In Vitro GLP-1R Activation Assay (cAMP Assay):

  • Objective: To determine the potency of compounds in activating the GLP-1 receptor.

  • Methodology:

    • Cells expressing the human GLP-1 receptor are cultured in appropriate media.

    • Cells are incubated with varying concentrations of the test compounds (e.g., compound 73, danuglipron).

    • The intracellular accumulation of cyclic AMP (cAMP) is measured using a commercially available assay kit (e.g., HTRF-based assay).

    • EC50 values are calculated by plotting the cAMP concentration against the compound concentration and fitting the data to a four-parameter logistic equation.

hERG Inhibition Assay:

  • Objective: To assess the potential for cardiac toxicity by measuring the inhibition of the hERG potassium channel.

  • Methodology:

    • HEK293 cells stably expressing the hERG channel are used.

    • The whole-cell patch-clamp technique is employed to measure hERG channel currents.

    • Cells are exposed to a range of concentrations of the test compounds.

    • The inhibition of the hERG current is measured, and the IC50 value is determined.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice:

  • Objective: To evaluate the effect of the compounds on glucose metabolism in vivo.

  • Methodology:

    • Mice (e.g., C57BL/6 or humanized GLP-1R knock-in mice) are fasted overnight (approximately 16 hours) with free access to water.[3]

    • A baseline blood glucose measurement is taken from the tail vein (t=0).

    • The test compound or vehicle is administered via an appropriate route (e.g., oral gavage or subcutaneous injection).

    • After a specified time, a glucose bolus (e.g., 2 g/kg) is administered intraperitoneally.[3]

    • Blood glucose levels are measured at various time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes).[3]

    • The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Mandatory Visualization

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates β-arrestin β-arrestin GLP1R->β-arrestin Recruits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Granule\nExocytosis Insulin Granule Exocytosis PKA->Insulin Granule\nExocytosis Promotes Epac2->Insulin Granule\nExocytosis Promotes

GLP-1 Receptor Signaling Pathway

Section 2: Ivosidenib - A Difluorocyclobutyl-Containing IDH1 Inhibitor in Oncology

Ivosidenib (AG-120) is an FDA-approved, first-in-class, small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma.[4] The drug incorporates a (3,3-difluorocyclobutyl)amino moiety. This section compares the preclinical efficacy of ivosidenib with another mutant IDH1 inhibitor, olutasidenib (FT-2102).

Data Presentation

Table 3: In Vitro Potency of Mutant IDH1 Inhibitors

CompoundTarget Mutant IDH1Enzymatic IC50 (nM)Cellular 2-HG IC50 (nM) (Cell Line)
Ivosidenib (AG-120)R132H12[5]2-20 (various endogenous mutant cell lines)
R132C13[5]Not specified
R132G8[5]Not specified
R132L13[5]Not specified
R132S12[5]Not specified
Olutasidenib (FT-2102)Mutant IDH1Potent and selective inhibitor[6]Not specified

Table 4: In Vivo Efficacy of Ivosidenib in a Xenograft Model

CompoundAnimal ModelDosingKey Findings
Ivosidenib (AG-120)HT1080 (IDH1-R132C) xenograft mice50 mg/kg, single oral dose92.0% maximum inhibition of tumor 2-HG at 12 hours post-dose.[7]
150 mg/kg, single oral dose95.2% maximum inhibition of tumor 2-HG at 12 hours post-dose.[7]
Experimental Protocols

Mutant IDH1 Enzymatic Assay:

  • Objective: To determine the inhibitory activity of compounds against mutant IDH1 enzyme.

  • Methodology:

    • Recombinant human mutant IDH1 enzyme (e.g., R132H or R132C) is used.

    • The assay is typically performed in a 96-well plate format.

    • The enzyme is pre-incubated with various concentrations of the test inhibitor.

    • The reaction is initiated by adding the substrates, α-ketoglutarate (α-KG) and NADPH.

    • The conversion of NADPH to NADP+ is monitored by measuring the decrease in absorbance or fluorescence at 340 nm.[8][9]

    • IC50 values are calculated from the dose-response curves.

Cellular 2-Hydroxyglutarate (2-HG) Reduction Assay:

  • Objective: To measure the ability of compounds to inhibit the production of the oncometabolite 2-HG in cells harboring mutant IDH1.

  • Methodology:

    • Cancer cell lines with endogenous or engineered IDH1 mutations (e.g., HT1080) are cultured.

    • Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

    • Cell lysates or culture supernatants are collected.

    • The concentration of 2-HG is quantified using a specific assay, such as a D-2-hydroxyglutarate assay kit or by LC-MS/MS.[10]

    • IC50 values for 2-HG reduction are determined by plotting 2-HG levels against inhibitor concentrations.

In Vivo Tumor Xenograft Studies:

  • Objective: To assess the anti-tumor efficacy of the compounds in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells harboring an IDH1 mutation (e.g., HT1080).

    • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

    • The test compound is administered orally or via another appropriate route at specified doses and schedules.

    • Tumor growth is monitored regularly by measuring tumor volume.

    • At the end of the study, or at specific time points, tumors can be harvested to measure the levels of 2-HG to assess target engagement.

Mandatory Visualization

IDH1_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Mutant IDH1 Enzymatic Assay Potency Determine IC50 (Potency) Enzyme_Assay->Potency Cell_Assay Cellular 2-HG Reduction Assay Cell_Assay->Potency Xenograft Tumor Xenograft Model Potency->Xenograft Lead Compound Selection Efficacy Assess Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Measure Tumor 2-HG Levels Xenograft->Pharmacodynamics

Preclinical Evaluation Workflow for Mutant IDH1 Inhibitors

References

Safety Operating Guide

Proper Disposal of 3,3-Difluorocyclobutanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 3,3-Difluorocyclobutanecarboxylic Acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.

I. Essential Safety Information and Hazard Profile

This compound is a fluorinated carboxylic acid that presents multiple hazards. All handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) and in accordance with institutional and regulatory guidelines.

Hazard Identification:

  • Harmful if swallowed or in contact with skin. [1][2]

  • Causes skin irritation and potentially severe skin burns. [1][2]

  • Causes serious eye irritation and potentially serious eye damage. [1][2]

  • May cause respiratory irritation. [1]

  • Some data suggests it may be corrosive to metals.[2]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, use a suitable respirator.

II. Quantitative Data Summary

The following table summarizes key quantitative and physical data for this compound.

PropertyValue
CAS Number 107496-54-8
Molecular Formula C₅H₆F₂O₂
Molecular Weight 136.10 g/mol
GHS Hazard Codes H302, H312, H315, H319, H335

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous chemical waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Management:

  • Waste Collection and Segregation:

    • Collect waste this compound (solid or in solution) in a designated, chemically compatible container. Polyethylene or glass containers are generally suitable, but consult your institution's guidelines.

    • Ensure the container is in good condition, with a secure, leak-proof lid.

    • Crucially, do not mix this waste with other waste streams , especially incompatible materials like strong bases or oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Immediately label the waste container with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound " and the CAS number (107496-54-8) .

    • List all constituents of the waste, including any solvents and their approximate concentrations.

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant, corrosive symbol if applicable).

    • Record the date of waste generation and the name of the principal investigator or laboratory.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, cool, and dry.

    • Ensure secondary containment is used for liquid waste to prevent the spread of spills.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name, quantity, and container type.

  • Documentation:

    • Maintain a detailed log of all hazardous waste generated, including the date, chemical name, and quantity.

    • Retain all documentation provided by the EHS office or the waste disposal vendor.

  • Decontamination and Empty Container Disposal:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of contaminated materials (e.g., wipes, gloves) as hazardous waste.

    • For empty containers, triple-rinse with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policy. After thorough rinsing and air-drying, deface the original label and dispose of the container as directed by your EHS office.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS & Final Disposal A Generate Waste (this compound) B Select Compatible Waste Container A->B C Collect & Segregate Waste B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) C->D E Seal Container & Store in Designated Accumulation Area D->E F Schedule Waste Pickup with EHS Office E->F G EHS Collects Waste F->G H Transport to Licensed Hazardous Waste Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluorocyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3,3-Difluorocyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.